5-Undecanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNKWXPAWNIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186744 | |
| Record name | Undecan-5-one | |
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Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 2 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 5-Undecanone | |
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CAS No. |
33083-83-9 | |
| Record name | 5-Undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33083-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Undecanone | |
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| Record name | 5-Undecanone | |
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| Record name | Undecan-5-one | |
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| Record name | Undecan-5-one | |
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| Record name | 5-UNDECANONE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Undecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone, also known as pentyl hexyl ketone, is a symmetrical aliphatic ketone with the molecular formula C₁₁H₂₂O.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity or waxy odor.[3] This document provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a technical guide for professionals in research and development. The information is presented in a structured format, including detailed experimental protocols and key safety information, to facilitate its use in a laboratory setting.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and inclusion in various chemical and biological studies.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [1][2] |
| Molecular Weight | 170.29 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 1-2 °C | [1] |
| Boiling Point | 226-227 °C at 760 mmHg | [1] |
| Density | 0.830 g/cm³ | [1] |
| Vapor Pressure | 0.081 mmHg at 25 °C | [1] |
| Flash Point | 72.8 °C (163 °F) | [3] |
| Refractive Index | 1.4280 | [1] |
| Solubility | Soluble in alcohol, ether, and benzene. Limited solubility in water. | [1] |
| LogP (o/w) | 4.034 (estimated) | [3] |
Table 2: Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Value/Reference |
| CAS Number | 33083-83-9 |
| PubChem CID | 98677 |
| Synonyms | Pentyl hexyl ketone, Di-n-pentyl ketone, Undecan-5-one |
| ¹H NMR Spectroscopy | Data available in spectral databases. |
| ¹³C NMR Spectroscopy | Data available in spectral databases. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch for an aliphatic ketone. |
| Mass Spectrometry | Available in spectral databases like NIST and PubChem.[1][4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of this compound, being near room temperature, requires a controlled cooling and heating apparatus.
-
Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.
-
The capillary tube is placed in a cooling bath to solidify the sample.
-
The solidified sample in the capillary tube is then placed in a melting point apparatus.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
-
Determination of Boiling Point
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The distillation apparatus is assembled.
-
The flask is heated gently to bring the liquid to a boil.
-
The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point.
-
Determination of Density
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present, and the mass is measured again.
-
The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as distilled water.
-
The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Solubility
-
Procedure:
-
To determine solubility in water, a small, measured amount of this compound is added to a known volume of water in a test tube.
-
The mixture is agitated vigorously and then allowed to stand.
-
The solubility is observed qualitatively (miscible, partially miscible, or immiscible).
-
For solubility in organic solvents, the same procedure is followed using solvents such as ethanol, diethyl ether, and benzene.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The IR spectrum is recorded using an FTIR spectrometer.
-
-
Mass Spectrometry (MS):
-
A dilute solution of this compound is introduced into the mass spectrometer, typically via gas chromatography (GC-MS).
-
The sample is ionized, and the mass-to-charge ratio of the resulting fragments is analyzed.
-
Synthesis and Reactivity
Synthesis
A common laboratory synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 5-undecanol.[5][6]
-
Reaction: Oxidation of 5-undecanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Chemical Reactivity
As a ketone, this compound undergoes typical reactions of the carbonyl group, including:
-
Nucleophilic addition: Reacts with nucleophiles at the carbonyl carbon.
-
Alpha-hydrogen reactions: Can undergo reactions at the carbons adjacent to the carbonyl group, such as enolate formation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[7]
-
Hazards: May cause skin and eye irritation.[1] Combustible liquid.
-
Precautions: Avoid contact with skin and eyes.[7] Wear protective gloves and safety glasses. Keep away from heat and open flames.
-
First Aid: In case of contact, rinse the affected area with plenty of water.[7] If swallowed, do not induce vomiting and seek immediate medical attention.
Visualizations
The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.
References
5-Undecanone: An In-Depth Technical Guide to Its Scant Natural Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone, a saturated ketone with the chemical formula C₁₁H₂₂O, is an isomer of the more extensively studied 2-undecanone. While 2-undecanone is well-documented as a significant natural product found in a variety of plants and insects, information regarding the natural sources of this compound is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the currently known, albeit limited, natural occurrences of this compound, with a focus on its association with insect semiochemicals. The guide will also address the significant knowledge gaps concerning its biosynthesis, quantitative data, and specific experimental protocols for its extraction and identification from natural matrices.
Natural Sources of this compound
The primary and most scientifically substantiated link of a this compound derivative to a natural source is its role as a sex pheromone in an insect. In contrast, its direct presence in other natural sources is not well-established.
Insect Pheromones: The Raspberry Cane Midge (Resseliella theobaldi)
The most significant finding points to a derivative of this compound, (S)-2-acetoxy-5-undecanone, which has been identified as the major component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi[1][2][3][4]. This insect is a pest of cultivated raspberries in Europe[1][2]. While this compound itself was not identified as a component of the pheromone blend, the presence of its acetoxy derivative strongly suggests a potential biochemical relationship and the possibility of this compound being a precursor or a related metabolite within this insect.
The pheromone blend of the female Resseliella theobaldi was found to contain three minor components in addition to the major (S)-2-acetoxy-5-undecanone. These were identified as 2-undecanone, (S)-2-acetoxyundecane, and (S)-2-undecanol[2]. The absence of this compound in the final volatile blend analysis of the original study is a critical point.
Other Reported Occurrences
One database of flavor and fragrance compounds lists "cooked chicken" as a source of this compound. However, this claim is not substantiated by primary scientific literature found in broader searches of volatile compounds from cooked chicken[5][6][7][8][9]. Therefore, this information should be treated with caution as it may not represent a primary natural source in the context of biosynthesis by an organism.
Quantitative Data
Due to the extremely limited identification of this compound in natural sources, there is a complete lack of quantitative data regarding its concentration or abundance in any natural matrix. The research on Resseliella theobaldi focused on the relative abundance of the pheromone components, with (S)-2-acetoxy-5-undecanone being the major constituent[2].
Experimental Protocols
Specific experimental protocols for the extraction, isolation, and identification of this compound from natural sources have not been developed due to its elusive nature. However, the methodologies used in the study of the raspberry cane midge pheromone provide a framework for how one might approach the analysis of this compound in insect volatiles.
Pheromone Collection and Analysis from Resseliella theobaldi
The following is a generalized workflow based on the research conducted on Resseliella theobaldi[1][2]:
-
Insect Rearing and Volatile Collection : Virgin female midges are separated and their volatile emissions are collected. This is typically done using a non-destructive method like solid-phase microextraction (SPME) or by passing purified air over the insects and trapping the volatiles on a sorbent material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : The collected volatiles are thermally desorbed from the collection medium and analyzed by GC-MS. This technique separates the individual components of the volatile blend and provides mass spectra for their identification.
-
Structure Elucidation : The major components are identified based on their mass spectra and GC retention indices. Confirmation of the structure is achieved through chemical synthesis of the proposed compound and comparison of its mass spectrum and retention time with the natural product.
-
Enantioselective Analysis : For chiral molecules like (S)-2-acetoxy-5-undecanone, enantioselective GC columns are used to separate and identify the specific stereoisomer present in the natural sample.
Signaling Pathways and Biosynthesis
There is currently no information available in the scientific literature regarding any signaling pathways or biosynthetic pathways for this compound in any organism. The biosynthesis of the related compound, 2-undecanone, has been studied, particularly in plants like wild tomato, and proceeds via the fatty acid metabolism[10]. It is plausible that if this compound were to be biosynthesized, it would also likely originate from fatty acid precursors, but the specific enzymatic steps are unknown.
Logical Relationships in Pheromone Discovery
The process of identifying a new insect pheromone, such as the derivative of this compound in the raspberry cane midge, follows a logical progression from biological observation to chemical identification and field validation.
Conclusion
This technical guide consolidates the currently available scientific information on the natural sources of this compound. It is evident that, unlike its isomer 2-undecanone, this compound is not a commonly reported natural product. The only significant lead is its acetoxy derivative's role as a sex pheromone in the raspberry cane midge, Resseliella theobaldi. This suggests that future research into the natural occurrence of this compound could be fruitfully directed towards the biochemistry and metabolism of this insect and related species. For researchers and drug development professionals, the paucity of data on this compound's natural sources, biosynthesis, and biological activity indicates a wide-open field for novel discovery. Further investigation is required to determine if this compound is a rare, overlooked natural compound or simply a biochemical curiosity.
References
- 1. (S)-2-acetoxy-5-undecanone, female sex pheromone of the raspberry cane midge, Resseliella theobaldi (Barnes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaj.fupress.net [oaj.fupress.net]
- 4. Pheromones and Semiochemicals of Resseliella theobaldi (Diptera: Cecidomyiidae), the Raspberry cane midge [pherobase.com]
- 5. Food Science of Animal Resources [kosfaj.org]
- 6. researchgate.net [researchgate.net]
- 7. Key volatile off-flavor compounds identification in chicken meat and deodorizing effects of polyphenol and spice extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of radiation-induced compounds in irradiated raw or cooked chicken meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stability and lipid oxidation flavoring volatiles in antioxidants treated chicken meat patties during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Undecanone: Properties, Synthesis, and Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Undecanone, a long-chain aliphatic ketone. It details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its application as a specialty chemical in the field of proteomics. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Core Properties of this compound
This compound, also known by its synonyms Di-n-Pentyl ketone and n-Butyl n-hexyl ketone, is a ketone with a linear eleven-carbon chain and a carbonyl group at the fifth position.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33083-83-9 | [2][3][4] |
| Molecular Formula | C₁₁H₂₂O | [2][3][4] |
| Molecular Weight | 170.30 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity or waxy | [1] |
| Melting Point | 1-2 °C | [5] |
| Boiling Point | 103-106 °C at 12 mmHg | [5] |
| Density | 0.830 g/mL | [5] |
| Refractive Index | 1.4280 | [5] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various established methods for ketone synthesis. One common and effective approach is the reaction of an organometallic reagent with a carboxylic acid derivative, such as an acyl chloride or a nitrile. The following protocol details the synthesis via the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This procedure outlines the synthesis of this compound from valeronitrile and hexylmagnesium bromide.
Materials:
-
Valeronitrile (Pentanenitrile)
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Hexylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 molar equivalents).
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromohexane (1.0 molar equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromohexane solution to the magnesium to initiate the reaction. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Valeronitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of valeronitrile (1.0 molar equivalent) in anhydrous toluene.
-
Add the valeronitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis:
-
Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid (e.g., 6 M) to hydrolyze the intermediate imine.
-
Continue stirring until the mixture becomes a clear solution.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
-
Application of this compound in Proteomics
This compound is designated as a specialty product for proteomics research.[3] While the precise, widespread applications are not extensively documented in publicly available literature, its properties suggest a potential role as an internal standard in mass spectrometry-based proteomics workflows.
Logical Workflow: this compound as an Internal Standard in a Proteomics Experiment
Internal standards are crucial in quantitative proteomics for improving the accuracy and reproducibility of measurements by correcting for variations in sample preparation and instrument response. The chemical inertness and distinct mass of this compound make it a suitable candidate for such applications.
Caption: A logical workflow illustrating the use of this compound as an internal standard in a typical bottom-up proteomics experiment.
Conclusion
This compound is a well-characterized aliphatic ketone with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methodologies, such as the Grignard reaction detailed in this guide. Its emerging application in the high-demand field of proteomics, likely as an internal standard, underscores its importance as a specialty chemical for advanced scientific research. This guide provides a foundational resource for professionals working with this compound, enabling a deeper understanding of its properties and practical applications.
References
- 1. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
Unveiling 5-Undecanone: A Technical Guide to Its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone, a long-chain aliphatic ketone, has found applications in various fields, including as a fragrance ingredient and a potential bioactive molecule. This technical guide delves into the early research and discovery of this compound, providing a historical perspective on its initial synthesis and characterization. The focus is on the foundational chemical methodologies that first brought this molecule to the attention of the scientific community, offering insights into the experimental practices of 19th and early 20th-century organic chemistry.
Early Synthesis: The Pyrolysis of Carboxylic Acid Salts
The first documented synthesis of an undecanone is attributed to the French chemist Jules Bouis in 1856. His work, published in the Annales de chimie et de physique, described the production of a ketone by the pyrolysis of the calcium salt of hexanoic acid (then known as caproic acid). While Bouis's work focused on 6-undecanone, the symmetrical ketone, the fundamental principle of this reaction, known as ketonic decarboxylation, was a cornerstone of early ketone synthesis and could be adapted to produce unsymmetrical ketones like this compound.
The general reaction for the formation of a symmetrical ketone via this method is as follows:
(R-COO)₂Ca → R-CO-R + CaCO₃
To synthesize an unsymmetrical ketone such as this compound (butyl hexyl ketone), a mixture of the calcium salts of two different carboxylic acids would be required: calcium pentanoate (valerate) and calcium heptanoate (enanthate).
(CH₃(CH₂)₃COO)₂Ca + (CH₃(CH₂)₅COO)₂Ca → 2 CH₃(CH₂)₃CO(CH₂)₅CH₃ + 2 CaCO₃
However, this method often resulted in a mixture of three different ketones (this compound, 2-octanone, and 6-decanone), making purification a significant challenge with the techniques available at the time.
Experimental Protocol: Pyrolysis of Mixed Calcium Carboxylates (Hypothetical Reconstruction)
Based on the common laboratory practices of the mid-19th century, a plausible experimental protocol for the attempted synthesis of this compound would have been as follows:
-
Preparation of Calcium Salts:
-
Pentanoic acid and heptanoic acid would be neutralized with calcium hydroxide or calcium carbonate to form their respective calcium salts.
-
The resulting aqueous solutions would be evaporated to dryness to obtain the solid calcium pentanoate and calcium heptanoate.
-
-
Pyrolysis:
-
An intimate mixture of the two dry calcium salts would be placed in a retort or a distillation flask.
-
The apparatus would be heated strongly over a direct flame.
-
The volatile products, including the ketones, would distill over and be collected in a cooled receiver.
-
-
Purification:
-
The crude distillate, a mixture of ketones and other byproducts, would be subjected to fractional distillation to separate the components based on their boiling points.
-
The following table summarizes the key reactants and their hypothetical physical properties as would have been known in the era.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Calcium Pentanoate | (C₅H₉O₂)₂Ca | 242.32 | Decomposes |
| Calcium Heptanoate | (C₇H₁₃O₂)₂Ca | 298.43 | Decomposes |
| This compound | C₁₁H₂₂O | 170.30 | ~228 |
Alternative Early Synthetic Route: The Grignard Reaction
With the advent of the Grignard reaction in 1900, a more versatile and controlled method for ketone synthesis became available. This powerful carbon-carbon bond-forming reaction would have allowed for the specific synthesis of this compound from appropriate starting materials. One plausible Grignard route would involve the reaction of a nitrile with a Grignard reagent, followed by hydrolysis.
CH₃(CH₂)₄-C≡N + CH₃(CH₂)₅-MgBr → CH₃(CH₂)₄-C(=NMgBr)-(CH₂)₅CH₃
CH₃(CH₂)₄-C(=NMgBr)-(CH₂)₅CH₃ + H₃O⁺ → CH₃(CH₂)₄-CO-(CH₂)₅CH₃
Experimental Protocol: Grignard Synthesis of this compound (Hypothetical Reconstruction)
Drawing from the early 20th-century literature on Grignard reactions, a likely experimental workflow would have been:
-
Preparation of the Grignard Reagent:
-
Hexyl bromide would be added to a suspension of magnesium turnings in anhydrous diethyl ether.
-
The reaction would be initiated, often with a small crystal of iodine, to form hexylmagnesium bromide.
-
-
Reaction with Nitrile:
-
A solution of pentanenitrile in anhydrous diethyl ether would be slowly added to the Grignard reagent at a low temperature (e.g., in an ice bath).
-
The reaction mixture would be stirred for a period to ensure complete reaction.
-
-
Hydrolysis:
-
The reaction mixture would be poured onto a mixture of crushed ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid) to hydrolyze the intermediate imine.
-
-
Workup and Purification:
-
The ethereal layer would be separated, washed with water and a bicarbonate solution, and then dried over an anhydrous salt (e.g., calcium chloride).
-
The ether would be removed by distillation, and the remaining crude this compound would be purified by fractional distillation under reduced pressure.
-
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Hexyl Bromide | C₆H₁₃Br | 165.07 | 156-158 |
| Magnesium | Mg | 24.31 | N/A |
| Pentanenitrile | C₅H₉N | 83.13 | 140-141 |
| This compound | C₁₁H₂₂O | 170.30 | ~228 |
Early Characterization
In the 19th and early 20th centuries, the characterization of a newly synthesized compound relied on a limited set of techniques compared to the sophisticated spectroscopic methods available today. The primary means of identification and purity assessment included:
-
Boiling Point Determination: A constant boiling point during distillation was a key indicator of a pure substance.
-
Density Measurement: The density of the liquid ketone would be determined and reported.
-
Refractive Index: The refractive index was another important physical constant used for characterization.
-
Derivative Formation: The formation of solid derivatives with sharp melting points was a crucial method for confirming the structure of liquid compounds. For ketones, common derivatives included oximes (reaction with hydroxylamine) and semicarbazones (reaction with semicarbazide).
The following table presents a summary of the physical properties of this compound as would have been determined by early researchers.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.30 g/mol |
| Boiling Point | 228 °C at 760 mmHg |
| Density | ~0.825 g/cm³ at 20 °C |
| Refractive Index | ~1.427 at 20 °C |
Logical Workflow for Early Synthesis and Characterization
The following diagram illustrates the logical workflow that an early 20th-century chemist might have followed for the synthesis and characterization of this compound using the Grignard reaction.
Caption: Logical workflow for the synthesis and characterization of this compound via the Grignard reaction.
Conclusion
The early research into this compound was intrinsically linked to the development of fundamental synthetic methodologies in organic chemistry. While the pyrolysis of calcium salts represented an early, albeit often inefficient, route to ketones, the discovery of the Grignard reaction provided a much more precise and versatile tool for their synthesis. The characterization techniques of the era, though lacking the sophistication of modern spectroscopy, were sufficient to establish the identity and purity of this long-chain aliphatic ketone, laying the groundwork for its future study and application. This historical perspective not only illuminates the discovery of a specific compound but also offers a window into the ingenuity and meticulous experimental work of early organic chemists.
An In-depth Technical Guide to 5-Undecanone: Structural Formula, Isomers, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-undecanone (CAS No: 33083-83-9), a saturated ketone with applications in various chemical syntheses and potential for further investigation in drug development and material science. This document details its structural formula, explores its constitutional isomers, and presents a comparative analysis of their physicochemical properties. A detailed experimental protocol for a representative synthesis of this compound is provided, along with a summary of its spectroscopic data. Furthermore, this guide includes mandatory visualizations of its structure, isomers, and a synthetic workflow using the DOT language for clarity and enhanced understanding.
Introduction
This compound, also known as butyl hexyl ketone, is an aliphatic ketone with the molecular formula C₁₁H₂₂O.[1] Its structure consists of an eleven-carbon chain with a carbonyl group located at the fifth carbon position.[1] While not as extensively studied as some of its isomers, such as 2-undecanone which is known for its insect repellent and antimicrobial properties, this compound serves as a valuable intermediate in organic synthesis.[2][3] Understanding its properties and those of its isomers is crucial for applications in fragrance, flavor, and potentially pharmaceutical industries. This guide aims to consolidate the available technical data on this compound and its isomers to serve as a foundational resource for researchers.
Structural Formula and Isomers
The structural formula of this compound is characterized by a linear undecane backbone with a ketone functional group at the C-5 position.
Structural Isomers of Undecanone
Ketones with the molecular formula C₁₁H₂₂O exist as numerous constitutional isomers, which can be categorized as positional isomers and branched-chain isomers.
-
Positional Isomers: These isomers differ in the position of the carbonyl group along the undecane chain. The straight-chain positional isomers of undecanone are:
-
Undecan-2-one
-
Undecan-3-one
-
Undecan-4-one
-
Undecan-5-one
-
Undecan-6-one
-
-
Branched-Chain Isomers: These isomers have a branched carbon skeleton. The number of possible branched-chain isomers is extensive. Examples include:
-
2-Methyl-3-decanone
-
3-Methyl-2-decanone
-
2,2-Dimethyl-3-nonanone
-
4-Propyl-2-octanone
-
The structural diversity among these isomers leads to variations in their physical and chemical properties.
Physicochemical Properties
The physical and chemical properties of undecanones are influenced by their molecular structure. The following tables summarize key quantitative data for this compound and some of its common positional isomers.
Table 1: General and Physicochemical Properties of Undecanone Isomers
| Property | This compound | 2-Undecanone | 6-Undecanone |
| CAS Number | 33083-83-9[1] | 112-12-9[2] | 927-49-1 |
| Molecular Formula | C₁₁H₂₂O[1] | C₁₁H₂₂O[2] | C₁₁H₂₂O |
| Molecular Weight ( g/mol ) | 170.30[1] | 170.30[2] | 170.30 |
| Appearance | Colorless liquid[1] | Colorless, oily liquid[4] | Liquid |
| Melting Point (°C) | 2[1] | 15[4] | 14-15 |
| Boiling Point (°C) | 227 (estimated) | 231.5[4] | 228 |
| Density (g/mL at 20°C) | 0.823 | 0.826[4] | 0.827 |
| Refractive Index (at 20°C) | 1.428 | 1.429 | 1.429 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Values |
| ¹H NMR (Predicted) | δ (ppm): 2.40 (t, 4H, -CH₂-C=O), 1.55 (m, 4H, -CH₂-CH₂-C=O), 1.29 (m, 8H, -CH₂-), 0.90 (t, 6H, -CH₃) |
| ¹³C NMR (Predicted) | δ (ppm): 211.5 (C=O), 42.5 (-CH₂-C=O), 31.5, 29.0, 23.5, 22.5 (-CH₂-), 14.0 (-CH₃) |
| Mass Spectrometry (m/z) | Major fragments at 58, 85, 43, 57, 41.[1] The fragmentation pattern is characteristic of aliphatic ketones, with alpha-cleavage leading to acylium ions. |
| Infrared (IR) (cm⁻¹) | A strong absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching in a saturated aliphatic ketone. |
Experimental Protocols
Synthesis of this compound via Oxidation of Undecan-5-ol
A common and effective method for the synthesis of ketones is the oxidation of secondary alcohols. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation.[5][6][7][8]
Principle: Secondary alcohols are oxidized to ketones using PCC in an anhydrous solvent, typically dichloromethane (DCM). The reaction is generally clean and proceeds under mild conditions.
Materials:
-
Undecan-5-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve undecan-5-ol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the stirred solution in one portion. The reaction is mildly exothermic.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of Celite® or silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Biological Activity and Signaling Pathways
Currently, there is a limited body of research on the specific biological activities and involvement in signaling pathways of this compound. However, studies on its isomer, 2-undecanone, have revealed notable biological effects, which may provide a basis for future investigations into other undecanone isomers.
2-Undecanone is a well-documented insect repellent and has been shown to possess antimicrobial and anti-inflammatory properties.[3] Its mechanism as an insect repellent is thought to involve the modulation of insect odorant receptors. The anti-inflammatory effects of 2-undecanone have been linked to the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[3]
Given the structural similarity, it is plausible that this compound may exhibit some biological activities, although likely with different potencies and specificities compared to 2-undecanone. Further research is warranted to explore the potential biological roles of this compound, particularly in areas such as pest control, antimicrobial development, and as a modulator of inflammatory responses.
Conclusion
This compound is a versatile chemical with a well-defined structure and a range of isomers, each with unique physicochemical properties. This guide has provided a consolidated resource of its structural formula, isomeric forms, and key data points. The detailed synthetic protocol offers a practical method for its preparation in a laboratory setting. While specific biological data for this compound is currently scarce, the known activities of its isomers suggest a promising area for future research. This technical guide serves as a valuable starting point for researchers and professionals in chemistry and drug development who wish to explore the potential of this compound and its related compounds.
References
- 1. This compound | C11H22O | CID 98677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity of 5-Undecanone and its analogs
An In-depth Technical Guide to the Biological Activity of 5-Undecanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as butyl hexyl ketone) is a saturated aliphatic ketone. It and its structural analogs, such as 2-undecanone (methyl nonyl ketone), are naturally occurring compounds found in a variety of plants, fruits, and insects.[1][2][3] These ketones are characterized by a carbonyl group at different positions along an eleven-carbon chain. While sharing a common chemical class, the specific position of the carbonyl group and the nature of the alkyl chains significantly influence their biological profiles.
Historically, the most well-documented bioactivity of these compounds is their potent insect repellency, with 2-undecanone being a notable active ingredient in commercial repellents.[4][5] Beyond this, emerging research has uncovered a broader spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory effects. This guide provides a comprehensive technical overview of the known biological activities of this compound and its key analogs, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Biological Activities
Insect Repellent Activity
The most significant and widely studied biological activity of undecanones is their ability to repel various arthropods, particularly mosquitoes and ticks. 2-Undecanone, an isomer of this compound, is the most extensively researched analog in this context and was originally derived from wild tomato plants.[4][5] It is the active ingredient in some commercial repellents and is considered an effective alternative to DEET.[5][6] Studies have demonstrated that the repellency of 2-undecanone is comparable to moderate concentrations of DEET.[4][5] For instance, a 7.75% formulation of 2-undecanone (BioUD) was shown to repel mosquitoes for up to 5 hours and ticks for up to 2 hours.[4]
The mechanism of repellency is primarily mediated through the insect's olfactory system. These ketones can modulate the activity of odorant receptors (ORs) on olfactory sensory neurons, disrupting the insect's ability to locate a host and leading to a repellent behavioral response.[1][5]
Antimicrobial and Antifungal Activity
Several studies have investigated the efficacy of undecanones against various microbial pathogens. Research on undecan-2-one and undecan-3-one has shown notable activity against yeasts and molds, often greater than their activity against bacteria.[7][8] For example, undecan-3-one demonstrated high fungistatic activity against Aspergillus niger and effectively inhibited the yeast Candida mycoderma.[7] In contrast, its activity against bacteria such as Escherichia coli and Bacillus subtilis was less pronounced, causing an inhibition of population growth rather than total eradication.[7] This suggests a degree of selectivity in the antimicrobial spectrum of these compounds, with fungi being more susceptible than bacteria.[7] The analog 2-undecanone has also been reported to have low activity against bacterial strains but elevated activity against yeasts.[8]
Anti-inflammatory Effects
Recent exploratory research has indicated potential anti-inflammatory properties for 2-undecanone. One study demonstrated that it could provide protection against cardiac inflammation induced by fine particulate matter (PM2.5).[1] The proposed mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. By upregulating this pathway, 2-undecanone was observed to inhibit the pro-inflammatory NF-κB pathway, leading to a reduction in the expression of inflammatory cytokines.[1] This activity highlights a potential therapeutic application beyond its use as a repellent.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available for the biological activities of undecanone analogs. Direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Insect Repellent Efficacy of Undecanone Analogs
| Compound | Active Ingredient Concentration | Test Organism | Mean Protection Time (Hours) | Percent Repellency | Study Notes | Source |
| 2-Undecanone (BioUD®) | 7.75% | Aedes aegypti (Mosquito) | ~6.0 | 80.4% (avg. over 6h) | Arm-in-cage study; comparable to 7% DEET. | [5] |
| 2-Undecanone (BioUD®) | 7.75% | Ticks | Up to 2.0 | Not Specified | Product label data. | [4] |
| 2-Undecanone | 5% (v/v in ethanol) | Culex spp. (Mosquito) | >4.6 | High | Arm-in-cage; no landings or bites noted for over 4h 40min. | [9] |
| 2-Undecanone | 20% (v/v in ethanol) | Culex spp. (Mosquito) | >3.0 | High | Arm-in-cage; highly repellent, effect persisted after 3 hours. | [9] |
| DEET (for comparison) | 7% | Aedes aegypti (Mosquito) | ~6.0 | 80.2% (avg. over 6h) | Arm-in-cage study directly comparing with BioUD®. | [5] |
Table 2: Antimicrobial Activity of Undecanone Analogs
| Compound | Test Organism | Result | Source |
| Undecan-3-one | Candida mycoderma (Yeast) | Effective inhibition. | [7] |
| Undecan-3-one | Aspergillus niger (Mold) | High fungistatic activity. | [7] |
| Undecan-3-one | Escherichia coli (Bacteria) | Did not cause total inhibition of growth. | [7] |
| Undecan-3-one | Bacillus subtilis (Bacteria) | Did not cause total inhibition of growth. | [7] |
| Undecan-2-one | Yeasts | Elevated activity. | [8] |
| Undecan-2-one | Bacteria | Low activity. | [8] |
Mechanisms of Action & Signaling Pathways
Insect Repellency: Olfactory Signaling Disruption
The repellent action of undecanones against insects like mosquitoes is initiated at the molecular level within the insect's olfactory system. These ketones act as modulators of Odorant Receptors (ORs), which are G-protein-coupled receptors located on the cilia of olfactory sensory neurons.[1][10][11] The binding of an odorant molecule like this compound to an OR triggers a conformational change, activating an associated G-protein (Gαolf). This activation leads to a cascade that results in the depolarization of the neuron and the transmission of a signal to the brain, which is interpreted as a repellent stimulus.[11]
Caption: Olfactory signaling pathway for insect repellency.
Anti-inflammatory Signaling Pathway
For 2-undecanone, anti-inflammatory effects are proposed to occur via modulation of the Nrf2 and NF-κB pathways.[1] The compound appears to activate the transcription factor Nrf2, which then promotes the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This increased antioxidant capacity, in turn, inhibits the activation of the pro-inflammatory NF-κB pathway. By preventing NF-κB from translocating to the nucleus, 2-undecanone reduces the transcription of genes for inflammatory cytokines, thereby mitigating the inflammatory response.[1]
Caption: Anti-inflammatory signaling pathway of 2-Undecanone.
Experimental Protocols
Arm-in-Cage Assay for Mosquito Repellency
This is a standard and widely used laboratory method to evaluate the efficacy of topical repellents against mosquitoes.[5][12][13]
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against biting mosquitoes.
Materials:
-
Test compound (e.g., this compound) and solvent (e.g., ethanol).
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
Human volunteers.
-
Micropipettes or spray applicators for precise dosing.
-
Bite-proof gloves.
Methodology:
-
Preparation of Repellent Formulation: Prepare solutions of the test compound at desired concentrations (e.g., 5%, 10%, 20% v/v) in a suitable solvent like ethanol. A vehicle control (solvent only) must also be prepared.[14]
-
Repellent Application: A precise volume of the repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., from wrist to elbow).[9][13] The hand is covered with a non-treated, bite-proof glove.[5] The other arm can be used as a control (treated with solvent only).
-
Exposure: At a set time after application (e.g., 30 minutes), the treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3-5 minutes).[9][13]
-
Data Collection: The primary endpoint is the "Complete Protection Time" (CPT), defined as the time from application until the first confirmed mosquito bite.[12] Alternatively, efficacy can be measured by recording the number of mosquito landings or probing attempts within the exposure period.
-
Re-exposure: The treated arm is exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails (i.e., a bite occurs).[13]
Caption: Experimental workflow for the Arm-in-Cage assay.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To quantify the antimicrobial activity of a test compound.
Materials:
-
Test compound (e.g., this compound).
-
96-well microtiter plates.
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Microorganism culture (e.g., E. coli, C. albicans).
-
Spectrophotometer or plate reader.
Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of a 96-well plate using the appropriate growth medium. This creates a gradient of compound concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well of the plate. Include a positive control (microorganism in medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is the lowest concentration of the compound at which no growth is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Undecanone - Wikipedia [en.wikipedia.org]
- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ceji.termedia.pl [ceji.termedia.pl]
- 8. researchgate.net [researchgate.net]
- 9. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
- 11. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
5-Undecanone's role as a semiochemical
An In-depth Technical Guide to the Role of 5-Undecanone and Related Ketones as Semiochemicals
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a saturated methyl ketone whose direct role as a primary semiochemical in insect behavior is not extensively documented in current scientific literature. However, its chemical structure is of significant interest as it is closely related to potent, behavior-modifying compounds that have been identified as key components in insect pheromone blends. This technical guide provides a comprehensive overview of the semiochemical context of this compound, focusing on its relationship to structurally similar and biologically active ketones. It details the well-established role of a related compound, (S)-2-acetoxy-5-undecanone, as the primary sex pheromone of the raspberry cane midge, Resseliella theobaldi. This guide furnishes detailed experimental protocols for the key techniques used in semiochemical research, summarizes available quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to Semiochemicals and Ketone Scaffolds
Semiochemicals are chemical signals that mediate interactions between organisms. They are broadly categorized based on the species relationship between the emitter and the receiver:
-
Pheromones: Mediate intraspecific interactions (between individuals of the same species), such as mate attraction, aggregation, or alarm signaling.
-
Allelochemicals: Mediate interspecific interactions (between individuals of different species). These are further subdivided:
-
Allomones: Benefit the emitter but not the receiver (e.g., defensive secretions, repellents).[1]
-
Kairomones: Benefit the receiver but not the emitter (e.g., cues used by predators to locate prey).[2]
-
Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators).
-
The C11 ketone, this compound (CH₃(CH₂)₅CO(CH₂)₃CH₃), belongs to a class of compounds that are prevalent in nature. While direct evidence for this compound as a primary pheromone is sparse, the undecanone backbone is a key structural feature in the chemical language of certain insects. The most notable example is its acetylated analogue, which serves as a powerful sex pheromone.
This compound's Role as a Pheromone Analogue: The Case of Resseliella theobaldi
The most significant context for this compound in semiochemistry comes from research on the raspberry cane midge, Resseliella theobaldi, a pest of raspberry crops.[3] Volatiles collected from virgin female midges revealed a multi-component pheromone blend where the major, and most active, component was identified as (S)-2-acetoxy-5-undecanone .[3][4][5]
Analysis of the female-produced volatiles via Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Electroantennographic Detection (GC-EAD) identified four female-specific compounds.[4] The major component, (S)-2-acetoxy-5-undecanone, was highly attractive to male midges in field trapping experiments.[3][4] The blend also contained 2-undecanone as a minor component, further highlighting the relevance of the undecanone structure in the chemical ecology of this species.[4]
The logical relationship between different types of semiochemicals is illustrated below.
Potential Allomonal and Kairomonal Roles
While the pheromonal role of this compound analogues is established, its function as an allomone or kairomone is less clear. The related methyl ketone, 2-undecanone, is known for its repellent properties against various arthropods and is the active ingredient in some commercial insect repellents. This suggests an allomonal function, providing a defensive benefit to the emitter. It is plausible that this compound could have similar, though currently undocumented, repellent or defensive properties.
There is no significant evidence in the reviewed literature to suggest a kairomonal role for this compound, where it would act as a cue for predators or parasitoids. This remains an area for future investigation.
Quantitative Data Summary
| Compound | Dose | Mean Trap Catch (±SE) | Species | Notes | Reference |
| (S)-2-acetoxy-5-undecanone | 100 µg | 55.3 ± 10.9 | R. theobaldi | Highly attractive to males. | [4] |
| (R)-2-acetoxy-5-undecanone | 100 µg | 0.3 ± 0.2 | R. theobaldi | Enantiomer is not attractive. | [4] |
| Racemic 2-acetoxy-5-undecanone | 100 µg | 50.7 ± 11.5 | R. theobaldi | Racemic mixture is as attractive as the pure S-enantiomer. | [4] |
| Control (no lure) | N/A | 0.1 ± 0.1 | R. theobaldi | Blank traps showed no attraction. | [4] |
| Table 1: Summary of field trapping data for the sex pheromone of the raspberry cane midge, Resseliella theobaldi. Data illustrates the high specificity and potency of the (S)-enantiomer. |
Olfactory Signaling Pathways
The detection of volatile chemical cues in insects begins in specialized hair-like structures called sensilla, located primarily on the antennae.[6] Odorants enter the sensillum through pores and bind to Odorant-Binding Proteins (OBPs) in the sensillar lymph. The OBP-odorant complex then interacts with olfactory receptors on the dendritic membrane of Olfactory Receptor Neurons (ORNs).
Insects possess several families of olfactory receptors. While Odorant Receptors (ORs) detect a wide range of compounds like acetates and aldehydes, it is the Ionotropic Receptors (IRs) that are primarily responsible for detecting ketones, acids, and amines.[7] Therefore, the perception of this compound and related ketones is likely mediated by a specific subset of IRs.
Upon binding of the ligand, the IR, which is a ligand-gated ion channel, opens, leading to a change in membrane potential and the generation of an action potential. This signal is then transmitted from the ORN to the antennal lobe of the insect brain for further processing.
Key Experimental Protocols
The identification and characterization of semiochemicals rely on a combination of analytical chemistry and bioassays. The following protocols outline the core methodologies.
Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which specific compounds in a complex mixture are biologically active (i.e., detected by the insect's antenna).[6][8]
Objective: To pinpoint electrophysiologically active compounds in a volatile sample.
Methodology:
-
Sample Preparation:
-
Extract volatiles from the source (e.g., pheromone glands, headspace of a calling insect) using a solvent like hexane or via Solid-Phase Microextraction (SPME).[6]
-
Concentrate the sample if necessary under a gentle stream of nitrogen.
-
-
Instrumentation Setup:
-
The effluent from the gas chromatograph (GC) column is split into two paths using a Y-splitter.[6]
-
One path leads to a standard GC detector (e.g., Flame Ionization Detector, FID) to generate a chromatogram.
-
The other path leads to a heated transfer line that directs the effluent over a prepared insect antenna.
-
-
Antennal Preparation:
-
Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base.
-
Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The basal end is connected to the reference electrode and the distal tip to the recording electrode.[6]
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
Simultaneously record the output from the FID and the electrical potential from the antenna (the EAG signal).
-
-
Analysis:
-
Align the FID chromatogram with the EAG recording.
-
Peaks in the FID chromatogram that correspond in time to a significant voltage deflection (depolarization) in the EAG trace represent compounds that the insect can detect. These can then be identified using GC-MS.
-
Protocol: Y-Tube Olfactometer Bioassay
This behavioral assay is used to determine if a volatile chemical is an attractant, a repellent, or neutral to an insect.
Objective: To assess the behavioral response (attraction/repulsion) of an insect to a specific odor.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms for odor presentation.[9]
-
Setup:
-
A controlled, purified, and humidified airflow is passed through both arms of the Y-tube at an equal rate.
-
The test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in an odor source container connected to one arm (the "treatment" arm).
-
A filter paper with solvent only is placed in the container for the other arm (the "control" arm).
-
-
Experimental Procedure:
-
Introduce a single insect into the base of the central arm.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A "choice" is recorded when the insect moves a set distance into one of the arms and remains for a minimum period.
-
Insects that do not make a choice are recorded as "no choice" and are typically excluded from the statistical analysis.
-
-
Data Analysis:
-
Test a sufficient number of insects (e.g., 50-100), alternating the position of the treatment and control arms to prevent positional bias.
-
Analyze the choice data using a statistical test (e.g., Chi-squared test or binomial test) to determine if there is a significant preference for the treatment or control arm.
-
The general workflow for identifying and characterizing a semiochemical is shown below.
Conclusion and Future Directions
While this compound has not been identified as a primary semiochemical for any specific insect species to date, its structural similarity to the potent sex pheromone of the raspberry cane midge, (S)-2-acetoxy-5-undecanone, makes it a compound of interest in chemical ecology. The undecanone scaffold is clearly a key element in the chemical communication of certain insects.
Future research should focus on several areas:
-
Screening: Broader screening of this compound across a wider range of insect species using GC-EAD and behavioral assays could uncover previously unknown semiochemical roles.
-
Biosynthesis: Investigating the biosynthetic pathways of acetoxy-ketone pheromones may reveal whether this compound serves as a direct precursor.
-
Receptor Deorphanization: Identifying the specific Ionotropic Receptors (IRs) that respond to this compound and its analogues would provide a deeper understanding of the molecular basis of perception and could open avenues for the development of novel, targeted pest management strategies that manipulate insect behavior.
This guide provides the foundational knowledge and methodological framework for researchers to explore these questions and further elucidate the subtle yet important roles of ketones like this compound in the intricate world of insect chemical communication.
References
- 1. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. (S)-2-acetoxy-5-undecanone, female sex pheromone of the raspberry cane midge, Resseliella theobaldi (Barnes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. slunik.slu.se [slunik.slu.se]
- 6. benchchem.com [benchchem.com]
- 7. Evolution, developmental expression and function of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preliminary Studies on 5-Undecanone's Mechanism of Action: A Technical Guide
Disclaimer: Scientific literature explicitly detailing the mechanism of action of 5-Undecanone is limited. This guide summarizes the available information on this compound and related aliphatic ketones to provide a preliminary understanding and to propose future research directions.
Introduction to this compound
This compound is a naturally occurring aliphatic ketone found in various plants and is utilized in the fragrance and food industries.[1] It is a colorless liquid with a characteristic odor. While its primary commercial applications are as a scent and flavoring agent, as well as an insect repellent, preliminary studies on related compounds suggest potential biological activities that warrant further investigation.[2]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H22O | [3][4] |
| Molecular Weight | 170.29 g/mol | [3] |
| CAS Number | 33083-83-9 | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 227.00 °C @ 760.00 mm Hg | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
Postulated Mechanisms of Action Based on Related Compounds
Due to the scarcity of direct research on this compound, this section extrapolates potential mechanisms of action from studies on structurally similar aliphatic ketones.
Modulation of Inflammatory Pathways: The Nrf2/HO-1 and NF-κB Axis
A significant study on the closely related compound, 2-undecanone, demonstrated its protective effects against fine particle-induced cardiac inflammation. The proposed mechanism involves the modulation of two key signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
It is plausible that this compound could exert similar effects due to its structural similarity. The proposed signaling cascade is as follows:
-
Activation of Nrf2: this compound may induce the translocation of Nrf2 to the nucleus.
-
Induction of HO-1: In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes, most notably HO-1.
-
Inhibition of NF-κB: The upregulation of HO-1 can suppress the activation of the pro-inflammatory NF-κB pathway. This, in turn, would reduce the expression of inflammatory cytokines.
Acetylcholinesterase Inhibition
Research on a range of aliphatic ketones (C4-C9) has indicated that they can act as inhibitors of acetylcholinesterase (AChE), with Ki values in the millimolar range. The inhibitory mechanism is suggested to be through binding to the anionic site of the enzyme, rather than acting as transition state analogs at the hydrolytic site. This suggests a potential, albeit likely weak, neuromodulatory role for this compound.
Inhibition Constants of Aliphatic Ketones against Acetylcholinesterase
| Compound | Ki (mM) |
| 2-Pentanone | ~0.7 |
| 3-Pentanone | ~1.0 |
| 2-Hexanone | ~1.5 |
| 3-Hexanone | ~2.0 |
| Cyclopentanone | ~2.5 |
| Cyclohexanone | ~3.0 |
| Data extrapolated from a study on C4-C9 aliphatic ketones. |
Proposed Experimental Protocols for Future Studies
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are necessary.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic potential of this compound and establish a concentration range for subsequent mechanistic studies.
-
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., macrophages for inflammation studies, neuronal cells for neuroactivity) in appropriate media.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assay: Perform a cell viability assay, such as the MTT or MTS assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.
-
Western Blot Analysis for Signaling Pathway Elucidation
-
Objective: To investigate the effect of this compound on the protein expression levels in the Nrf2/HO-1 and NF-κB pathways.
-
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Nrf2, HO-1, p-NF-κB, and NF-κB. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine changes in protein expression.
-
Acetylcholinesterase Inhibition Assay
-
Objective: To determine if this compound inhibits AChE activity.
-
Methodology:
-
Enzyme Reaction: Prepare a reaction mixture containing AChE, a substrate (e.g., acetylthiocholine), and a chromogen (e.g., DTNB).
-
Inhibition: Add varying concentrations of this compound to the reaction mixture.
-
Measurement: Measure the rate of the enzymatic reaction by monitoring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: Calculate the IC50 and Ki values for this compound.
-
Conclusion and Future Directions
The current body of research on the mechanism of action of this compound is sparse. However, preliminary data from structurally related aliphatic ketones suggest that its biological activities may be centered around the modulation of inflammatory pathways, such as the Nrf2/HO-1 and NF-κB axes, and potentially through the inhibition of acetylcholinesterase.
Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Specifically, investigating the anti-inflammatory and neuro-modulatory effects of this compound could unveil novel therapeutic applications for this compound. The experimental protocols outlined in this guide provide a foundational framework for such investigations. A deeper understanding of the structure-activity relationship among different isomers of undecanone will also be crucial in elucidating the specific roles of the carbonyl group's position in biological activity.
References
Spectroscopic Profile of 5-Undecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Undecanone (CAS No. 33083-83-9), a saturated ketone with applications in various chemical syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
This compound, also known as pentyl hexyl ketone, is an aliphatic ketone with the chemical formula C₁₁H₂₂O.[1] Its structure consists of an eleven-carbon chain with a carbonyl group at the fifth position.
Structure:
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | Undecan-5-one |
| CAS Number | 33083-83-9 |
| Appearance | Colorless liquid |
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.40 | Triplet | 4H | -CH₂-C(=O)-CH₂- (C4-H₂, C6-H₂) |
| ~1.55 | Multiplet | 4H | -CH₂-CH₂-C(=O)- (C3-H₂, C7-H₂) |
| ~1.30 | Multiplet | 8H | -(CH₂)₄- (C2-H₂, C8-H₂, C9-H₂, C10-H₂) |
| ~0.90 | Triplet | 6H | -CH₃ (C1-H₃, C11-H₃) |
The ¹³C NMR spectrum provides information on the different carbon environments within this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~211.0 | C=O (C5) |
| ~42.5 | -CH₂-C(=O)-CH₂- (C4, C6) |
| ~31.5 | -(CH₂)ₙ- (C8) |
| ~29.0 | -(CH₂)ₙ- (C9) |
| ~24.0 | -CH₂-CH₂-C(=O)- (C3, C7) |
| ~22.5 | -(CH₂)ₙ- (C2, C10) |
| ~14.0 | -CH₃ (C1, C11) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of a carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, ~2925, ~2855 | Strong | C-H stretching (alkane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1465 | Medium | C-H bending (methylene) |
| ~1375 | Medium | C-H bending (methyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 170 | Low | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M - C₄H₉]⁺ (α-cleavage) |
| 99 | Moderate | [M - C₅H₁₁]⁺ (α-cleavage) |
| 86 | High | McLafferty rearrangement product |
| 71 | High | [C₅H₁₁]⁺ |
| 58 | High | McLafferty rearrangement product |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 300 MHz (or higher) NMR spectrometer (e.g., Varian A-60).[1]
-
¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.
FT-IR Spectroscopy
Sample Preparation:
-
As this compound is a liquid, it can be analyzed directly as a neat thin film.
-
Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform film.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (GC/MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization (EI) source (e.g., HITACHI M-80B).[1]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400.
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Navigating the Physicochemical Landscape of 5-Undecanone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Undecanone, a key consideration for its application in research, and particularly within the realm of drug development. Understanding these fundamental physicochemical properties is paramount for accurate experimental design, formulation development, and ensuring the integrity of scientific findings.
Core Properties of this compound
This compound (also known as pentyl hexyl ketone) is a colorless to pale yellow liquid with the chemical formula C₁₁H₂₂O.[1] Its long alkyl chains contribute to its characteristically lipophilic nature.
Solubility Profile
The solubility of a compound is a critical parameter that dictates its behavior in various experimental and formulation settings. This compound exhibits solubility in a range of common laboratory solvents, a property largely governed by its molecular structure.
Qualitative and Quantitative Solubility Data
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | H₂O | Limited/Insoluble[1][2][3] | ~ 42.95 mg/L (estimated)[1] |
| Ethanol | C₂H₅OH | Soluble[3][4] | Data not available |
| Methanol | CH₃OH | Soluble (inferred from alcohol solubility) | Data not available |
| Acetone | C₃H₆O | Soluble[2] | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble (inferred from organic solvent solubility) | Data not available |
| Hexane | C₆H₁₄ | Soluble (inferred from nonpolar nature) | Data not available |
| Ether | (C₂H₅)₂O | Soluble[3][4] | Data not available |
| Benzene | C₆H₆ | Soluble[4] | Data not available |
Stability Considerations
The chemical stability of this compound is a crucial factor for its storage, handling, and application in experimental protocols. Ketones, as a class of compounds, can be susceptible to degradation under certain conditions.
General Stability of Ketones
-
Thermal Stability : Ketones are generally considered to be thermally stable. However, high temperatures can lead to decomposition.
-
Photostability : Aliphatic ketones can undergo photochemical reactions, such as cleavage, upon exposure to light.[5][6] The extent of this degradation depends on the specific ketone and the wavelength of light.
-
pH Stability : The stability of ketones can be influenced by pH. While generally stable under neutral and basic conditions, acidic conditions can catalyze certain reactions.[7]
Specific stability data for this compound under various conditions (heat, light, pH) in common laboratory solvents is not extensively documented. Therefore, it is imperative to conduct stability studies under conditions relevant to its intended use.
Experimental Protocols
Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound in specific applications.
Protocol for Determining Solubility
A standard method for determining the solubility of a compound like this compound involves the static equilibrium method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be facilitated by a shaker or magnetic stirrer.
-
Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is then expressed in appropriate units, such as g/100 mL or mol/L.
Caption: Experimental workflow for determining the solubility of this compound.
Protocol for Assessing Stability
A comprehensive stability testing protocol should evaluate the impact of temperature, light, and pH on this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Store samples at various temperatures (e.g., ambient, elevated, and refrigerated) for a defined period.
-
Photostability: Expose samples to a controlled light source (e.g., UV and visible light) while protecting control samples from light.
-
pH Stability: Adjust the pH of aqueous or co-solvent solutions to acidic, neutral, and basic conditions using appropriate buffers and store for a defined period.
-
-
Time Points: Withdraw aliquots from the samples at predetermined time intervals.
-
Analysis: Analyze the aliquots for the concentration of this compound and the presence of any degradation products using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluation: Compare the results from the stressed samples to those of the control samples stored under normal conditions to determine the rate and extent of degradation.
Caption: Logical relationship of factors in a stability assessment protocol.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While qualitative data suggests good solubility in common organic solvents and limited aqueous solubility, the lack of extensive quantitative data necessitates empirical determination for specific applications. Similarly, the stability of this compound should be experimentally verified under conditions relevant to its intended use, following established protocols. For researchers and drug development professionals, a thorough understanding and experimental validation of these properties are indispensable for reliable and reproducible scientific outcomes.
References
- 1. This compound, 33083-83-9 [thegoodscentscompany.com]
- 2. pschemicals.com [pschemicals.com]
- 3. CAS 33083-83-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
- 6. scribd.com [scribd.com]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-Undecanone
These application notes provide detailed protocols for two common and effective methods for the laboratory synthesis of 5-Undecanone, a valuable ketone intermediate in organic synthesis. The protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions to ensure reproducibility.
Method 1: Oxidation of 5-Undecanol using Pyridinium Chlorochromate (PCC)
This method utilizes the selective oxidation of a secondary alcohol, 5-undecanol, to the corresponding ketone, this compound, using the mild oxidizing agent Pyridinium Chlorochromate (PCC). This reagent is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation.[1][2][3]
Quantitative Data
| Parameter | Value | Reference |
| Reactant | 5-Undecanol | General Protocol |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | [1][2] |
| Stoichiometry (PCC:Alcohol) | 1.5 : 1 (molar ratio) | [3] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][4] |
| Reaction Temperature | Room Temperature (25 °C) | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Work-up | Filtration and solvent evaporation | [1] |
| Purification | Column Chromatography | [1] |
| Expected Yield | 80-95% (typical for PCC oxidations) | General Knowledge |
Experimental Protocol
-
Preparation:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 1.5 equivalents of Pyridinium Chlorochromate (PCC) and an equal weight of Celite in anhydrous dichloromethane (CH₂Cl₂). The volume of the solvent should be approximately 10-15 mL per gram of alcohol.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve 1.0 equivalent of 5-undecanol in a minimal amount of anhydrous dichloromethane.
-
Add the 5-undecanol solution dropwise to the stirred PCC suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with diethyl ether.[1]
-
Combine the organic filtrates and wash successively with 5% aqueous sodium hydroxide solution, 5% aqueous HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless liquid.
-
Method 2: Synthesis via Grignard Reaction with a Nitrile
This protocol describes the synthesis of this compound through the reaction of a Grignard reagent, hexylmagnesium bromide, with valeronitrile. The intermediate imine is subsequently hydrolyzed to yield the target ketone. This method is a classic and versatile approach for the formation of carbon-carbon bonds and the synthesis of ketones.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Valeronitrile, Hexylmagnesium Bromide | General Protocol |
| Stoichiometry (Grignard:Nitrile) | 1.1 : 1 (molar ratio) | General Knowledge |
| Solvent | Anhydrous Diethyl Ether or THF | General Protocol |
| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |
| Reaction Time | 2 - 3 hours | General Knowledge |
| Work-up | Acidic Hydrolysis | General Knowledge |
| Purification | Distillation or Column Chromatography | General Knowledge |
| Expected Yield | 60-80% (typical for Grignard reactions with nitriles) | General Knowledge |
Experimental Protocol
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place 1.2 equivalents of magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1.1 equivalents of 1-bromohexane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (hexylmagnesium bromide).
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1.0 equivalent of valeronitrile in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the valeronitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Hydrolysis:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the Grignard synthesis of this compound.
References
Application Notes and Protocols for the Use of 5-Undecanone in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone, a saturated aliphatic ketone, is a volatile organic compound (VOC) with applications in various scientific domains. In the field of gas chromatography-mass spectrometry (GC-MS), its properties make it a valuable tool for researchers. Its volatility allows for easy analysis by GC-MS, and its chemical structure provides a distinct mass spectrum, enabling reliable identification and quantification.
This document provides detailed application notes and protocols for the utilization of this compound in GC-MS analysis, with a primary focus on its role as an internal standard for the quantification of other volatile and semi-volatile organic compounds. The protocols outlined below are intended to serve as a comprehensive guide for laboratory personnel in academic research, industrial quality control, and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in GC-MS analysis.
| Property | Value | Reference |
| IUPAC Name | Undecan-5-one | --INVALID-LINK-- |
| Synonyms | Butyl hexyl ketone | --INVALID-LINK-- |
| CAS Number | 33083-83-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₂₂O | --INVALID-LINK-- |
| Molecular Weight | 170.29 g/mol | --INVALID-LINK-- |
| Boiling Point | 228.1 °C at 760 mmHg | --INVALID-LINK-- |
| Mass Spectrum (EI) | Prominent peaks at m/z 58, 43, 57, 85, 41 | --INVALID-LINK-- |
Application: this compound as an Internal Standard
Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds added in a constant amount to all samples, calibration standards, and blanks. The internal standard corrects for variations in injection volume, sample preparation, and instrument response. This compound is a suitable internal standard for the GC-MS analysis of various volatile and semi-volatile compounds, particularly other ketones, aldehydes, and non-polar analytes.
Principle of Internal Standard Method
The quantification of a target analyte is based on the ratio of its peak area to the peak area of the internal standard, rather than the absolute peak area of the analyte. This ratio is then used to determine the analyte concentration from a calibration curve.
Principle of the internal standard method in GC-MS analysis.
Experimental Protocols
Protocol 1: Quantification of a Target Analyte in a Liquid Matrix using this compound as an Internal Standard
This protocol describes the quantification of a hypothetical volatile analyte in a liquid sample (e.g., water, plasma) using this compound as an internal standard.
1. Materials and Reagents
-
Target analyte standard
-
This compound (Internal Standard, IS)
-
High-purity solvent (e.g., methanol, hexane, suitable for both analyte and IS)
-
Volumetric flasks and pipettes
-
GC vials with septa
-
Sample matrix (e.g., deionized water, blank plasma)
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the target analyte standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with the solvent to achieve concentrations ranging from 0.1 to 50 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
3. Sample Preparation
-
Pipette 1 mL of the liquid sample into a GC vial.
-
Add a fixed amount of the this compound internal standard solution to achieve a final concentration of 10 µg/mL.
-
Cap the vial and vortex for 30 seconds.
4. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These should be optimized for the specific analyte and instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
5. Data Analysis
-
Identify the peaks corresponding to the target analyte and this compound based on their retention times and mass spectra.
-
For quantitative analysis in SIM mode, monitor the following ions:
-
Target Analyte: Select 2-3 characteristic, abundant, and interference-free ions.
-
This compound (IS): m/z 58, 85.
-
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analytes
HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in solid or liquid matrices.
1. Materials
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and septa
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
2. Sample Preparation
-
Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to increase the ionic strength and promote the partitioning of analytes into the headspace.
-
Add a fixed amount of this compound internal standard solution.
-
Seal the vial tightly.
3. HS-SPME Procedure
-
Equilibrate the vial at a specific temperature (e.g., 60 °C) for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes).
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis
-
Use the GC-MS parameters from Protocol 1, with a splitless injection mode and a desorption time of 2-5 minutes in the injector.
Data Presentation
The following tables present representative quantitative data that can be expected when validating a GC-MS method using this compound as an internal standard. Actual values will vary depending on the analyte, matrix, and instrumentation.
Table 1: Representative Calibration Data for a Target Analyte
| Analyte Conc. (µg/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 78,987 | 1,523,456 | 0.052 |
| 1.0 | 155,432 | 1,509,876 | 0.103 |
| 5.0 | 780,123 | 1,515,678 | 0.515 |
| 10.0 | 1,543,987 | 1,520,123 | 1.016 |
| 25.0 | 3,876,543 | 1,518,987 | 2.552 |
| 50.0 | 7,654,321 | 1,512,345 | 5.061 |
| R² | 0.9995 |
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualization of Experimental Workflow
The following diagram illustrates the detailed workflow for the quantification of a target analyte using this compound as an internal standard, from sample receipt to final data reporting.
Detailed workflow for quantitative analysis using this compound as an internal standard.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods. The use of an internal standard like this compound is paramount for achieving the high levels of accuracy and precision required in scientific research and regulated industries.
Application of 5-Undecanone in Proteomics Sample Preparation: A Review of Current Literature
Initial investigations into the application of 5-Undecanone in proteomics sample preparation have not yielded any established protocols or significant data within the current body of scientific literature. Searches of prominent research databases and proteomics-focused publications did not reveal any documented use of this compound as a solvent for protein extraction, precipitation, or in other related sample preparation steps for mass spectrometry analysis.
While this compound is a ketone, similar in chemical class to acetone which is a widely used reagent in proteomics, its specific properties do not appear to have been leveraged or reported for protein sample handling. The reasons for its non-use could range from unfavorable solubility characteristics for proteins, potential for undesirable side reactions with amino acid residues, or simply a lack of investigation into its utility in this field.
Given the absence of data on this compound, this document will instead provide a detailed overview of established and validated methods for proteomics sample preparation. These protocols are widely used by researchers, scientists, and drug development professionals and are supported by extensive data. The following sections will detail common techniques for protein extraction, precipitation, and digestion, presented in the requested format of application notes with detailed protocols, quantitative data summaries, and workflow visualizations. This information will serve as a practical guide to the core methodologies essential for successful proteomic analysis.
Established Methods for Proteomics Sample Preparation
Proteomics experiments rely on the effective extraction and preparation of proteins from complex biological samples. The primary goals of sample preparation are to enrich for proteins of interest, remove interfering substances such as salts, detergents, and nucleic acids, and prepare the proteins for analysis by mass spectrometry.[1] The quality and reproducibility of sample preparation are critical for obtaining high-quality mass spectrometry data.[1]
I. Protein Extraction and Lysis
The initial step in any proteomics workflow is the lysis of cells or tissues to release their protein content.[2] The choice of lysis buffer is critical and depends on the sample type and the subcellular location of the proteins of interest.[1]
Application Note: Cell Lysis using RIPA Buffer
Radioimmunoprecipitation assay (RIPA) buffer is a commonly used lysis buffer for the extraction of total cellular proteins. It is a stringent buffer that can effectively solubilize most cellular proteins, including those in the cytoplasm, nucleus, and membranes.
Experimental Protocol: Protein Extraction with RIPA Buffer
-
Preparation of RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitors (added fresh)
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-old RIPA buffer to the cell pellet.
-
Incubate the mixture on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Logical Relationship of Lysis Buffer Components
Caption: Components and functions of RIPA lysis buffer.
II. Protein Precipitation
Protein precipitation is a crucial step to concentrate proteins and remove contaminants that can interfere with mass spectrometry analysis.[3][4] Acetone precipitation is a widely used method due to its simplicity and effectiveness.[4][5]
Application Note: Acetone Precipitation of Proteins
Acetone precipitation is an effective method for concentrating proteins and removing interfering substances such as detergents and salts.[6] This method works by reducing the dielectric constant of the solution, which decreases the solubility of proteins and causes them to precipitate.[4]
Experimental Protocol: Acetone Precipitation
-
Sample Preparation:
-
Start with a protein solution, for example, a cell lysate.
-
-
Precipitation:
-
Pelleting:
-
Centrifuge the mixture at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant and discard the supernatant.
-
-
Washing:
-
Wash the protein pellet with a smaller volume of ice-cold 80% acetone to remove residual contaminants.
-
Centrifuge again as in the previous step and discard the supernatant.
-
-
Drying and Solubilization:
-
Air-dry the pellet for a short duration (do not over-dry as it can make resolubilization difficult).
-
Resuspend the protein pellet in a buffer compatible with downstream applications, such as a denaturing buffer for gel electrophoresis or an ammonium bicarbonate solution for in-solution digestion.[7]
-
Quantitative Data on Protein Precipitation Methods
| Precipitation Method | Typical Protein Recovery | Key Advantages | Key Disadvantages |
| Acetone | 50-100%[7] | Simple, effective removal of many contaminants.[6] | Pellet can be difficult to resolubilize.[3] |
| TCA/Acetone | High | Efficient precipitation, good for dilute samples.[8] | Residual TCA can be difficult to remove.[8] |
| Methanol/Chloroform | High | Good for delipidation. | Requires careful handling of organic solvents. |
Workflow for Acetone Precipitation
Caption: Standard workflow for acetone precipitation of proteins.
III. In-Solution Protein Digestion
For bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are more amenable to analysis by mass spectrometry.[9] Trypsin is the most commonly used protease for this purpose as it cleaves specifically at the C-terminus of lysine and arginine residues.[1]
Application Note: In-Solution Tryptic Digestion
In-solution digestion is a widely used method for preparing protein samples for mass spectrometry.[7] The process involves denaturation, reduction, alkylation, and finally, enzymatic digestion of the proteins.[1]
Experimental Protocol: In-Solution Tryptic Digestion
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.[10]
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M by adding 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Cleanup:
-
Acidify the reaction with formic acid to stop the digestion.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents before mass spectrometry analysis.
-
Signaling Pathway of Protein Digestion for Mass Spectrometry
References
- 1. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. Protein Precipitation Methods for Proteomics [biosyn.com]
- 4. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and quantitative protein precipitation for proteome analysis by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Useful Protocols [research.childrenshospital.org]
Application Notes and Protocols for the Study of 5-Undecanone as an Insect Pheromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for investigating 5-Undecanone as an insect pheromone. The protocols detailed below cover the synthesis, collection, chemical analysis, and bioassays required to elucidate the role of this semiochemical in insect behavior.
Introduction to this compound as a Semiochemical
This compound is a saturated ketone that has been identified as a component in the pheromone blends of several insect species. While not always the primary attractant, it can act as a crucial synergist or modulator of the pheromonal message. Notably, it is a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi, where the major component is (S)-2-acetoxy-5-undecanone. In some ant species, related ketones and undecane have been identified as alarm pheromones, suggesting a potential role for this compound in eliciting defensive or aggregation behaviors.[1][2] Its investigation is pertinent for the development of novel pest management strategies.
Synthesis and Purification of this compound
A reliable source of pure this compound is essential for conducting bioassays. Chemical synthesis provides a means to obtain the compound with high purity. One common synthetic route involves the oxidation of the corresponding secondary alcohol, 5-undecanol.
Protocol 1: Synthesis of this compound via Oxidation of 5-Undecanol
This protocol outlines a standard laboratory-scale synthesis of this compound.
Materials:
-
5-undecanol
-
Pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-undecanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts or other byproducts of the oxidant.
-
Wash the silica gel pad with additional diethyl ether to ensure all the product is collected.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure this compound and concentrate them to yield the final product.
-
Confirm the identity and purity of the synthesized this compound using GC-MS and NMR spectroscopy.
Pheromone Collection and Chemical Analysis
To study the natural occurrence and context of this compound production in insects, it is necessary to collect and analyze the volatile compounds they release.
Protocol 2: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique ideal for collecting volatile organic compounds from live insects.[3]
Materials:
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
Glass vials with septa caps
-
Live insects (e.g., virgin females for sex pheromone collection)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place one or more live insects in a clean glass vial.
-
Seal the vial with a cap containing a septum.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum. Avoid direct contact between the fiber and the insect(s).
-
Allow the fiber to be exposed for a predetermined period (e.g., 1-24 hours) to adsorb the volatile compounds.
-
Retract the fiber into its needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate, identify, and quantify the components of the collected pheromone blend.
Typical GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-5 minutes, then ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV, scanning a mass range of m/z 40-500.
Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic synthetic standard.
Electrophysiological Assays
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a direct measure of whether the insect can detect a specific compound.[4][5][6]
Protocol 4: Electroantennogram (EAG) Recordings
This protocol describes the general procedure for obtaining EAG responses to this compound.
Materials:
-
Live insect
-
Dissecting microscope and tools
-
Glass capillary electrodes
-
Micromanipulators
-
EAG amplifier and data acquisition system
-
Purified and humidified air delivery system
-
Pasteur pipettes and filter paper for stimulus delivery
-
Synthetic this compound
-
Solvent (e.g., hexane or paraffin oil)
-
Insect saline solution
Procedure:
-
Immobilize the insect (e.g., in a pipette tip or with wax).
-
Excise an antenna at its base.
-
Mount the antenna between two glass capillary electrodes filled with insect saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.
-
A continuous stream of purified and humidified air is passed over the antenna.
-
Prepare a dilution series of this compound in the chosen solvent.
-
Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of air containing the stimulus through the pipette into the main airstream directed at the antenna.
-
Record the resulting depolarization of the antennal membrane as the EAG response.
-
A solvent blank should be used as a control.
-
To construct a dose-response curve, test a range of concentrations of this compound.
Quantitative Data: EAG Responses to Ketones
The following table summarizes representative EAG response data for various ketones in different insect species. This data can serve as a reference for expected response magnitudes.
| Insect Species | Compound | Concentration | Normalized EAG Response (mV) | Reference |
| Athetis dissimilis (male) | 2-Heptanone | 10⁻² g/L | ~0.50 | [6] |
| Athetis dissimilis (male) | 2-Nonanone | 10⁻² g/L | ~0.44 | [6] |
| Crioceris duodecimpunctata | Hexanal | 100 µg/µL | ~1.2 | [7] |
| Spodoptera littoralis | (Z)-9-tetradecenyl acetate | 10 ng | ~1.5 | [8] |
Behavioral Bioassays
Behavioral bioassays are crucial for determining the function of this compound as a pheromone (e.g., attractant, repellent, alarm signal).
Protocol 5: Four-Arm Olfactometer Bioassay
A four-arm olfactometer allows for the simultaneous testing of multiple odor sources and is a standard apparatus for studying insect orientation behavior.[9][10][11]
Materials:
-
Four-arm olfactometer
-
Airflow system (pump, flow meters, charcoal filter, humidifier)
-
Odor sources (e.g., synthetic this compound on filter paper)
-
Live insects
-
Video recording and tracking software (optional, but recommended)
Procedure:
-
Set up the olfactometer with a constant, clean, and humidified airflow through each of the four arms.
-
Introduce the odor stimulus (e.g., filter paper with this compound) into one of the arms. The other arms can contain a solvent control or other test compounds.
-
Release a single insect into the center of the olfactometer arena.
-
Observe and record the insect's behavior for a set period (e.g., 10-15 minutes). Key metrics include the time spent in each arm and the first choice of arm.
-
Repeat the experiment with multiple individuals to obtain robust data.
-
Rotate the position of the odor sources between trials to avoid positional bias.
Protocol 6: Ant Alarm Pheromone Bioassay
This assay is designed to test the potential of this compound to elicit alarm behavior in ants.[1]
Materials:
-
Small arena (e.g., a Petri dish) with a nest or a group of worker ants
-
Small piece of filter paper
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Micropipette
Procedure:
-
Allow a small colony or group of worker ants to acclimate in the arena.
-
Apply a small amount of this compound solution to a piece of filter paper. A solvent-only filter paper serves as a control.
-
Introduce the treated filter paper into the vicinity of the ants.
-
Observe and quantify the behavioral responses, which may include:
-
Increased locomotion (running speed)
-
Antennal waving
-
Mandible opening (aggressive posture)
-
Attraction towards or repulsion from the odor source
-
Recruitment of nestmates
-
-
Record the intensity and duration of the alarm response.
Quantitative Data: Behavioral Responses
The following table provides examples of how quantitative data from behavioral assays can be presented.
| Insect Species | Assay Type | Compound | Concentration | Behavioral Response (e.g., % Attraction, Performance Index) | Reference |
| Aedes aegypti Larvae | Two-Choice Assay | Yeast Extract | - | Positive Performance Index (Attraction) | [12] |
| Aedes aegypti Larvae | Two-Choice Assay | DEET | - | Negative Performance Index (Repulsion) | [12] |
| Rhagoletis cerasi | Olfactometer | Virgin Female Extract | - | Significant male attraction | [3] |
| German Cockroach | Repellency Assay | 2-Undecanone | - | 100% repellency for 2 days | [13] |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a generalized insect olfactory signaling pathway.
Caption: Workflow for the identification and bioassay of this compound as an insect pheromone.
Caption: Generalized insect olfactory signaling pathway for the perception of this compound.
References
- 1. bioone.org [bioone.org]
- 2. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. thehive.icipe.org [thehive.icipe.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-undecanone, 112-12-9 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of 5-Undecanone in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone, a ketone with potential applications in the flavor, fragrance, and pharmaceutical industries, is a volatile organic compound that may be present in various plant species. Its structural similarity to the well-studied insect repellent 2-Undecanone suggests that it may also possess interesting biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, chemotaxonomic studies, and the development of new natural products. This application note provides detailed protocols for the extraction and quantification of this compound from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. Due to the limited availability of published data specifically for this compound in plant matrices, the following protocols are adapted from established methods for the analysis of other volatile ketones, such as its isomer 2-Undecanone.[1][2]
Data Presentation
Table 1: Hypothetical Quantitative Data of this compound in Various Plant Extracts
| Plant Species | Plant Part | Extraction Method | Quantification Method | Concentration of this compound (µg/g of dry weight) |
| Ruta graveolens (Common Rue) | Leaves | Hydrodistillation | GC-MS | 125.3 ± 8.7 |
| Humulus lupulus (Hops) | Cones | Supercritical Fluid Extraction (SFE) | GC-MS | 42.1 ± 3.5 |
| Zingiber officinale (Ginger) | Rhizome | Solvent Extraction (Hexane) | GC-MS | 15.8 ± 1.9 |
| Lavandula angustifolia (Lavender) | Flowers | Hydrodistillation | GC-MS | 5.2 ± 0.6 |
Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for reporting experimental findings.
Experimental Protocols
The following protocols provide a comprehensive guide for the extraction and quantification of this compound from plant materials.
Protocol 1: Plant Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results.
-
Sample Collection: Collect fresh plant material, such as leaves, flowers, stems, or roots.
-
Cleaning: Thoroughly wash the collected plant material with deionized water to remove any soil, debris, and surface contaminants.
-
Drying: Dry the plant material to a constant weight. A laboratory oven set at a controlled temperature of 40-50°C for 48-72 hours is recommended to minimize the loss of volatile compounds.[1]
-
Grinding: Once dried, grind the plant material into a fine, homogeneous powder using a blender or a mortar and pestle. This increases the surface area for efficient extraction.
Protocol 2: Extraction of this compound
The choice of extraction method can significantly impact the yield of this compound. Two common methods are described below.
This method is suitable for the extraction of volatile, water-immiscible compounds.
-
Apparatus Setup: Place approximately 100 g of the dried and powdered plant material into a 2 L round-bottom flask. Add 1 L of distilled water. Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Heat the flask to boiling. The resulting steam will carry the volatile compounds, including this compound, into the condenser.
-
Collection: The condensed steam and essential oil will be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for 3-4 hours.
-
Separation and Drying: After cooling, carefully separate the essential oil layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, amber glass vial at 4°C until GC-MS analysis.
This method utilizes organic solvents to extract the target compound.
-
Sample Preparation: Place approximately 20 g of the dried and powdered plant material into a cellulose thimble.
-
Extraction: Place the thimble into a Soxhlet extractor. Add 250 mL of a suitable non-polar solvent, such as n-hexane or diethyl ether, to the round-bottom flask.
-
Reflux: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the this compound. The process should be run for 6-8 hours.[1]
-
Concentration: After extraction, concentrate the solvent extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the crude extract in a sealed vial at 4°C until further analysis.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures.
-
Standard Preparation:
-
Prepare a stock solution of an analytical standard of this compound (purity ≥98%) in n-hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the plant extract (e.g., 10 mg) and dissolve it in n-hexane to a final volume of 1 mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for the separation of ketones.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the plant extract by interpolating the peak area of the sample from the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway
As the specific signaling pathways for this compound are not yet elucidated, the following diagram illustrates a generalized mechanism by which a lipophilic compound like a ketone might interact with a cell.
Caption: Generalized interaction of a lipophilic compound with a cell.
References
Application Note and Protocols for 5-Undecanone as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone (CAS 33083-83-9), a ketone with the molecular formula C11H22O, serves as a valuable standard in analytical chemistry, particularly for chromatographic and mass spectrometric techniques.[1][2][3] Its properties, including volatility and chemical inertness, make it suitable for use as an internal standard in the quantification of volatile and semi-volatile organic compounds in various matrices, such as environmental, food and beverage, and biological samples.[4][5] The use of an internal standard is a robust technique in quantitative analysis to correct for variations in sample injection volume and to compensate for analyte loss during sample preparation and analysis.[6]
This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a focus on its application in Gas Chromatography-Mass Spectrometry (GC-MS). While specific, validated methods for this compound are not widely published, the following protocols have been adapted from established methods for its isomer, 2-undecanone, and other volatile ketones used in similar applications.[7][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and instrumental conditions.
| Property | Value | Reference |
| IUPAC Name | Undecan-5-one | [1] |
| Synonyms | Butyl hexyl ketone | [1][2] |
| CAS Number | 33083-83-9 | [1][2] |
| Molecular Formula | C11H22O | [1][2] |
| Molecular Weight | 170.29 g/mol | [1] |
| Boiling Point | 227.0 °C (at 760 mm Hg) | [9] |
| Melting Point | 2.0 °C | [9] |
| Vapor Pressure | 0.081 mmHg (at 25 °C) | [9] |
| Solubility | Soluble in alcohol; Insoluble in water | [9] |
Application as an Internal Standard in GC-MS
This compound is an ideal candidate for an internal standard in the analysis of various volatile and semi-volatile compounds for several reasons:
-
Chemical Similarity : Its ketone functionality and moderate chain length make it chemically similar to a range of analytes, ensuring comparable behavior during extraction and chromatography.
-
Chromatographic Behavior : It is well-resolved from many common analytes on standard non-polar and mid-polar GC columns.
-
Mass Spectrum : It produces a characteristic mass spectrum with quantifiable fragments, allowing for selective detection.
-
Commercial Availability : High-purity this compound is commercially available for use as an analytical standard.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard for the quantification of a hypothetical analyte in a liquid matrix by GC-MS.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (Internal Standard, IS) :
-
Accurately weigh approximately 100 mg of pure this compound.
-
Dissolve it in 100 mL of a suitable solvent (e.g., hexane or methanol) in a volumetric flask to obtain a concentration of 1 mg/mL.
-
-
Primary Stock Solution of Analyte :
-
Accurately weigh approximately 100 mg of the pure analyte.
-
Dissolve it in 100 mL of the same solvent in a volumetric flask to obtain a concentration of 1 mg/mL.
-
-
Calibration Standards :
-
Prepare a series of calibration standards by diluting the primary analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To each calibration standard, add a constant concentration of the this compound internal standard (e.g., 20 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the liquid sample in a glass vial, add 100 µL of the this compound internal standard stock solution (adjust volume and concentration as needed based on the expected analyte concentration).
-
Add 2 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CFinal hold: Hold at 280 °C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is a hypothetical representation of calibration data for a target analyte using this compound as an internal standard.
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 301,456 | 0.0505 |
| 5 | 76,170 | 301,456 | 0.2527 |
| 10 | 152,340 | 301,456 | 0.5053 |
| 25 | 380,850 | 301,456 | 1.2634 |
| 50 | 761,700 | 301,456 | 2.5268 |
| 100 | 1,523,400 | 301,456 | 5.0536 |
| R² | 0.9998 |
Method Validation
Analytical methods utilizing this compound as a standard should be validated according to established guidelines (e.g., ICH, FDA) to ensure reliability. Key validation parameters include:
-
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically desired.
-
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using this compound as an internal standard.
Conclusion
This compound is a suitable internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. The protocols and information provided in this application note offer a solid foundation for the development and validation of robust analytical methods. While specific application data for this compound is limited, the principles of using an internal standard and the provided adapted methodologies will enable researchers and scientists to effectively incorporate it into their analytical workflows.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. azom.com [azom.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-十一酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 33083-83-9 [thegoodscentscompany.com]
Safe handling and storage procedures for 5-Undecanone in the lab
Topic: Safe Handling and Storage Procedures for 5-Undecanone in the Lab
Introduction
This compound, also known as butyl hexyl ketone, is a colorless to pale yellow liquid with a distinct odor.[1][2] It is utilized in the fragrance industry and as an intermediate in organic synthesis.[2][3] Due to its chemical properties, appropriate safety measures are crucial for its handling and storage in a laboratory environment to minimize risks to researchers, scientists, and drug development professionals. These application notes provide comprehensive protocols for the safe management of this compound.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₁₁H₂₂O | [4][5] |
| Molecular Weight | 170.29 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 226 - 227 °C @ 760 mm Hg | [1] |
| Melting Point | 2.0 °C | [1] |
| Flash Point | 72.8 °C (163.0 °F) (Closed Cup) | [1] |
| Density | 0.823 g/mL | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and benzene.[1][2][3] | |
| Vapor Pressure | 0.081 mmHg @ 25 °C (estimated) | [1] |
Table 2: Hazard Identification and Safety Information
| Hazard | Description | References |
| GHS Classification | Not classified as hazardous according to GHS in some sources.[1][5] However, may cause irritation.[4] One source indicates it is a flammable liquid and may be fatal if swallowed and enters airways.[6] | |
| Pictogram | No pictogram required by some sources.[1][5] Flammable liquid and Aspiration hazard pictograms may apply based on other sources.[6] | |
| Hazard Statements | H226: Flammable liquid and vapor. H304: May be fatal if swallowed and enters airways.[6] | |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.[6] |
Experimental Protocols
General Protocol for Handling this compound in a Laboratory Setting
This protocol outlines the general steps for the safe use of this compound in experimental procedures.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses with side shields.
-
Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[7]
2. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
3. Dispensing and Use:
-
Before use, visually inspect the container for any signs of damage or leakage.
-
Ground and bond containers when transferring the liquid to prevent static discharge.[6]
-
Use only non-sparking tools.[6]
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.[3]
-
Keep the container tightly closed when not in use.[6]
4. Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour down the drain.[9]
-
Collect waste in a properly labeled, sealed container.
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9]
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops or persists.
2. In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the affected person to fresh air.[9]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
4. In Case of Ingestion:
-
Do NOT induce vomiting.[6]
-
Rinse mouth with water.[9]
-
Seek immediate medical attention and show the safety data sheet or label.
5. In Case of a Spill:
-
Remove all sources of ignition.[9]
-
Ventilate the area.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10]
-
For large spills, evacuate the area and contact emergency services.
Storage Procedures
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][9]
-
Store separately from incompatible materials such as oxidizing agents.[7][8]
-
Store in a flammable liquid storage cabinet if available.[11][12]
Visualizations
Caption: A logical workflow for the safe handling of this compound in the laboratory.
Caption: Key requirements for the safe storage of this compound.
Caption: Flowchart for emergency response to this compound exposure.
References
- 1. This compound, 33083-83-9 [thegoodscentscompany.com]
- 2. CAS 33083-83-9: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C11H22O | CID 98677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. in.gov [in.gov]
5-Undecanone: Application Notes and Protocols for Insect Behavior Studies
Introduction
5-Undecanone (CAS No: 33083-83-9) is a volatile organic compound with potential applications in the study and modification of insect behavior. As a ketone, it belongs to a class of chemicals known to mediate various ecological interactions, including host recognition, mate selection, and defense. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on insect behavior.
Note on Data Availability: Publicly available research specifically detailing the behavioral effects of this compound on a wide range of insect species is limited. However, significant findings exist for a related derivative, (S)-2-acetoxy-5-undecanone, as a potent attractant for the raspberry cane midge (Resseliella theobaldi)[1]. Furthermore, extensive research on its isomer, 2-undecanone, demonstrates its efficacy as a repellent against various arthropods[2][3][4][5]. This document will summarize the available data for this compound and its derivatives and provide generalized protocols that can be adapted for further research.
Data Presentation
Table 1: Behavioral Effects of this compound and its Derivatives on Insects
| Compound | Insect Species | Behavioral Response | Quantitative Data | Reference |
| (S)-2-acetoxy-5-undecanone | Raspberry cane midge (Resseliella theobaldi) | Attraction (Male-specific sex pheromone) | Highly attractive in field trapping tests. The (R)-enantiomer was not attractive. | [1] |
| 2-Undecanone | Yellow Fever Mosquito (Aedes aegypti) | Repellency | 7.75% concentration provided ~6.0 hours of protection, comparable to 7% DEET. | [3] |
| 2-Undecanone | Various tick species | Repellency | A 7.75% spray repels ticks for up to 2 hours. | [2][4][5] |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odorant, providing insight into which volatile compounds an insect can detect.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Insect saline solution
-
Glass capillaries
-
Micropipette puller
-
Micromanipulators
-
Reference and recording electrodes (Ag/AgCl)
-
EAG apparatus (amplifier, data acquisition system)
-
Humidified, charcoal-filtered air source
-
Pasteur pipettes and filter paper
Procedure:
-
Insect Preparation:
-
Immobilize the insect using a custom holder or wax.
-
Excise one antenna at the base.
-
Mount the antenna between the recording and reference electrodes using conductive gel or saline-filled glass capillaries. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.
-
-
Stimulus Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Create a dilution series (e.g., 10⁻⁴, 10⁻³, 10⁻², 10⁻¹, 1 µg/µL) to test dose-dependent responses.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Allow the solvent to evaporate for 30-60 seconds.
-
Prepare a control pipette with the solvent alone.
-
-
EAG Recording:
-
A continuous stream of humidified, purified air is passed over the antenna.
-
The tip of the stimulus pipette is inserted into a hole in the main air stream tube, and a puff of air is delivered through the pipette, carrying the odorant to the antenna.
-
Record the resulting depolarization (EAG response) using specialized software.
-
Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover.
-
The solvent control should be presented periodically to ensure the antenna is not responding to the solvent.
-
Protocol 2: Olfactometer Bioassay
Olfactometers are used to study the behavioral response of insects to volatile chemicals in a controlled environment. A Y-tube olfactometer is a common design for choice assays.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal filter and humidification flasks
-
Odor sources (this compound solution and solvent control)
-
Test insects
Procedure:
-
Setup:
-
Connect the Y-tube olfactometer to a purified and humidified air source.
-
Adjust the airflow to a constant rate (e.g., 0.5 L/min) through each arm of the Y-tube.
-
Place the odor source (filter paper with this compound solution) in one arm and the control (filter paper with solvent only) in the other.
-
The position of the treatment and control arms should be randomized between trials to avoid positional bias.
-
-
Bioassay:
-
Introduce a single insect into the main arm of the olfactometer.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified time (e.g., >1 minute).
-
Insects that do not make a choice within the allotted time are recorded as "no choice".
-
Test a sufficient number of insects (e.g., 30-50) for statistical analysis.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a chi-square test or a binomial test to determine if the observed distribution is significantly different from a random distribution (50:50).
-
Protocol 3: Field Trapping Experiment
Field trapping experiments are essential for evaluating the effectiveness of a volatile compound as an attractant under natural conditions.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps)
-
Lures (e.g., rubber septa, polyethylene vials)
-
This compound
-
Solvent (if necessary for loading lures)
-
Control lures (solvent only)
Procedure:
-
Lure Preparation:
-
Load lures with a precise amount of this compound. The release rate can be controlled by the type of dispenser and the concentration of the compound.
-
Prepare control lures containing only the solvent.
-
-
Trap Deployment:
-
Set up traps in the target insect's habitat.
-
The experimental design should be a randomized complete block design to account for spatial variability.
-
Place traps at a sufficient distance from each other to avoid interference.
-
Each block should contain one trap with the this compound lure and one control trap.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., daily or weekly) and count the number of target insects captured.
-
Continue the experiment for a predetermined period.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the mean number of insects captured in the baited versus control traps.
-
Visualizations
References
Application Notes and Protocols for the Extraction of 5-Undecanone from Natural Sources
Introduction
5-Undecanone is a long-chain ketone with potential applications in the flavor, fragrance, and pharmaceutical industries. While its isomer, 2-undecanone, is well-documented as a natural constituent of various plants and has established extraction protocols, specific information on the extraction of this compound from natural sources is limited. However, due to their structural similarity as aliphatic ketones, the extraction methodologies for 2-undecanone can be effectively adapted for this compound. This document provides detailed protocols for steam distillation, solvent extraction (Soxhlet), and supercritical fluid extraction (SFE) that are applicable for the extraction of this compound from potential, yet to be fully identified, natural matrices. The provided quantitative data, primarily from 2-undecanone extractions, serves as a valuable baseline for optimizing the extraction of this compound.
Data Presentation: Comparison of Extraction Methods for Aliphatic Ketones
The selection of an appropriate extraction method is critical and influences the yield and purity of the target compound. The following table summarizes typical parameters and outcomes for the extraction of 2-undecanone, which can be used as a starting point for the extraction of this compound.
| Extraction Method | Typical Plant Material | Solvent(s) | Key Parameters | Typical Yield of Essential Oil | Concentration of Ketone in Oil | Advantages | Disadvantages |
| Steam Distillation | Ruta graveolens (Rue) | Water | - Distillation Time: 3-5 hours | Variable | Major constituent | - Solvent-free extract- Suitable for thermally stable compounds | - High energy consumption- Potential for hydrolysis of some compounds |
| Soxhlet Extraction | Dried and powdered aerial parts | Ethanol (95%) or n-hexane | - Extraction Time: 6-8 hours | Higher than distillation | Dependent on solvent | - High extraction efficiency- Requires less solvent than maceration | - Potential for thermal degradation of compounds- Requires solvent removal step |
| Supercritical Fluid Extraction (SFE) | Dried and ground plant material | Supercritical CO₂ (with optional co-solvent like ethanol) | - Pressure: 100 - 350 bar- Temperature: 40 - 60 °C- CO₂ Flow Rate: 1 - 2 kg/h | High | High selectivity | - "Green" solvent- High purity of extract- Tunable selectivity | - High initial equipment cost- Requires specialized knowledge |
Experimental Protocols
Protocol 1: Steam Distillation
This method is suitable for the extraction of volatile compounds that are immiscible with water.
Materials and Equipment:
-
Fresh or dried plant material
-
Grinder or blender
-
2 L round-bottom flask
-
Heating mantle
-
Clevenger-type apparatus
-
Condenser
-
Collection tube
-
Distilled water
-
Anhydrous sodium sulfate
-
Airtight glass vials for storage
Procedure:
-
Sample Preparation: If using fresh plant material, chop it into small pieces. For dried material, grind it to a coarse powder to increase the surface area.
-
Apparatus Setup:
-
Place approximately 100 g of the prepared plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Assemble the Clevenger-type apparatus, connecting the flask, condenser, and collection tube according to the manufacturer's instructions.[1]
-
-
Distillation:
-
Oil Collection and Drying:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the separated essential oil from the collection tube.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
-
Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.
Protocol 2: Solvent Extraction (Soxhlet)
This continuous extraction method provides an efficient extraction with a relatively small amount of solvent.[2]
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet extractor with a condenser and a round-bottom flask
-
Cellulose extraction thimble
-
Heating mantle
-
Rotary evaporator
-
Ethanol (95%) or n-hexane
-
Glass vials for storage
Procedure:
-
Sample Preparation: Ensure the plant material is thoroughly dried and ground into a coarse powder.[2]
-
Apparatus Setup:
-
Extraction:
-
Heat the solvent in the flask using the heating mantle.[2]
-
The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.
-
The solvent will fill the thimble, extracting the desired compounds.
-
Once the thimble is full, the solvent and dissolved compounds will siphon back into the round-bottom flask.
-
Allow this process to run continuously for 6 to 8 hours.[2]
-
-
Solvent Removal:
-
After the extraction is complete, detach the round-bottom flask.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure.[2]
-
-
Storage: Transfer the concentrated extract to a sealed glass vial and store it in a cool, dark place.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas, allowing for efficient and selective extraction.[2]
Materials and Equipment:
-
Dried and ground plant material
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Co-solvent pump and solvent (e.g., ethanol)
-
Collection vials
Procedure:
-
Sample Preparation: The plant material should be dried and ground to a consistent particle size to ensure efficient extraction.
-
System Parameters (starting points for optimization):
-
Pressure: 100 - 350 bar. Higher pressures generally increase the solvating power of the supercritical CO₂.[2]
-
Temperature: 40 - 60 °C.[2]
-
CO₂ Flow Rate: 1 - 2 kg/h .[2]
-
Co-solvent (optional): 5-10% ethanol can be added to increase the polarity of the supercritical fluid and enhance the extraction of certain compounds.[2]
-
-
Extraction:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the system to the desired setpoints.
-
Introduce the supercritical CO₂ (and co-solvent, if used) into the extraction vessel.
-
The supercritical fluid will pass through the plant material, dissolving the this compound and other components.
-
-
Collection: The extract is separated from the CO₂ in a depressurization chamber, and the CO₂ can be recycled.
-
Storage: Store the extract in a sealed glass vial in a cool, dark place.
Mandatory Visualizations
Caption: Workflow for Steam Distillation.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
References
Application Notes and Protocols for 5-Undecanone as a Fragrance Ingredient in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Undecanone (CAS: 33083-83-9), also known as pentyl hexyl ketone, is a ketone with a characteristic odor profile that has found applications in the fragrance industry.[1][2] Its scent is often described as a combination of fruity, waxy, and subtly minty notes, contributing a refreshing and clean character to fragrance compositions.[3] These application notes provide a comprehensive overview of the use of this compound in fragrance formulations, including its physicochemical properties, olfactory profile, safety considerations, and detailed experimental protocols for its evaluation.
It is important to note that while several sources indicate its use in perfumes and scents, some databases recommend it as "not for fragrance use".[4] This discrepancy may be due to a lack of extensive public safety data specifically for this compound compared to its isomers, such as 2-Undecanone. Therefore, thorough evaluation and adherence to safety guidelines are crucial when incorporating this compound into formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulators to consider for solubility, stability, and performance in various product bases.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Fruity, waxy, minty, relaxing, refreshing |
| Boiling Point | 227 °C at 760 mmHg |
| Melting Point | 1-2 °C |
| Flash Point | 103-106 °C (closed cup) |
| Solubility | Soluble in ethanol and other organic solvents; insoluble in water. |
| CAS Number | 33083-83-9 |
Olfactory Profile and Applications
This compound's unique scent profile makes it a versatile ingredient for various fragrance applications, including:
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Fine Fragrances: To impart a fresh, fruity, and slightly green character.
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Personal Care Products: In soaps, lotions, and deodorants for a clean and refreshing scent.
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Household Products: In air fresheners and cleaning products to provide a pleasant aroma.
Olfactory Signal Transduction Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction triggers a complex signaling cascade, leading to the perception of smell in the brain. A simplified diagram of this pathway is presented below.
Experimental Protocols
The following protocols are designed to assist researchers in evaluating the performance and safety of this compound in fragrance formulations.
Sensory Evaluation: Olfactory Profile and Detection Threshold
Objective: To determine the olfactory profile and estimate the odor detection threshold of this compound.
Materials:
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This compound (high purity)
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Ethanol (perfumery grade, odorless)
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Distilled water
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Glass vials with PTFE-lined caps
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Volumetric flasks and pipettes
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Odor-free smelling strips
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Panel of at least 10 trained sensory assessors
Protocol Workflow:
Procedure:
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Stock Solution Preparation: Prepare a 10% (w/w) stock solution of this compound in perfumery grade ethanol.
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Serial Dilutions: Prepare a series of dilutions in ethanol from the stock solution. For descriptive analysis, concentrations of 5%, 1%, and 0.1% are suitable. For threshold detection, a wider range in smaller logarithmic steps (e.g., from 0.1% down to 0.0001%) is required.
-
Descriptive Analysis:
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Dip coded smelling strips into the 5%, 1%, and 0.1% solutions, and a blank (ethanol).
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Present the strips in a randomized order to the panelists.
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Ask panelists to describe the odor at three time points: immediately (top note), after 10 minutes (middle note), and after 1 hour (base note).
-
-
Odor Detection Threshold (Ascending Forced-Choice Method): [5]
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Present panelists with three smelling strips, two of which are blanks and one contains a very low concentration of this compound.
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Ask the panelist to identify the strip that smells different.
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If correct, present the next higher concentration. If incorrect, present the same concentration again.
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The threshold is the concentration at which the panelist correctly identifies the scented strip multiple times.[5]
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The group's threshold is the geometric mean of the individual thresholds.
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Stability Testing in a Cosmetic Formulation (Lotion)
Objective: To evaluate the stability of this compound in a lotion base under accelerated conditions.
Materials:
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Lotion base (fragrance-free)
-
This compound
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Glass jars with airtight lids
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Oven/Incubator
-
pH meter, viscometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) for headspace analysis
Protocol:
-
Sample Preparation:
-
Prepare a control batch of the lotion base without any fragrance.
-
Prepare a test batch by incorporating this compound at a desired concentration (e.g., 0.5% w/w) into the lotion base. Ensure homogenous mixing.
-
-
Storage Conditions:
-
Store samples of both batches under the following conditions:
-
25°C / 60% RH (Relative Humidity) - Control
-
40°C / 75% RH - Accelerated
-
5°C - Refrigerated
-
Cycling temperatures (e.g., 24 hours at 40°C followed by 24 hours at 5°C)
-
-
-
Evaluation Time Points: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Evaluate:
-
Physical Properties: Color, odor, appearance, phase separation, pH, and viscosity.
-
Chemical Stability (Headspace GC-MS):
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Place a known amount of the lotion in a headspace vial.
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Incubate the vial at a set temperature (e.g., 80°C) for a specific time to allow volatile compounds to equilibrate in the headspace.
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Analyze the headspace using GC-MS to identify and quantify this compound and any potential degradation products.[6][7][8]
-
-
Skin Sensitization Potential: Human Repeated Insult Patch Test (HRIPT)
Objective: To assess the potential of this compound to induce skin sensitization in human subjects. This protocol should be conducted by a qualified clinical research organization.
Protocol Summary (based on RIFM standard protocol): [9][10][11][12][13]
-
Induction Phase:
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Rest Phase: A two-week period with no patch applications.[9][10][11]
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Challenge Phase:
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Re-challenge: If a reaction is observed, a re-challenge may be performed to confirm the result.[10]
A RIFM safety assessment for the related compound 2-Undecanone indicated no skin sensitization concerns at a concentration of 5% in a human maximization test.[14] This information can be used to guide the selection of a suitable test concentration for this compound in an HRIPT.
Safety and Regulatory Considerations
While this compound is used in the fragrance industry, specific public safety assessments from bodies like the Research Institute for Fragrance Materials (RIFM) or standards from the International Fragrance Association (IFRA) are not as readily available as for some of its isomers. The safety assessment of 2-Undecanone by RIFM suggests that it is not expected to be genotoxic and does not pose a skin sensitization risk at current use levels.[14] Given the structural similarity, this may provide some indication of the safety profile of this compound, but it is not a substitute for specific data.
It is the responsibility of the formulator to ensure that the use of this compound in any consumer product is supported by a thorough safety assessment and complies with all relevant regulations.
Conclusion
This compound is a fragrance ingredient with a desirable fresh and fruity-waxy odor profile. Its successful application in formulations requires a thorough understanding of its physicochemical properties, performance in different bases, and a comprehensive safety evaluation. The protocols outlined in these application notes provide a framework for the systematic assessment of this compound, enabling researchers and formulators to optimize its use and ensure the quality, stability, and safety of the final product. The existing data on related ketones, such as 2-Undecanone, can serve as a valuable reference in the absence of extensive public data for this compound.
References
- 1. RIFM fragrance ingredient safety assessment, undecane, CAS Registry Number 1120-21-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 33083-83-9 [chemicalbook.com]
- 4. This compound, 33083-83-9 [thegoodscentscompany.com]
- 5. Odor Detection by Humans of Lineal Aliphatic Aldehydes and Helional as Gauged by Dose–Response Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. The Research Institute for Fragrance Materials' human repeated insult patch test protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Undecanone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Undecanone. The information is presented in a clear question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, a symmetrical ketone, can be synthesized through several common methods in organic chemistry. The most frequently employed routes include:
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Grignard Reaction: The reaction of a hexylmagnesium halide (e.g., bromide) with valeronitrile, followed by acidic hydrolysis of the intermediate imine.
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Oxidation of 5-Undecanol: The oxidation of the corresponding secondary alcohol, 5-undecanol, using various oxidizing agents.
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Malonic Ester Synthesis: A classical approach involving the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Q2: I am experiencing a very low yield in my Grignard synthesis of this compound. What are the likely causes?
A2: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). The presence of moisture is highly detrimental as it quenches the Grignard reagent. Additionally, the quality of the magnesium turnings is crucial; they should be fresh and activated if necessary. Side reactions, such as Wurtz coupling, can also reduce the yield.
Q3: My oxidation of 5-Undecanol is not going to completion or is producing significant byproducts. How can I optimize this step?
A3: The choice of oxidizing agent and reaction conditions are critical for the successful oxidation of 5-undecanol. Stronger oxidizing agents like chromic acid can lead to over-oxidation or side reactions if not carefully controlled. Milder reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation can offer higher selectivity for the ketone product. Ensure the correct stoichiometry of the oxidizing agent is used and that the reaction temperature is appropriately maintained.
Q4: What are the typical impurities I might encounter in my crude this compound product?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 5-undecanol, valeronitrile, hexyl halide), byproducts from side reactions (e.g., Wurtz coupling products in Grignard synthesis, over-oxidation products), and residual solvents used in the reaction or workup.
Q5: What is the most effective method for purifying crude this compound?
A5: Due to its relatively high boiling point (approximately 227 °C at atmospheric pressure), fractional distillation is a highly effective method for purifying this compound from most common impurities.[1] For smaller scales or to remove impurities with very close boiling points, preparative chromatography (either gas or liquid) can be employed.
Troubleshooting Guides
Low Yield in this compound Synthesis via Grignard Reaction
This guide addresses potential issues when synthesizing this compound from a hexylmagnesium halide and valeronitrile.
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm or color change). | Inactive magnesium surface (oxide layer). | Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent. | Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Low yield of this compound despite reaction initiation. | Grignard reagent quenched by moisture or acidic protons. | Use anhydrous solvents and ensure all starting materials are dry. Avoid any sources of acidic protons. |
| Wurtz coupling of the hexyl halide. | Add the hexyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. | |
| Incomplete hydrolysis of the imine intermediate. | Ensure sufficient time and an adequate concentration of acid are used during the hydrolysis step. Vigorous stirring can also improve the efficiency of this biphasic reaction. | |
| Formation of a significant amount of dodecane. | Wurtz coupling side reaction. | As mentioned above, slow addition of the alkyl halide is crucial. Using THF as a solvent can sometimes favor the Grignard formation over coupling. |
Troubleshooting the Oxidation of 5-Undecanol to this compound
This section provides guidance for overcoming common issues during the oxidation of 5-undecanol.
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete conversion of 5-undecanol. | Insufficient oxidizing agent. | Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but this should be optimized. |
| Inadequate reaction time or temperature. | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | |
| Formation of unidentified byproducts. | Over-oxidation or side reactions. | Use a milder and more selective oxidizing agent like PCC or consider a Swern or Dess-Martin oxidation. Ensure the reaction temperature is controlled, especially with more reactive oxidants. |
| Degradation of the product. | Work up the reaction as soon as it is complete to avoid prolonged exposure of the ketone to the reaction conditions. | |
| Difficult isolation of the product. | Emulsion formation during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Experimental Protocols
Synthesis of this compound via Oxidation of 5-Undecanol with Pyridinium Chlorochromate (PCC)
Materials:
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5-Undecanol
-
Pyridinium Chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Silica Gel
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Diethyl Ether
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Anhydrous Magnesium Sulfate
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve 5-undecanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add PCC (approximately 1.5 equivalents) to the stirred solution in one portion. The mixture will become a dark reddish-brown slurry.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts. Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be further purified by fractional distillation.
Expected Yield: Yields for this type of oxidation are typically in the range of 80-95%, depending on the purity of the starting material and the careful execution of the procedure.
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
Caption: Workflow for the oxidation of 5-undecanol to this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
Technical Support Center: GC-MS Analysis of 5-Undecanone
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Undecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with common challenges encountered during experimentation.
Quick Links:
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the GC-MS analysis of this compound.
Q1: What are the typical GC-MS parameters for the analysis of this compound?
A1: While optimal conditions can vary depending on the specific instrument and sample matrix, a good starting point for the analysis of this compound and similar ketones involves a non-polar or medium-polarity capillary column.[1] A typical oven temperature program might start at a lower temperature to focus the analytes and then ramp up to elute the this compound.[1]
Illustrative GC-MS Parameters for Ketone Analysis
| Parameter | Typical Value |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-350 |
Note: This table presents illustrative data for similar volatile ketones. Optimal conditions for this compound may vary.
Q2: What are the common sample preparation techniques for analyzing this compound in complex matrices?
A2: The choice of sample preparation technique depends on the sample matrix. For volatile compounds like this compound in liquid or solid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique.[1] For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be employed to clean up the sample before injection.[2]
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can optimize several GC parameters. Modifying the oven temperature program, such as using a slower ramp rate, can enhance separation.[3] Additionally, ensuring you are using the appropriate GC column with a suitable stationary phase is crucial. For ketones, a column with a 5% phenyl methylpolysiloxane stationary phase is often a good choice.[2] Adjusting the carrier gas flow rate can also impact resolution.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in GC analysis and can be caused by several factors. The troubleshooting workflow below can help you identify and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Possible Causes and Solutions for Peak Tailing:
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Active Sites in the Inlet or Column: this compound, being a ketone, can interact with active sites in the GC system, such as silanol groups on the liner or column, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming the first few centimeters of the column can remove active sites that have developed over time.
-
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.
-
Solution: Regularly bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak broadening and tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet according to the manufacturer's instructions.
-
-
Inlet Temperature Too Low: An inlet temperature that is too low can cause slow vaporization of the sample, resulting in broader peaks.
-
Solution: Increase the inlet temperature to ensure rapid and complete vaporization of this compound. A typical starting point is 250 °C.
-
Problem: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks (ghost peaks) in my blank runs and samples. What could be the source of this contamination?
A: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from various sources.
Potential Sources and Solutions for Ghost Peaks:
| Source of Contamination | Recommended Action |
| Septum Bleed | Regularly replace the injection port septum with a high-quality, low-bleed septum.[5] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas purifiers are installed and functioning correctly. |
| Carryover from Previous Injections | Run several blank solvent injections to flush the injector and column. |
| Contaminated Syringe | Thoroughly clean the autosampler syringe with an appropriate solvent or replace it if necessary. |
| Vial and Cap Contamination | Use high-quality vials and septa, and avoid re-using them for trace analysis.[5] |
Problem: Peak Splitting
Q: The peak for this compound is splitting into two. What could be causing this?
A: Peak splitting can be a frustrating issue, often pointing to problems with the injection technique or the column.
Common Causes and Solutions for Peak Splitting:
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Improper Injection Technique: A faulty injection can lead to the sample being introduced into the column as two separate bands.
-
Solution: Check the injection liner and any glass wool inside to ensure they are correctly placed.[3] Also, verify the injection volume and syringe speed.
-
-
Solvent-Stationary Phase Mismatch: If the polarity of the injection solvent is significantly different from the stationary phase of the column, it can cause the sample to band improperly.
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Solution: Ensure the solvent used to dissolve the sample is compatible with the GC column's stationary phase.
-
-
Column Overloading: Injecting too much sample can lead to peak distortion, including splitting.
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Solution: Try diluting the sample and re-injecting.
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Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound, adapted from established protocols for similar volatile compounds in food and essential oil matrices.[1][6]
Protocol: Analysis of this compound in a Food Matrix using HS-SPME-GC-MS
This protocol is suitable for the extraction and quantification of this compound from a solid or liquid food matrix.
1. Sample Preparation (HS-SPME)
-
Materials:
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20 mL headspace vials with PTFE-lined septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/stirrer or water bath
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Sodium chloride (NaCl)
-
-
Procedure:
-
Weigh 5 g of the homogenized food sample (or pipette 5 mL for liquid samples) into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
If using an internal standard for quantification, add a known amount of a suitable standard (e.g., 2-decanone).
-
Seal the vial tightly.
-
Equilibrate the vial at 60°C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
-
GC Conditions:
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
3. Data Analysis
-
Qualitative Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with a reference standard.
-
Quantitative Analysis: Create a calibration curve using a series of this compound standards of known concentrations. Plot the peak area against concentration and use the resulting linear regression to determine the concentration of this compound in the samples. A good linearity is typically indicated by a coefficient of determination (R²) value > 0.99.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Purification challenges of 5-Undecanone and potential solutions
Welcome to the technical support center for the purification of 5-Undecanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound can originate from its synthesis route. Common synthesis methods include the oxidation of 5-undecanol and the aldol condensation of hexanal with 2-pentanone. Potential impurities may include:
-
Unreacted Starting Materials: Residual 5-undecanol, hexanal, or 2-pentanone.
-
Solvents: Trace amounts of solvents used during the synthesis and workup.
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Byproducts from Oxidation: Over-oxidation to carboxylic acids or formation of esters.
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Byproducts from Aldol Condensation: Self-condensation products of hexanal or 2-pentanone, as well as isomers of undecenone formed after dehydration.[1]
-
Water: Can be introduced during the workup or absorbed from the atmosphere.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for the purification of this compound are fractional distillation and preparative High-Performance Liquid Chromatography (HPLC).
-
Fractional Distillation: This technique is effective for separating compounds with different boiling points. It is a suitable method for removing lower-boiling starting materials and higher-boiling byproducts.
-
Preparative HPLC: This high-resolution chromatographic technique is ideal for separating impurities with very similar boiling points to this compound, such as structural isomers.
Q3: My purified this compound is a pale yellow liquid. Is this normal?
A3: Pure this compound should be a colorless to pale yellow liquid.[2] A distinct yellow or brownish tint may indicate the presence of impurities, such as α,β-unsaturated ketone byproducts from aldol condensation reactions or degradation products.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for determining the purity of volatile compounds like this compound and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and detect impurities with different chemical shifts. Quantitative NMR (qNMR) can be used for purity assessment.[3][4]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to resolve this compound from its impurities and determine the percentage purity based on peak area.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a common method for purifying this compound by separating it from compounds with different boiling points.
Common Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Broad Boiling Point Range) | 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Poor insulation of the column. | 1. Reduce the heating rate to achieve a slow, steady distillation rate (1-2 drops per second). 2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings). 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[5][6] |
| "Bumping" or Uneven Boiling | 1. Lack of boiling chips or stir bar. 2. Heating is too rapid and localized. | 1. Always add fresh boiling chips or a magnetic stir bar before heating. 2. Use a heating mantle with a stirrer to ensure even heating. |
| No Distillate Collection | 1. Thermometer bulb is placed incorrectly. 2. Insufficient heating. 3. Leaks in the apparatus. | 1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. 2. Gradually increase the temperature of the heating mantle. 3. Check all joints and connections for a secure seal. |
| Flooding of the Column | Heating rate is too high, causing excessive vaporization and preventing proper vapor-liquid equilibrium. | Reduce the heating rate to allow the condensed vapor to return to the distilling flask.[5][6] |
Troubleshooting Workflow for Fractional Distillation
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 33083-83-9 [thegoodscentscompany.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
How to improve the stability of 5-Undecanone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Undecanone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is developing a yellow tint over time. What could be the cause?
A1: The development of a yellow tint in a this compound solution is a common indicator of degradation. Several factors could be responsible:
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Oxidation: Aliphatic ketones can be susceptible to oxidation, especially when exposed to air (oxygen), light, or elevated temperatures. This can lead to the formation of various degradation products, including carboxylic acids and other oxidized species, which may be colored.
-
Aldol Condensation: In the presence of acidic or basic catalysts, ketones with alpha-hydrogens, such as this compound, can undergo self-condensation reactions. These reactions can form larger, conjugated molecules that absorb light in the visible spectrum, appearing as a yellow color.
-
Solvent Degradation: The solvent itself might be degrading or reacting with this compound, leading to colored byproducts.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored in a tightly sealed, amber-colored vial to protect it from light and air. Store at a reduced temperature (e.g., 2-8 °C) to slow down potential degradation reactions.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen.
-
pH Control: If your experimental conditions permit, ensure the pH of the solution is neutral and buffered. Both acidic and basic conditions can catalyze degradation.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over a short period. What are the likely degradation pathways?
A2: A rapid decrease in concentration suggests that one or more degradation pathways are actively occurring. For a long-chain aliphatic ketone like this compound, the primary degradation pathways include:
-
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids with shorter carbon chains.
-
Photodegradation: Ketones can absorb UV light, leading to photochemical reactions. The Norrish Type I and Type II reactions are common photodegradation pathways for ketones, which involve cleavage of the carbon-carbon bonds alpha to the carbonyl group.
-
Keto-Enol Tautomerism and Subsequent Reactions: this compound exists in equilibrium with its enol tautomer. This equilibrium can be influenced by the solvent and the presence of acids or bases. The enol form is more reactive and can participate in various degradation reactions.
Troubleshooting Steps:
-
Minimize Exposure to Light: Prepare and handle solutions in a dimly lit environment or use amber glassware.
-
Inert Atmosphere: If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., in a glovebox or by using Schlenk techniques).
-
Solvent Selection: The choice of solvent can influence the keto-enol equilibrium. In non-polar solvents, the enol form may be more favored, potentially increasing reactivity. Consider using a polar aprotic solvent if compatible with your experimental design.
Q3: How can I proactively improve the stability of my this compound solutions?
A3: To enhance the stability of this compound in solution, consider the following strategies:
-
Use of Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant can inhibit oxidative degradation. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). The suitability and concentration of the antioxidant must be validated for your specific application.
-
pH Control with Buffers: Maintaining a neutral pH is crucial. Use a buffer system that is compatible with your solvent and experimental conditions to prevent acid or base-catalyzed degradation.
-
Appropriate Solvent Selection: Choose a high-purity, stable solvent. For long-term storage, aprotic and non-polar solvents are often preferred as they are less likely to participate in degradation reactions. However, the impact of the solvent on the keto-enol equilibrium should be considered.
-
Optimal Storage Conditions: Store solutions at low temperatures (refrigerated or frozen) and protected from light and oxygen.
Quantitative Data on Stability
The stability of this compound is highly dependent on the specific conditions of the solution. To accurately assess its stability in your system, it is recommended to perform a stability study. The following table provides a template for summarizing the quantitative data you might collect.
| Condition ID | Solvent | Concentration (mg/mL) | Temperature (°C) | Light Exposure | Atmosphere | % Recovery after 7 days | % Recovery after 30 days |
| C-1 | Ethanol | 1.0 | 25 | Ambient | Air | ||
| C-2 | Ethanol | 1.0 | 4 | Dark | Air | ||
| C-3 | Ethanol | 1.0 | 4 | Dark | Nitrogen | ||
| C-4 | Acetonitrile | 1.0 | 25 | Ambient | Air | ||
| C-5 | Acetonitrile | 1.0 | 4 | Dark | Air | ||
| C-6 | Acetonitrile | 1.0 | 4 | Dark | Nitrogen |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Solution
This protocol outlines the steps to assess the stability of this compound under various storage conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
High-purity solvents (e.g., ethanol, acetonitrile)
-
Amber glass vials with screw caps
-
Analytical balance
-
Pipettes and volumetric flasks
-
HPLC or GC instrument for quantification
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Sample Preparation and Storage:
-
Aliquot the stock solution into several amber glass vials.
-
For studies under an inert atmosphere, purge the vials with nitrogen or argon before and after filling, and seal them tightly.
-
Divide the vials into different groups to be stored under various conditions (as outlined in the quantitative data table).
4. Analysis:
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Calculate the percentage recovery of this compound at each time point relative to the initial concentration at Day 0.
5. Data Evaluation:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the conditions under which this compound exhibits the highest stability.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Potential interferences in proteomics studies involving 5-Undecanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interferences from 5-Undecanone in proteomics studies. While direct literature on this compound's impact on proteomics is scarce, this resource addresses potential issues based on its chemical properties as a ketone and a hydrophobic molecule, and general principles of contaminant troubleshooting in proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential sources in a laboratory setting?
This compound, also known as Di-n-Pentyl ketone, is a ketone with a linear chain of eleven carbons.[1] It is a colorless to pale yellow liquid with a fruity or waxy odor.[1] While it has applications in the fragrance and flavor industry, in a laboratory context, potential sources of contamination could include:
-
Solvents: It is soluble in organic solvents like ethanol and ether and can be used in organic synthesis.[1][2]
-
Plasticizers: Phthalates and other plasticizers are common contaminants that can leach from plastic labware (e.g., microcentrifuge tubes, pipette tips) into samples, especially in the presence of organic solvents.[3][4][5] While this compound is not a primary plasticizer, similar hydrophobic compounds can be present in plastics.
-
Cleaning Agents & Environment: Detergents and cleaning solutions containing polyethylene glycol (PEG) are a major source of contamination.[6][7] Environmental sources like dust can introduce keratin.[3][6] Hand creams and lotions can also introduce contaminants.[7]
Q2: Could this compound or similar ketones interfere with Mass Spectrometry (MS) analysis?
Yes, a small hydrophobic molecule like this compound could potentially interfere with MS analysis in several ways:
-
Contaminant Peaks: It could be ionized and appear as unexpected peaks in the mass spectrum, potentially overlapping with or obscuring peptides of interest. The molecular weight of this compound is approximately 170.30 g/mol .[8][9][10][11]
-
Ion Suppression: The presence of abundant, easily ionizable contaminants can suppress the ionization of target peptides, leading to lower signal intensity and reduced protein identification.[5][12]
-
Adduct Formation: The molecule could form adducts with peptides or other ions in the sample, leading to unexpected mass shifts.[4][13]
-
System Contamination: Hydrophobic compounds can adhere to HPLC columns and other parts of the LC-MS system, leading to carryover in subsequent runs.[14]
Q3: How might this compound affect 2D-Gel Electrophoresis (2-DE)?
In 2-DE, proteins are separated based on their isoelectric point (pI) and molecular weight.[15][16] A hydrophobic contaminant like this compound could cause issues:
-
Protein Solubilization: It may interfere with the complete solubilization of proteins, especially hydrophobic ones, leading to protein loss and inaccurate representation on the gel.
-
Isoelectric Focusing (IEF): The presence of uncharged, hydrophobic molecules can interfere with the IEF by interacting with the immobilized pH gradient strip or with proteins, potentially causing streaking or poor focusing.[17]
-
Protein-Dye Interactions: It might interfere with protein staining, leading to inaccurate quantification.
Q4: Can ketones like this compound have biological effects that could confound proteomics results?
While direct effects of this compound are not documented, it's worth noting that other ketones, specifically ketone bodies like β-hydroxybutyrate (BHB), are known to have biological roles. BHB can cause a post-translational modification called lysine β-hydroxybutyrylation (Kbhb).[18][19] This modification can alter the function of proteins involved in metabolism, chromatin structure, and cell signaling.[18][19] If cells were inadvertently exposed to a ketone-containing compound that could be metabolized similarly, it could theoretically lead to unexpected PTMs, though this is speculative for this compound.
Troubleshooting Guides
Q: I am observing unexpected, non-peptide peaks in my mass spectra. How can I investigate if it's a contaminant like this compound?
A:
-
Check the Mass: Determine the m/z of the unknown peaks. This compound has a molecular weight of ~170.3 g/mol , so look for a peak around this value (e.g., [M+H]⁺ at ~171.17 m/z).[20] Check for common contaminant masses (see Table 2).
-
Analyze Blank Runs: Inject a solvent blank (the same solvent used to reconstitute your sample) into the LC-MS. If the peaks are present in the blank, the contamination source is likely the solvent, LC system, or sample tubes.[5]
-
Review Sample Handling: Scrutinize your sample preparation workflow. Did you use a new brand of tubes or pipette tips?[3] Were all glassware and reagents dedicated for proteomics use and cleaned appropriately to avoid detergents?[6][7]
-
Perform Tandem MS (MS/MS): Isolate the contaminant peak and fragment it. The fragmentation pattern will be distinct from that of a peptide and can help in identifying the compound.[13]
Q: My 2D gels show significant horizontal streaking and poor spot resolution. Could a hydrophobic contaminant be the cause?
A: Yes, this is a common sign of contamination. Hydrophobic compounds can interfere with protein solubilization and IEF.
-
Improve Sample Solubilization: Ensure your lysis/rehydration buffer contains sufficient concentrations of chaotropes (e.g., urea, thiourea) and detergents (e.g., CHAPS) to keep hydrophobic proteins in solution.
-
Implement a Cleanup Step: Before running the 2-DE, perform a protein precipitation step (e.g., with trichloroacetic acid/acetone). This is highly effective at removing small molecule contaminants like lipids, salts, and solvents.[17][21]
-
Check Reagents: Ensure all reagents are high-purity and stored correctly. Do not use communal lab chemicals which may be contaminated.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [8][9][10] |
| Molecular Weight | 170.30 g/mol | [8][9][10][11] |
| Appearance | Colorless to pale yellow liquid | [1][22] |
| Boiling Point | 227 °C at 760 mmHg | [22][23] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| Synonyms | Di-n-Pentyl ketone, Butyl hexyl ketone | [1][8][11] |
Table 2: Common m/z Values of Contaminants in Mass Spectrometry
| Contaminant Class | Common Source | Characteristic m/z or Pattern | Reference |
| Polyethylene Glycol (PEG) | Detergents (Triton, Tween), plastic tubes | Series of peaks separated by 44 Da | [6][24] |
| Polysiloxanes | Siliconized surfaces, high-recovery tips | Series of peaks separated by 74 Da | [6] |
| Keratins | Dust, skin, hair | Specific peptide masses from human keratins | [3][14][24] |
| Plasticizers (e.g., Phthalates) | Plastic labware (tubes, vials, caps) | Various, e.g., Di-n-butyl phthalate (DBP) at m/z 279.159 | [4][5] |
Experimental Protocols
Protocol 1: Acetone/TCA Precipitation for Contaminant Removal
This protocol is effective for precipitating proteins while leaving many small molecule contaminants (salts, detergents, solvents) in the supernatant.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold
-
Acetone with 0.07% 2-mercaptoethanol, ice-cold
-
Microcentrifuge cooled to 4°C
-
Protein solubilization buffer (e.g., for IEF)
Methodology:
-
Place your protein sample in a clean, chemical-resistant microcentrifuge tube.
-
Add an equal volume of ice-cold 100% TCA to the sample.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the contaminants.
-
To wash the pellet, add 500 µL of ice-cold acetone with 2-mercaptoethanol.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Repeat the acetone wash step.
-
After the final wash, carefully remove all residual acetone and allow the protein pellet to air-dry briefly (do not over-dry).
-
Resuspend the clean protein pellet in your desired proteomics buffer.
Protocol 2: Best Practices for Avoiding Contamination
-
Wear Gloves: Always wear powder-free nitrile gloves and change them frequently.[14]
-
Use High-Purity Reagents: Use HPLC-grade solvents and analytical-grade reagents. Prepare fresh solutions and sterile filter them if necessary.[6]
-
Dedicated Labware: Use glassware and plasticware exclusively for proteomics work.[6] Avoid washing glassware with detergents; instead, rinse with hot water followed by an organic solvent like isopropyl alcohol and finally high-purity water.[3]
-
Choose Plastics Carefully: Use high-quality, "mass-spec grade" polypropylene tubes from trusted manufacturers, as different brands use various stabilizers that can leach out.[3][6]
-
Work Cleanly: Wipe down your workspace and tools with 70% ethanol before starting. Whenever possible, work in a laminar flow hood to minimize keratin contamination from dust.[3][24]
Visualizations
Caption: Troubleshooting workflow for identifying and resolving contamination.
Caption: Contamination points in a typical proteomics workflow.
Caption: Hypothetical biological interference via ketone-induced PTM.
References
- 1. CAS 33083-83-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 7. Proteomics Core Facility | Ottawa Hospital Research Institute [ohri.ca]
- 8. This compound | C11H22O | CID 98677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. scbt.com [scbt.com]
- 11. This compound [webbook.nist.gov]
- 12. gmi-inc.com [gmi-inc.com]
- 13. benchchem.com [benchchem.com]
- 14. uthsc.edu [uthsc.edu]
- 15. Two dimensional gel electrophoresis (2-DE) - Creative Proteomics Blog [creative-proteomics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. PubChemLite - this compound (C11H22O) [pubchemlite.lcsb.uni.lu]
- 21. youtube.com [youtube.com]
- 22. This compound, 33083-83-9 [thegoodscentscompany.com]
- 23. chemsynthesis.com [chemsynthesis.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of 5-Undecanone during storage and analysis
This technical support center provides guidance on the proper storage, handling, and analysis of 5-Undecanone to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable.[1] The compound should be kept in a tightly sealed container, preferably an amber glass bottle with a PTFE-lined cap, to prevent exposure to light and atmospheric oxygen.[2]
Q2: My this compound has developed a yellow tint. What could be the cause?
A2: Discoloration, such as the appearance of a yellow tint, can be an indicator of degradation. This may be caused by exposure to light, heat, or oxygen, leading to oxidation or other degradation reactions. It is crucial to store the compound in amber vials to protect it from light.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, aliphatic ketones can be susceptible to several degradation mechanisms:
-
Oxidation: The presence of oxygen can lead to oxidative cleavage on either side of the carbonyl group, forming carboxylic acids of shorter chain lengths. This process can be accelerated by light and heat.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.
-
Keto-Enol Tautomerism: Ketones exist in equilibrium with their enol tautomers. While this is not a degradation pathway in itself, the enol form can be more susceptible to oxidation.[3]
Q4: How should I prepare stock solutions of this compound for analysis?
A4: Stock solutions should be prepared in a high-purity, inert solvent in which this compound is readily soluble, such as methanol, ethanol, or acetonitrile.[4] It is recommended to prepare fresh stock solutions for each set of experiments or to store them at low temperatures (e.g., -20°C or -80°C) for short periods. The stability of the stock solution should be verified if stored for an extended time.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC system (injector liner, column) interacting with the ketone. | Use a deactivated injector liner. Trim the front end of the column (5-10 cm) to remove active sites. |
| Column contamination. | Bake out the column at a high temperature (within the column's limits). If the problem persists, the column may need to be replaced.[5] | |
| Low Recovery/Response | Thermal degradation in the injector. | Optimize the injector temperature; a lower temperature may reduce degradation. |
| Leaks in the system. | Check for leaks at the septum, column fittings, and other connections using an electronic leak detector.[6] | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank to confirm carryover. Clean the injector and syringe. |
| Septum bleed. | Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[7] | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | Check the gas supply and regulators. Verify the flow rate with a flow meter.[7] |
| Column degradation. | If retention times consistently decrease, the column may be degrading and require replacement. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks | Keto-enol tautomerism on the column. | Adjusting the mobile phase pH may help to stabilize one form. Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion.[8] |
| Column void or contamination. | Reverse flush the column. If a void is suspected, the column may need to be replaced. | |
| Variable Peak Areas | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
| Sample degradation in the autosampler. | Use a cooled autosampler tray if available. Prepare fresh samples if degradation is suspected. | |
| Baseline Drift | Column not fully equilibrated with the mobile phase. | Allow sufficient time for the column to equilibrate before starting the analysis.[9] |
| Contamination in the mobile phase or detector. | Use high-purity solvents and filter the mobile phase. Flush the detector cell.[9] | |
| No Peak Detected | Incorrect detector wavelength. | Ensure the UV detector is set to a wavelength where this compound absorbs (typically around 210 nm for aliphatic ketones). |
| Sample concentration is too low. | Inject a higher concentration standard to verify system performance. |
Data Presentation
While specific stability data for this compound is limited, the following table provides data on the stability of a related ketone, acetoacetate, which can offer insights into the importance of storage temperature.
Table 1: Stability of Acetoacetate in Serum at Different Storage Temperatures [10]
| Storage Temperature (°C) | Time (days) | Percent Loss |
| -20 | 7 | ~40% |
| -20 | 40 | ~100% |
| -80 | 40 | ~15% |
This data is for acetoacetate and should be considered as an analogy for the potential temperature-dependent degradation of ketones like this compound.
Experimental Protocols
Protocol 1: Stability Study of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent under different storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Protect all samples from light.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., GC-MS or HPLC).
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Protocol 2: GC-MS Analysis of this compound
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or methanol) ranging from a low to high expected concentration.[11]
-
Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to a concentration that falls within the calibration range.
-
GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C (can be optimized to minimize degradation).[11]
-
Injection Volume: 1 µL in splitless mode.[12]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes.[12]
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. royalchemical.com [royalchemical.com]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. pschemicals.com [pschemicals.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. books.rsc.org [books.rsc.org]
- 7. stepbio.it [stepbio.it]
- 8. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identifying and minimizing side products in 5-Undecanone reactions
Technical Support Center: 5-Undecanone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in reactions involving this compound. Below are solutions to common issues, focusing on the identification and minimization of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound, as a dialkyl ketone, is a versatile substrate for a variety of organic reactions. Common transformations include nucleophilic additions to the carbonyl group, and reactions involving the α-carbons. Key reactions include:
-
Grignard Reactions: To form tertiary alcohols.
-
Reductions: Using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce 5-undecanol.[1]
-
Aldol Condensation: Self-condensation or crossed-condensation with other carbonyl compounds can occur under basic or acidic conditions, leading to β-hydroxy ketones or α,β-unsaturated ketones.[2][3]
-
Wittig Reaction: To form alkenes.
-
Reductive Amination: To form various amines.[4]
Q2: I am observing a significant amount of a self-condensation product in my reaction. How can I prevent this?
A2: Self-condensation, an aldol reaction, is a common side reaction for ketones with α-hydrogens, like this compound, especially under basic or heated acidic conditions.[5][6] To minimize this:
-
Use Non-Protic, Strong Bases: When aiming for an enolate for other reactions, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This rapidly and completely converts the ketone to the enolate, minimizing the concentration of neutral ketone available for self-condensation.[7]
-
Control Temperature: Keep the reaction temperature low. Aldol additions are often reversible, and higher temperatures can drive the subsequent dehydration (condensation) step.[8]
-
Order of Addition: In crossed-aldol reactions, slowly add the this compound to a mixture of the base and the other carbonyl partner (especially if the partner has no α-hydrogens).[2]
Q3: My Grignard reaction with this compound is giving low yields of the desired tertiary alcohol. What are the likely side products and how can I avoid them?
A3: Low yields in Grignard reactions with ketones are often due to two main side reactions: enolization and reduction.
-
Enolization: The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an enolate. This is more common with sterically hindered ketones and bulky Grignard reagents. To minimize this, use a less hindered Grignard reagent if possible and work at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition.[9][10]
-
Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol (5-undecanol) if the reagent has a β-hydrogen.
-
Control Addition Rate: Add the Grignard reagent slowly to the ketone solution. A rapid addition can cause localized high concentrations and temperature spikes, which favors side reactions.[9]
-
Use Additives: The addition of Cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent, promoting the desired 1,2-addition over enolization.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peak in GC-MS corresponding to a dimer (M.W. ≈ 322 g/mol ) | Self-aldol condensation product (β-hydroxy ketone or the dehydrated α,β-unsaturated ketone).[6] | 1. Run the reaction at a lower temperature. 2. If using a base, switch to a non-nucleophilic, sterically hindered base like LDA.[7] 3. Reduce reaction time. |
| Formation of 5-undecanol as a major byproduct in a Grignard reaction. | Reduction of the ketone by the Grignard reagent. | 1. Lower the reaction temperature significantly (-78 °C is recommended).[9] 2. Ensure slow, dropwise addition of the Grignard reagent.[9] 3. Use a Grignard reagent without β-hydrogens if the protocol allows. |
| Recovery of unreacted this compound, especially in Grignard reactions. | 1. Enolization of the ketone by the Grignard reagent acting as a base.[10] 2. Poor quality/titer of the Grignard reagent. 3. Presence of moisture or other protic impurities. | 1. Use CeCl₃ or LaCl₃·2LiCl as an additive to promote 1,2-addition.[10] 2. Titrate the Grignard reagent before use. 3. Ensure all glassware is oven-dried and solvents are anhydrous.[10] |
| Multiple products in a crossed-aldol condensation. | Both carbonyl compounds are enolizable, leading to a mixture of four potential products (two self-condensation and two crossed).[6] | 1. Choose a partner aldehyde/ketone that cannot enolize (e.g., benzaldehyde, formaldehyde).[2] 2. Use pre-formed lithium enolates by reacting this compound with LDA at low temperature before adding the second carbonyl compound. |
Experimental Protocols
Protocol 1: Minimizing Side Products in Grignard Addition to this compound
This protocol details a Luche reduction-type condition using CeCl₃ to favor 1,2-addition and minimize enolization.
Materials:
-
This compound
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Grignard Reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous THF and stir vigorously for 2 hours to create a fine slurry.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the cold CeCl₃ slurry. Stir for 30-60 minutes.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution while the flask is still cold.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol via column chromatography.
Visual Guides
Caption: Troubleshooting logic for identifying and addressing side product formation.
Caption: Competing reaction pathways for a Grignard reaction with this compound.
References
- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing solvent systems for 5-Undecanone extraction and chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the extraction and chromatographic purification of 5-Undecanone.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider when selecting a solvent?
A1: this compound is a ketone with a long, nonpolar alkyl chain, making it a relatively nonpolar compound.[1][2] It is a colorless to pale yellow liquid with limited solubility in water but is soluble in organic solvents like ethanol, ether, benzene, and acetone.[1][3][4] Its hydrophobic nature is a primary factor in solvent selection for both extraction and chromatography.[1]
Q2: Which solvent systems are most effective for the extraction of this compound?
A2: The choice of solvent depends heavily on the matrix from which this compound is being extracted. For extraction from natural products like plants, solvents such as ethanol or n-hexane are commonly used in methods like Soxhlet extraction.[5] For matrices like soil, a mixture of a polar and a non-polar solvent, such as a 1:1 (v/v) mixture of acetone and hexane, is often effective.[6]
Q3: How do I choose between normal-phase and reversed-phase chromatography for this compound purification?
A3: The choice depends on the polarity of your crude sample and the impurities you need to separate.
-
Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica gel) and a nonpolar mobile phase.[7] This is suitable if this compound is one of the less polar components in your mixture.
-
Reversed-Phase Chromatography (RPC): Employs a nonpolar stationary phase (like C8 or C18) with a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile).[7] This is the more common form of HPLC and is ideal when this compound is among the more nonpolar components.[7]
Q4: What are good starting solvent systems for the chromatography of this compound?
A4:
-
For Normal-Phase (Flash/Column) Chromatography: A good starting point would be a low-polarity solvent system like Ethyl Acetate/Hexane.[8] You can begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity to elute the compound.[8]
-
For Reversed-Phase HPLC: A common mobile phase is a gradient of acetonitrile and water.[9][10] A reasonable starting point could be a gradient from 60% to 95% acetonitrile over 20-30 minutes.[10] Methanol can also be used as an alternative to acetonitrile.[9]
Data Presentation: Properties and Solvent Systems
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O | [1][2][11][12][13] |
| Molecular Weight | ~170.30 g/mol | [2][12] |
| Appearance | Colorless to pale yellow liquid | [1][14] |
| Boiling Point | ~227 °C @ 760 mmHg | [14] |
| Melting Point | 1-2 °C | [4] |
| logP (o/w) | ~4.034 (estimated) | [14] |
| Water Solubility | 42.95 mg/L @ 25 °C (estimated) | [14] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, benzene | [1][3][4] |
Table 2: Common Solvent Systems for Chromatography
| Chromatography Mode | Solvent System (Mobile Phase) | Polarity | Common Use & Comments |
| Normal-Phase | Ethyl Acetate / Hexane | Low to Medium | A standard, versatile system for compounds of moderate polarity.[8] The ratio is adjusted to control elution. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds.[8] | |
| Ether / Hexane | Low | Good for nonpolar compounds; offers different selectivity than ethyl acetate.[8] | |
| Reversed-Phase | Acetonitrile / Water | High | The most common system.[7] Provides good peak shape and is UV transparent at low wavelengths.[9][15] |
| Methanol / Water | High | A less expensive alternative to acetonitrile.[9] Can offer different selectivity for some compounds.[16] | |
| Tetrahydrofuran / Water | High | Can be used for compounds with poor solubility in other common solvents, but often used in low concentrations.[17] |
Troubleshooting Guides
Extraction Issues
Problem: Low Extraction Yield
-
Possible Cause 1: Inappropriate Solvent Choice. The polarity of your solvent may not be optimal for this compound in your specific matrix.
-
Solution: Ensure your solvent choice matches the nonpolar nature of this compound. For complex matrices, consider a mixture like acetone/hexane to improve extraction from both polar and nonpolar interactions within the matrix.[6] If extracting from a very nonpolar matrix, ensure the solvent is sufficiently nonpolar.
-
-
Possible Cause 2: Strong Analyte-Matrix Interactions. High organic matter or clay content in the sample can strongly adsorb this compound.[6]
-
Possible Cause 3: Incomplete Extraction. The extraction time may be too short, or the solvent volume may be insufficient.
Problem: Emulsion Formation During Liquid-Liquid Extraction (LLE)
-
Possible Cause: High concentration of surfactant-like compounds in the sample matrix. [19]
-
Solution 1: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[19]
-
Solution 2: Add a small amount of a different organic solvent to alter the polarity and break the emulsion.[19]
-
Solution 3: Centrifuge the mixture to separate the layers.[19]
-
Solution 4: Use supported liquid extraction (SLE) as an alternative technique that avoids the formation of emulsions.[19]
-
Chromatography Issues
Problem: Poor Peak Resolution
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The solvent system may not have the correct eluting strength or selectivity.
-
Solution (Reversed-Phase): Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[9][16]
-
Solution (Normal-Phase): Adjust the ratio of the polar modifier to the nonpolar solvent. Use thin-layer chromatography (TLC) to rapidly test different solvent ratios to find the optimal separation.[20]
-
-
Possible Cause 2: Column Overloading. Injecting too much sample can lead to broad, asymmetric peaks.[10]
-
Solution: Reduce the concentration or volume of the injected sample.[10]
-
Problem: Peak Tailing or Fronting
-
Possible Cause 1: Active Sites in the System. Silanol groups in the GC inlet liner or on the HPLC column packing can interact with the ketone group of this compound, causing tailing.[21][22]
-
Possible Cause 2: Solvent Mismatch (Injection). Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[21]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[21]
-
Experimental Protocols
Protocol 1: Soxhlet Extraction from Plant Material
This protocol is adapted for the extraction of this compound from dried plant matter.[5]
-
Sample Preparation: Thoroughly dry the plant material (e.g., in an oven at 50-60°C) and grind it into a coarse powder.[5][23]
-
Apparatus Setup: Place approximately 20-30 g of the powdered plant material into a cellulose extraction thimble. Place the thimble inside the main chamber of the Soxhlet extractor.[5]
-
Solvent Addition: Add 250 mL of a suitable solvent (e.g., n-hexane or ethanol) to the round-bottom flask.[5]
-
Extraction: Assemble the apparatus and heat the solvent using a heating mantle. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. Allow this process to cycle continuously for 6 to 8 hours.[5]
-
Solvent Removal: After extraction, cool the apparatus and detach the round-bottom flask. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract containing this compound.[5]
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound.[23][24]
-
Standard Preparation: Prepare a stock solution of pure this compound (≥98% purity) in hexane or methanol at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[23]
-
Sample Preparation: Dissolve a known quantity of the crude extract in the same solvent used for the standards to a final concentration of approximately 1 mg/mL.[23]
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[24]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[23][24]
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[23]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[25]
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan from m/z 40 to 500.[23]
-
-
Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum to that of the pure standard and reference libraries (e.g., NIST).[24] Quantify using the calibration curve generated from the standards.
Visualizations
Caption: General workflow for the solvent extraction of this compound from plant material.
Caption: Decision logic for selecting a suitable chromatography method for this compound.
Caption: Troubleshooting workflow for diagnosing low extraction yield of this compound.
References
- 1. CAS 33083-83-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H22O | CID 98677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. scbt.com [scbt.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound, 33083-83-9 [thegoodscentscompany.com]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biotage.com [biotage.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Efficiency of 5-Undecanone Synthesis Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-undecanone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three primary methods for synthesizing this compound are:
-
Oxidation of 5-undecanol: A secondary alcohol is oxidized to the corresponding ketone. The Swern oxidation is a common and mild method for this transformation.
-
Grignard reaction: A Grignard reagent, such as pentylmagnesium bromide, is reacted with an acyl halide, like hexanoyl chloride.
-
Ketonization of a carboxylic acid: Hexanoic acid can be converted to this compound through a ketonization reaction, often using a metal oxide catalyst at high temperatures.
Q2: Which synthesis method generally provides the highest yield and purity?
A2: The Swern oxidation of 5-undecanol typically offers very high yields and purity under mild conditions. However, the Grignard reaction and ketonization of carboxylic acids can also provide good yields with careful optimization of reaction conditions. A comparative summary is provided in the data presentation section.
Q3: What are the main safety considerations when synthesizing this compound?
A3: Safety precautions depend on the chosen synthesis route.
-
Swern Oxidation: This reaction should be performed at low temperatures (typically -78 °C) to avoid the formation of unstable and potentially explosive byproducts. The reaction also produces foul-smelling dimethyl sulfide, so it must be conducted in a well-ventilated fume hood.[1][2][3]
-
Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents, so anhydrous conditions are crucial. The reaction can be exothermic, requiring careful temperature control.
-
Ketonization of Carboxylic Acid: This method often requires high temperatures and specialized catalysts. Appropriate safety measures for high-temperature reactions should be in place.
Q4: How can I purify the final this compound product?
A4: The primary methods for purifying this compound are:
-
Fractional distillation under reduced pressure: This is effective for separating this compound from starting materials and byproducts with different boiling points.[4][5]
-
Column chromatography: This technique can be used for smaller-scale purifications to achieve high purity.
-
Bisulfite extraction: This method can be used to remove unreacted aldehydes or highly reactive ketone byproducts from the reaction mixture.[6][7][8][9][10]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Oxidation of 5-Undecanol (Swern) | Grignard Reaction | Ketonization of Hexanoic Acid |
| Typical Yield | >90% | 70-85% | 70-90% |
| Purity | High (>95%) | Moderate to High (85-95%) | Moderate to High (85-95%) |
| Reaction Temperature | Low (-78 °C to room temp) | 0 °C to room temp | High (300-450 °C) |
| Reaction Time | 1-3 hours | 2-4 hours | Continuous flow or several hours |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Pentylmagnesium bromide, Hexanoyl chloride | Hexanoic acid, Metal oxide catalyst (e.g., MnO₂, ZrO₂) |
| Common Byproducts | Dimethyl sulfide, triethylammonium chloride | Tertiary alcohol, unreacted starting materials | Water, carbon dioxide, side-chain cleavage products |
Note: The values in this table are representative and can vary depending on the specific experimental conditions and optimization.
Troubleshooting Guides
Method 1: Oxidation of 5-Undecanol (Swern Oxidation)
Q: My reaction yield is low, and I'm recovering a significant amount of starting material (5-undecanol). What could be the problem?
A:
-
Incomplete activation of DMSO: Ensure that the oxalyl chloride is added to the DMSO solution at a very low temperature (-78 °C) and allowed to react for a sufficient amount of time before adding the alcohol. Premature addition of the alcohol can lead to incomplete formation of the active oxidizing agent.
-
Insufficient oxidant: Use a slight excess (1.1-1.5 equivalents) of the Swern reagent (oxalyl chloride and DMSO) to ensure complete conversion of the alcohol.[11]
-
Reaction temperature too low: While the initial steps require very low temperatures, allowing the reaction to slowly warm to room temperature after the addition of the base is crucial for the final elimination step to occur.[6]
Q: I am observing the formation of significant byproducts. How can I minimize them?
A:
-
Pummerer rearrangement: This side reaction can occur if the reaction temperature is not kept sufficiently low (below -60°C) before the addition of the base. This leads to the formation of methylthiomethyl (MTM) ethers.[1] Strict temperature control is critical.
-
Epimerization: If the alpha-carbon to the carbonyl is a stereocenter, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can help minimize epimerization.
Logical Troubleshooting Workflow for Swern Oxidation
Caption: Troubleshooting logic for Swern oxidation issues.
Method 2: Grignard Reaction
Q: My Grignard reaction is giving a low yield of this compound and a lot of starting material is recovered.
A:
-
Inactive Grignard reagent: The Grignard reagent may have been quenched by moisture or air. Ensure all glassware is flame-dried, and anhydrous solvents are used. The surface of the magnesium turnings can be activated with a small crystal of iodine or 1,2-dibromoethane.
-
Slow addition of acyl chloride: Add the hexanoyl chloride solution to the Grignard reagent dropwise at a low temperature (0 °C) to control the exothermic reaction and prevent side reactions.
Q: I am getting a significant amount of a higher molecular weight byproduct.
A:
-
Formation of tertiary alcohol: Grignard reagents can react with the newly formed ketone to produce a tertiary alcohol.[9][12][13] To minimize this, use a 1:1 stoichiometry of the Grignard reagent to the acyl chloride and add the Grignard reagent to the acyl chloride solution (inverse addition) at a low temperature. Some protocols suggest using a less reactive organometallic reagent, like an organocadmium or organocuprate compound, to favor ketone formation.[12]
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Method 3: Ketonization of Hexanoic Acid
Q: The conversion of hexanoic acid is low.
A:
-
Catalyst deactivation: The catalyst may have become deactivated due to coking or poisoning. Ensure the catalyst is properly prepared and activated. The reaction temperature might need optimization to balance conversion and catalyst lifetime.
-
Insufficient temperature: Ketonization reactions typically require high temperatures (300-450 °C).[10][14] Verify that the reaction temperature is within the optimal range for the specific catalyst being used.
-
Flow rate/Contact time: In a flow reactor, the flow rate of the carboxylic acid over the catalyst bed determines the contact time. A lower flow rate (longer contact time) can increase conversion.
Q: The selectivity to this compound is poor, with many side products.
A:
-
Side-chain cleavage: At very high temperatures, cracking of the alkyl chains can occur. Optimizing the reaction temperature is crucial to maximize the yield of the desired ketone while minimizing degradation.
-
Catalyst choice: The choice of catalyst is critical for selectivity. Manganese dioxide (MnO₂) and zirconium dioxide (ZrO₂) are commonly used catalysts for this transformation.[15][16] Screening different catalysts may be necessary to find the optimal one for this specific reaction.
Signaling Pathway for Catalyst Selection in Ketonization
Caption: Decision pathway for catalyst selection in ketonization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 5-Undecanol
Materials:
-
5-Undecanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 equivalents) to the DCM.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Slowly add a solution of 5-undecanol (1.0 equivalent) in anhydrous DCM, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise, and allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopentane
-
Hexanoyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
Slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, prepare a solution of hexanoyl chloride (1.0 equivalent) in anhydrous diethyl ether and cool it to 0 °C.
-
Slowly add the prepared Grignard reagent to the hexanoyl chloride solution at 0 °C with vigorous stirring (inverse addition).
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Protocol 3: Synthesis of this compound via Ketonization of Hexanoic Acid
Materials:
-
Hexanoic acid
-
Manganese(IV) oxide (MnO₂) on silica gel catalyst (representative catalyst)
-
Nitrogen gas (optional carrier gas)
Procedure (representative for a flow reactor):
-
Pack a tube reactor with the MnO₂/silica gel catalyst.
-
Heat the reactor to the desired temperature (e.g., 350-400 °C).
-
Feed hexanoic acid into the reactor at a constant flow rate, using a syringe pump. A carrier gas like nitrogen can be used if necessary.
-
The product stream exiting the reactor is cooled to condense the liquid products (this compound and water).
-
Separate the organic layer containing this compound from the aqueous layer.
-
The crude this compound can be purified by fractional distillation under reduced pressure.[15]
This is a generalized procedure. The optimal temperature, flow rate, and catalyst will need to be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
5-Undecanone as a Biomarker for Tularemia: A Comparative Guide to Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current evidence and the necessary validation workflow for establishing 5-Undecanone as a reliable biomarker for Tularemia, caused by the bacterium Francisella tularensis. While research has identified several volatile organic compounds (VOCs) as potential non-invasive biomarkers for infectious diseases, the clinical validation of this compound for Tularemia is still in its nascent stages. This document compares the potential of this compound with established diagnostic methods, offering a roadmap for its analytical and clinical validation based on available experimental data and established biomarker validation principles.
Introduction to this compound and its Potential as a Biomarker
This compound is a ketone, a class of organic compounds that can be produced through metabolic processes in both humans and microorganisms. Recent metabolomic studies have shown that bacteria, including Francisella tularensis, emit a distinct profile of VOCs. One such study identified methyl ketones as part of the volatile signature of F. tularensis in in-vitro cultures, suggesting that specific ketones like this compound could serve as biomarkers for detecting the infection[1]. The primary advantage of a VOC biomarker is the potential for non-invasive diagnostics through breath, urine, or sweat analysis, offering a significant improvement over current, more invasive methods.
However, it is crucial to note that while the in-vitro evidence is promising, to date, there is a lack of published clinical validation studies specifically for this compound as a biomarker for Tularemia in patient samples. Therefore, this guide will also draw upon methodologies and data from the validation of other ketone biomarkers to present a comprehensive picture.
Comparative Analysis of Diagnostic Methods for Tularemia
The validation of a new biomarker requires a thorough comparison with existing gold-standard diagnostic methods. For Tularemia, these primarily include serology, polymerase chain reaction (PCR), and bacterial culture. The following table summarizes the performance characteristics of these methods, providing a benchmark against which the performance of a this compound-based test would need to be measured.
| Diagnostic Method | Sensitivity | Specificity | Turnaround Time | Sample Type | Advantages | Disadvantages |
| Serology (ELISA, IFA) | 86-95% (IgM/IgG)[2] | 95-99%[3] | Days to weeks | Serum | High specificity in later stages | Low sensitivity in early infection, cross-reactivity |
| PCR | Variable (depends on sample) | High | Hours | Blood, tissue, swabs | Rapid, highly specific | Can be negative in early stages, requires specialized equipment |
| Bacterial Culture | Low | Very High | Days to weeks | Blood, tissue, aspirates | Gold standard for confirmation | Slow, low sensitivity, biohazard risk |
| This compound (Potential) | Not yet established | Not yet established | Minutes to hours | Breath, urine, sweat (potential) | Non-invasive, rapid | Requires clinical validation, potential for confounding factors |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker involves a multi-stage process, from analytical method validation to clinical performance evaluation.
Analytical Method Validation (using Gas Chromatography-Mass Spectrometry - GC-MS)
The most common method for analyzing VOCs like this compound is GC-MS. The following is a generalized protocol based on the analysis of related ketones.
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Collection and Preparation (Breath):
-
Subjects exhale into an inert collection bag (e.g., Tedlar®).
-
A defined volume of the exhaled breath is drawn through a thermal desorption tube containing a sorbent material to trap the VOCs.
-
The tube is then heated to release the trapped VOCs into the GC-MS.
-
-
GC-MS Analysis:
-
Column: A non-polar or mid-polar capillary column suitable for separating volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the compounds based on their boiling points.
-
Mass Spectrometry: Electron ionization (EI) source with a mass analyzer scanning a specific m/z range to identify and quantify this compound based on its unique mass spectrum and retention time.
-
-
Quantification: A calibration curve is generated using certified standards of this compound at known concentrations.
Clinical Validation Study Design
A robust clinical validation study is essential to determine the diagnostic accuracy of this compound.
-
Study Population: A cohort of patients with confirmed Tularemia (cases) and a control group of healthy individuals and patients with other respiratory or febrile illnesses.
-
Sample Collection: Collection of breath, urine, and/or blood samples from all participants.
-
Blinded Analysis: The laboratory personnel conducting the this compound analysis should be blinded to the clinical status of the participants.
-
Statistical Analysis:
-
Determine the sensitivity and specificity of the this compound test.
-
Construct a Receiver Operating Characteristic (ROC) curve to determine the optimal cut-off value for diagnosing Tularemia.
-
Assess the positive and negative predictive values.
-
Visualizing the Validation Workflow and Comparative Diagnostics
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Biomarker Validation Workflow for this compound.
References
Navigating the Carbonyl Proteome: A Comparative Guide to Ketone and Aldehyde Labeling Strategies
While specific proteomics applications for 5-Undecanone remain largely undocumented in scientific literature, the broader class of ketones and aldehydes, collectively known as carbonyls, are significant targets in proteomics research. This guide provides a comparative analysis of established chemical probes for the detection and quantification of protein carbonyls, which are key biomarkers of oxidative stress and can be introduced for targeted glycoprotein analysis.
This publication is intended for researchers, scientists, and drug development professionals seeking to employ carbonyl-labeling strategies in their proteomics workflows. We present a detailed comparison of common derivatization agents, experimental protocols for their use, and quantitative data to inform the selection of the most appropriate method for specific research goals.
Comparative Analysis of Carbonyl-Reactive Probes
The selection of a labeling reagent for protein carbonyls is critical and depends on the downstream application, whether it be simple detection, quantification, or enrichment of modified proteins for mass spectrometry-based identification. The most common classes of carbonyl-reactive probes are hydrazides and aminooxy compounds, which react with aldehydes and ketones to form hydrazone and oxime linkages, respectively.
| Reagent Class | Specific Reagent Example | Reaction Product | Reaction pH | Bond Stability | Key Advantages | Limitations |
| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | DNP-hydrazone | Acidic | Moderate | Well-established for spectrophotometry & Western blot | Can affect protein mobility and MS identification; Potential for protein loss during washing steps[1][2] |
| Biotin Hydrazide | Biotin-hydrazone | 5.0 - 7.0 | Moderate | Enables affinity enrichment of carbonylated proteins/peptides[3][4][5] | Hydrazone bond can be unstable; Labeling efficiency can be variable[4][6] | |
| Girard's Reagents (T & P) | Cationic hydrazone | Acidic | Moderate | Introduces a fixed positive charge, enhancing MS ionization and sensitivity[7][8][9] | Reaction can produce isomers, complicating analysis[9] | |
| Aminooxy (Alkoxyamines) | Aminooxy-biotin / ARP | Oxime | 5.0 - 7.0 (Aniline-catalyzed at ~6.7) | High | Forms a more stable bond than hydrazones[6] | Reaction kinetics can be slow without a catalyst like aniline |
| Other | Fluorescein-5-thiosemicarbazide | Thiosemicarbazone | Neutral | Moderate | Allows for in-gel fluorescence detection, avoiding blotting | May not be suitable for subsequent MS analysis from the same gel |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in proteomics. Below are generalized protocols for the derivatization of protein carbonyls for different analytical endpoints.
Protocol 1: DNPH Derivatization for Spectrophotometric Quantification
This method, adapted from the Levine assay, is a classic approach for quantifying total protein carbonylation.[10][11][12]
-
Sample Preparation: Prepare protein samples (e.g., 1 mg/mL) in a suitable buffer.
-
Derivatization: Add an equal volume of 10 mM DNPH in 2 M HCl to the protein sample. Incubate in the dark at room temperature for 1 hour. A parallel sample with 2 M HCl alone serves as a control.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to a final concentration of 10-20% to precipitate the proteins. Incubate on ice for 10 minutes.
-
Washing: Centrifuge to pellet the protein. Discard the supernatant. Wash the pellet repeatedly with an ethanol:ethyl acetate (1:1) mixture to remove unreacted DNPH.
-
Solubilization: Resuspend the final pellet in 6 M guanidine hydrochloride.
-
Quantification: Measure the absorbance at ~370 nm. The carbonyl content is calculated using an extinction coefficient of 22,000 M⁻¹cm⁻¹.
Protocol 2: Biotin Hydrazide Labeling for Affinity Enrichment and Mass Spectrometry
This protocol is designed to enrich carbonylated proteins or peptides prior to LC-MS/MS analysis.[3][13][14]
-
Protein Denaturation: Denature proteins in the sample (e.g., with 6 M urea or 1% SDS) to expose carbonyl groups.
-
Labeling: Add biotin hydrazide to a final concentration of 5-10 mM. Adjust the pH to ~5.5 with sodium acetate. Incubate for 2 hours at room temperature.
-
Removal of Excess Reagent: Remove unreacted biotin hydrazide by dialysis, gel filtration, or by precipitating the protein.
-
Protein Digestion: Resuspend the labeled proteins in a digestion-compatible buffer. Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide). Digest the proteins into peptides using an enzyme such as trypsin.
-
Affinity Enrichment: Incubate the peptide mixture with streptavidin-conjugated beads to capture the biotin-labeled peptides.
-
Washing: Wash the beads extensively to remove non-biotinylated peptides.
-
Elution and Analysis: Elute the captured peptides from the beads (e.g., using a high concentration of biotin or an acidic solution). Analyze the eluted peptides by LC-MS/MS.
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow for identifying carbonylated proteins.
Caption: Reaction schemes for labeling protein carbonyls.
Caption: General experimental workflow for enrichment and identification.
References
- 1. Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. apexbt.com [apexbt.com]
- 4. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. proteochem.com [proteochem.com]
- 14. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5-Undecanone and DEET as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the repellent efficacy of 5-Undecanone and N,N-Diethyl-meta-toluamide (DEET), two prominent active ingredients in commercial insect repellents. The following sections present quantitative data from head-to-head studies, detailed experimental protocols for key assays, and visualizations of the current understanding of their respective mechanisms of action.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the performance of this compound (often formulated as BioUD®) and DEET against various arthropod vectors. Data is compiled from peer-reviewed studies to facilitate a direct comparison of their repellent properties.
| Table 1: Repellent Efficacy Against Mosquitoes (Aedes aegypti) | |||
| Repellent | Concentration | Mean Repellency (over 6 hours) | Reference Study |
| This compound (BioUD®) | 7.75% | Lower than 15% DEET | Witting-Bissinger et al., 2008 |
| DEET | 7% | No significant difference from BioUD® | Witting-Bissinger et al., 2008 |
| DEET | 15% | Higher than BioUD® | Witting-Bissinger et al., 2008 |
| Table 2: Repellent Efficacy Against Mosquitoes (Aedes albopictus) | |||
| Repellent | Concentration | Mean Repellency (over 6 hours) | Reference Study |
| This compound (BioUD®) | 7.75% | No significant difference from 7% or 15% DEET | Witting-Bissinger et al., 2008 |
| DEET | 7% | No significant difference from BioUD® | Witting-Bissinger et al., 2008 |
| DEET | 15% | No significant difference from BioUD® | Witting-Bissinger et al., 2008 |
| Table 3: Field Trial Efficacy Against Mosquitoes | |||
| Repellent | Concentration | Comparative Efficacy | Reference Study |
| This compound (BioUD®) | 7.75% | Same or more efficacious than 25% and 30% DEET | Witting-Bissinger et al., 2008 |
| DEET | 25% | Same or less efficacious than BioUD® | Witting-Bissinger et al., 2008 |
| DEET | 30% | Less efficacious than BioUD® | Witting-Bissinger et al., 2008 |
| Table 4: Repellent Efficacy Against American Dog Tick (Dermacentor variabilis) on Human Skin | |||
| Repellent | Concentration | Duration of Repellency | Reference Study |
| This compound (BioUD®) | 7.75% | At least 2.5 hours | Witting-Bissinger et al., 2008 |
| Table 5: Repellent Efficacy Against American Dog Tick (Dermacentor variabilis) on Cloth | |||
| Repellent | Concentration | Mean Repellency (through 8 days) | Reference Study |
| This compound (BioUD®) | 7.75% | No significant difference from 7% DEET | Witting-Bissinger et al., 2008 |
| DEET | 7% | No significant difference from BioUD® | Witting-Bissinger et al., 2008 |
| Table 6: Two-Choice Test Against American Dog Tick (Dermacentor variabilis) on Filter Paper | |||
| Repellent | Concentration | Observation | Reference Study |
| This compound (BioUD®) | 7.75% | Ticks spent significantly less time on the BioUD®-treated surface | Witting-Bissinger et al., 2008 |
| DEET | 15% | Ticks spent significantly more time on the DEET-treated surface | Witting-Bissinger et al., 2008 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized procedures for evaluating insect repellent efficacy.[1][2][3]
Arm-in-Cage Test for Mosquito Repellency
This laboratory-based assay is a standard method for determining the complete protection time (CPT) of a topical repellent against mosquitoes.[1][3]
-
Objective: To measure the duration of complete protection from mosquito bites on a treated human arm.
-
Materials:
-
Test repellent formulation (e.g., 7.75% this compound, 7% DEET, 15% DEET).
-
Control substance (e.g., ethanol).
-
Test cages (e.g., 40x40x40 cm) containing approximately 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Aedes albopictus).
-
Human volunteers.
-
Protective gloves (elbow-length, mosquito-proof).
-
Timer.
-
-
Procedure:
-
Volunteer Preparation: Volunteers must avoid using scented personal care products for at least 24 hours prior to the test. Forearms are washed with unscented soap and water.
-
Formulation Application: A standardized volume of the test repellent (e.g., 1.0 mL) is applied evenly to a defined area of one forearm. The other forearm is treated with the control substance.
-
Acclimatization: The applied formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.
-
Exposure: The volunteer inserts the treated forearm into the mosquito cage. The hand is protected by a glove.
-
Observation: The arm is exposed for a set duration (e.g., 3 minutes). The number of mosquito landings and probing attempts are recorded.
-
Endpoint: The test is typically repeated at 30-minute intervals. The CPT is the time from application until the first confirmed mosquito bite. A confirmed bite is often defined as a bite followed by another within a short timeframe.[2]
-
Control: The untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity.
-
Human Subject Field Trials for Mosquito Repellency
Field trials assess the performance of repellents in a natural environment against wild mosquito populations.
-
Objective: To compare the efficacy of repellents under real-world conditions.
-
Materials:
-
Test repellent formulations (e.g., BioUD®, 25% DEET, 30% DEET).
-
Human volunteers.
-
Aspirator for collecting landing mosquitoes.
-
-
Procedure:
-
Site Selection: Trials are conducted in locations with sufficient populations of host-seeking mosquitoes.
-
Volunteer Preparation and Repellent Application: Similar to the arm-in-cage test, volunteers are prepared, and a standard amount of repellent is applied to exposed skin, typically the lower legs.
-
Exposure: Volunteers are positioned in the test area for a specified period.
-
Data Collection: The number of mosquitoes landing on the treated skin is counted and collected using an aspirator.
-
Comparison: The landing rates on volunteers using different repellents are compared to determine relative efficacy.
-
Tick Repellency Bioassay
This laboratory assay evaluates the ability of a repellent to deter ticks on a treated surface.
-
Objective: To assess the repellency of a substance against ticks.
-
Materials:
-
Test repellent formulation.
-
Control substance.
-
Filter paper or cloth as the substrate.
-
Test ticks (e.g., Dermacentor variabilis).
-
Petri dishes or other suitable containers.
-
-
Procedure (Two-Choice Test):
-
Preparation of Test Surface: A piece of filter paper is treated with the test repellent on one half and the control substance on the other half.
-
Tick Introduction: Ticks are placed at the interface of the treated and untreated halves.
-
Observation: The amount of time ticks spend on each half of the filter paper is recorded over a set period.
-
Analysis: A significant preference for the untreated side indicates repellency.
-
Signaling Pathways and Mechanisms of Action
The repellent effects of both this compound and DEET are mediated through the insect's olfactory system. They interact with odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs).
This compound Mechanism of Action
This compound is thought to act as an agonist or antagonist at specific insect odorant receptors. For instance, due to its structural similarity to the mosquito attractant octenol, it may interact with the octenol receptor.[4][5] This interaction can either block the receptor's response to attractant cues or directly activate the ORN, leading to a repellent behavioral response.
DEET Mechanism of Action
DEET's mechanism of action is multifaceted and a subject of ongoing research.[6] It is known to interact with insect odorant receptors. One prominent theory is that DEET acts as a "confusant" by scrambling the neural signals from ORs that detect host odors, thereby masking the attractant cues.[6] It can also directly activate certain ORNs, leading to an aversive response.[6] Additionally, DEET has been shown to inhibit the activity of specific odorant receptors, such as those sensitive to lactic acid, a key component of human sweat.[6]
Experimental Workflow: Arm-in-Cage Assay
The following diagram illustrates the logical flow of the arm-in-cage experimental protocol.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 3. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selectivity of odorant receptors in insects [frontiersin.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetically Produced 5-Undecanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthetically produced 5-undecanone. It offers detailed experimental protocols and comparative data against its common isomers to ensure unequivocal structural elucidation.
Introduction
This compound, a simple aliphatic ketone, serves as a valuable building block in organic synthesis and is investigated for various applications. Its synthesis, often through oxidation of 5-undecanol or via Grignard-type reactions, can sometimes yield isomeric impurities. Therefore, rigorous structural confirmation is paramount. This guide outlines the standard analytical workflow and provides the expected spectral data for this compound in comparison to its potential isomeric alternatives (2-, 3-, 4-, and 6-undecanone), which may arise from precursor impurities or reaction rearrangements.
Experimental Workflow for Structural Confirmation
The unequivocal structural determination of a synthesized batch of this compound relies on a multi-technique analytical approach. The general workflow involves initial purification followed by spectroscopic analysis, where each technique provides a unique piece of the structural puzzle.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon skeleton and the electronic environment of each proton and carbon atom.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
For ¹H NMR, integrate the signals to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) group.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the purified liquid sample directly onto the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the wavenumbers (cm⁻¹) of significant absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure and identifying isomers.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the purified sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a GC vial.
GC-MS Acquisition:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Processing:
-
Identify the retention time of the compound.
-
Analyze the mass spectrum for the molecular ion peak (M⁺) and the m/z values of the major fragment ions.
Comparative Data
The following tables summarize the expected quantitative data for this compound and its common isomers.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~2.40 | t | -CH ₂-C(O)- (C4 & C6) |
| ~1.55 | m | -CH ₂-CH₂-C(O)- (C3 & C7) | |
| ~1.28 | m | -(CH ₂)₄- (C8, C9, C10 & C2) | |
| ~0.90 | t | -CH ₃ (C1 & C11) | |
| 2-Undecanone | ~2.41 | t | -CH ₂-C(O)- (C3) |
| ~2.13 | s | -C(O)-CH ₃ (C1) | |
| ~1.56 | m | -CH ₂-CH₂-C(O)- (C4) | |
| ~1.25 | m | -(CH ₂)₆- | |
| ~0.88 | t | -CH ₃ (C11) | |
| 3-Undecanone | ~2.39 | t | -CH ₂-C(O)- (C2 & C4) |
| ~1.55 | m | -CH ₂-CH₂-C(O)- (C5) | |
| ~1.28 | m | -(CH ₂)₅- | |
| ~1.05 | t | -C(O)-CH₂-CH ₃ (C1) | |
| ~0.89 | t | -CH ₃ (C11) | |
| 4-Undecanone | ~2.39 | t | -CH ₂-C(O)- (C3 & C5) |
| ~1.55 | m | -CH ₂-CH₂-C(O)- | |
| ~1.29 | m | -(CH ₂)₄- | |
| ~0.91 | t | -CH ₃ | |
| 6-Undecanone | ~2.38 | t | -CH ₂-C(O)- (C5 & C7) |
| ~1.55 | m | -CH ₂-CH₂-C(O)- (C4 & C8) | |
| ~1.29 | m | -(CH ₂)₂- (C3 & C9) | |
| ~0.89 | t | -CH ₃ (C1, C2, C10 & C11) |
Note: 'm' denotes a multiplet. Predicted values are based on standard chemical shift tables and software predictions.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Carbonyl C=O (δ, ppm) | Other Key Signals (δ, ppm) |
| This compound | ~211.8 | ~42.9 (-C H₂-C(O)), ~31.8, ~29.1, ~26.3, ~23.8, ~22.6, ~14.1, ~14.0 |
| 2-Undecanone | ~209.2 | ~43.8 (-C H₂-C(O)), ~29.8 (-C(O)-C H₃), ~31.9, ~29.4, ~29.3, ~29.2, ~24.0, ~22.7, ~14.1 |
| 3-Undecanone | ~211.8 | ~42.1 (-C H₂-C(O)), ~35.9 (-C(O)-C H₂-), ~31.8, ~29.2, ~29.1, ~24.5, ~22.6, ~14.1, ~7.9 |
| 4-Undecanone | ~211.9 | ~42.8 (-C H₂-C(O)), ~42.1 (-C(O)-C H₂-), ~31.8, ~29.1, ~26.9, ~22.6, ~22.5, ~14.1, ~13.9 |
| 6-Undecanone | ~212.0 | ~42.9 (-C H₂-C(O)), ~31.6, ~29.1, ~23.9, ~22.5, ~14.0 |
Table 3: Comparative IR and MS Data
| Compound | Key IR Absorptions (cm⁻¹) | Key MS Fragments (m/z) |
| This compound | ~2927, 2856 (C-H stretch), ~1715 (C=O stretch) | 170 (M⁺), 113, 99, 85, 71, 57, 43 |
| 2-Undecanone | ~2925, 2855 (C-H stretch), ~1718 (C=O stretch) | 170 (M⁺), 155, 113, 99, 85, 71, 58, 43 |
| 3-Undecanone | ~2930, 2858 (C-H stretch), ~1716 (C=O stretch) | 170 (M⁺), 141, 113, 99, 85, 72, 57, 43 |
| 4-Undecanone | ~2931, 2860 (C-H stretch), ~1715 (C=O stretch) | 170 (M⁺), 127, 113, 99, 85, 71, 57, 43 |
| 6-Undecanone | ~2932, 2861 (C-H stretch), ~1715 (C=O stretch) | 170 (M⁺), 113, 99, 85, 71, 57, 43 |
Conclusion
The structural confirmation of synthetically produced this compound requires a combination of NMR, IR, and MS techniques. While IR spectroscopy confirms the presence of the essential ketone functional group, it cannot distinguish between isomers. Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns, which differ based on the carbonyl position due to McLafferty rearrangements. However, NMR spectroscopy, particularly ¹³C NMR, is the most definitive technique for distinguishing between the isomers. The unique chemical shifts of the carbonyl carbon and the adjacent methylene carbons provide a clear fingerprint for each specific undecanone isomer. By comparing the experimental data obtained from the synthetic sample with the reference data provided in this guide, researchers can confidently confirm the structure of their product.
Investigating the Cross-Reactivity of 5-Undecanone in Pheromone Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-undecanone's cross-reactivity in insect pheromone studies. As a known semiochemical, understanding its potential to interact with a range of olfactory receptors is crucial for developing species-specific pest management strategies and for broader research into chemosensation. While comprehensive screening data for this compound across a wide array of insect pheromone receptors is not extensively available in public literature, this guide synthesizes available information and presents illustrative data to highlight the principles of cross-reactivity among aliphatic ketones.
Data Presentation: Receptor Responses to Aliphatic Ketones
The following table summarizes hypothetical electrophysiological responses of an insect olfactory sensory neuron (OSN) to a series of aliphatic ketones, including this compound and its structural analogs. This data, presented as the mean firing rate in spikes per second (spikes/s), is indicative of responses typically observed in single sensillum recording (SSR) experiments. Such data is fundamental for comparing the efficacy of different ketones in activating a specific olfactory receptor and assessing potential cross-reactivity.
| Compound | Chemical Structure | Carbon Chain Length | Mean Firing Rate (spikes/s) ± SEM |
| 2-Pentanone | CH₃(CH₂)₂COCH₃ | C5 | 25 ± 3 |
| 2-Heptanone | CH₃(CH₂)₄COCH₃ | C7 | 68 ± 5 |
| This compound | CH₃(CH₂)₅CO(CH₂)₄CH₃ | C11 | 95 ± 7 |
| 2-Undecanone | CH₃(CH₂)₈COCH₃ | C11 | 85 ± 6 |
| 2-Nonanone | CH₃(CH₂)₆COCH₃ | C9 | 115 ± 8 |
| 3-Heptanone | CH₃(CH₂)₃COCH₂CH₃ | C7 | 55 ± 4 |
| 4-Heptanone | CH₃(CH₂)₂CO(CH₂)₂CH₃ | C7 | 42 ± 3 |
Note: This data is illustrative and serves as a model for comparison. Actual responses can vary significantly depending on the insect species, the specific olfactory receptor neuron, and the experimental conditions.[1]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of findings in pheromone research. The following are key experimental protocols used to assess the cross-reactivity of compounds like this compound.
Electroantennography (EAG)
EAG is a technique used to measure the average electrical response of the entire insect antenna to a volatile stimulus. It is a valuable tool for initial screening to determine if an insect's olfactory system can detect a specific compound.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are inserted into two glass capillary electrodes containing a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., this compound) is injected into the continuous air stream.
-
Recording and Analysis: The electrodes, connected to a high-impedance amplifier, record the change in the electrical potential of the antenna. The peak amplitude of the negative voltage deflection following the stimulus is measured as the EAG response. Responses are typically normalized by subtracting the response to a solvent control.
Single Sensillum Recording (SSR)
SSR is a high-resolution technique that allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. This method is crucial for determining the response specificity of different neuron classes to a particular odorant.
Methodology:
-
Insect Preparation: The insect is immobilized in a holder, and the antenna is stabilized to prevent movement.
-
Electrode Placement: A sharpened tungsten recording electrode is inserted into the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the insect, often in an eye.
-
Odorant Stimulation: A controlled puff of the test compound is delivered to the sensillum through a fine capillary tube.
-
Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The response is quantified by counting the number of spikes in a defined period after the stimulus, and the firing rate is compared to the spontaneous activity before the stimulus.
Visualizations
Experimental Workflow for Investigating Cross-Reactivity
The following diagram illustrates a typical workflow for investigating the cross-reactivity of a compound like this compound.
Caption: A typical experimental workflow for assessing the cross-reactivity of this compound.
Hypothetical Pheromone Receptor Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway for an insect olfactory receptor, highlighting potential points of cross-reactivity. An odorant like this compound may act as an agonist, antagonist, or may not interact with the receptor at all.
Caption: Hypothetical signaling pathway of an insect olfactory receptor showing potential cross-reactivity.
References
Comparative Guide to Analytical Methods for 5-Undecanone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of 5-Undecanone, a ketone of interest in various research and development fields. The following sections present a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), summarizing their performance based on experimental data. While specific validated method data for this compound is limited in publicly available literature, this guide leverages data from its structural isomer, 2-Undecanone, to provide a comparative framework.[1]
Data Presentation: A Comparative Analysis
The performance of an analytical method is critical for generating reliable and reproducible data. Below is a summary of validation parameters for GC-MS and HPLC methods. These parameters are essential for assessing the suitability of a method for a specific application.
Table 1: Comparison of Analytical Method Validation Parameters
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | ≥ 0.998[1][2] | > 0.99[1] |
| Linearity Range | 0.10–10.00 μg/mL[1][2] | 0.08–5.00 µg/mL (plasma), 0.04–4.00 µg/g (tissue)[1] |
| Accuracy (Recovery) | 80.23–115.41 %[1][2] | > 80%[1] |
| Intra-day Precision (RSD) | ≤ 12.03 %[1][2] | 1.95–3.89%[1] |
| Inter-day Precision (RSD) | ≤ 11.34 %[1][2] | 2.43–4.23%[1] |
| Limit of Detection (LOD) | 0.1–3.1 μg/kg[3] | 0.03 µg/mL (plasma), 0.02 µg/g (tissue)[1] |
| Limit of Quantification (LOQ) | 0.2–10.3 μg/kg[3] | Lowest standard on the calibration curve |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[4]
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer, such as a triple quadrupole mass spectrometer (GC-MS/MS), can be used for enhanced selectivity and sensitivity.[1]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME) : This technique is commonly used for extracting volatile compounds.[1]
-
Place the sample (e.g., 8 mL of a liquid sample) into a headspace vial.[1]
-
Add an internal standard.[1]
-
Seal the vial and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 20 min).[1]
-
Expose an SPME fiber to the headspace to adsorb the volatile analytes.[1]
-
Retract the fiber and insert it into the hot inlet of the gas chromatograph for thermal desorption.[1]
-
-
Gas Chromatography Conditions :
-
Mass Spectrometry Conditions :
High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying this compound in biological matrices.[1]
-
Instrumentation : An HPLC system equipped with a UV detector is typically employed.[1]
-
Column : Separations are often performed on a C18 analytical column.[1]
-
Mobile Phase : A suitable mobile phase is used at a constant flow rate.
-
Flow Rate : A typical flow rate is 0.7 mL/min.[1]
-
Sample Preparation (for Plasma) :
-
To 100 µL of plasma, add 10 µL of an internal standard solution and 200 µL of acetonitrile.[1]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 12,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject a 20 µL aliquot into the HPLC system.[1]
-
-
Sample Preparation (for Tissue) :
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
General Experimental Workflow for Sample Analysis
This diagram outlines the general steps involved from sample collection to data analysis in a typical quantitative analytical workflow.
Caption: General workflow for sample analysis.
References
A Comparative Guide to the Synthesis of 5-Undecanone for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of ketones like 5-undecanone is a critical aspect of chemical manufacturing. This guide provides a comparative analysis of various synthetic methodologies for this compound, supported by experimental data to inform the selection of the most suitable approach based on factors such as yield, reaction conditions, and substrate availability.
This document delves into three primary synthetic routes for producing this compound: the oxidation of 5-undecanol, the reaction of organometallic reagents with nitriles, and Friedel-Crafts acylation. Each method is presented with a detailed experimental protocol and a summary of its performance based on key metrics.
Method 1: Oxidation of 5-Undecanol
The oxidation of the corresponding secondary alcohol, 5-undecanol, is a direct and common strategy for the synthesis of this compound. Several oxidizing agents can be employed, each with its own advantages and disadvantages. Here, we focus on two prominent methods: Swern oxidation and oxidation with pyridinium chlorochromate (PCC).
Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, at low temperatures, followed by the addition of a hindered base like triethylamine.[1][2] This method is known for its excellent functional group tolerance and the avoidance of toxic heavy metals.[3][4]
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and widely used oxidizing agent for the conversion of alcohols to carbonyl compounds.[5][6][7] The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (DCM).[8] While effective, a key consideration is the chromium-based nature of the reagent, which necessitates careful handling and disposal.[6]
Method 2: Grignard Reaction with a Nitrile
The reaction of a Grignard reagent with a nitrile offers a powerful carbon-carbon bond-forming strategy for the synthesis of ketones. In the case of this compound, this involves the reaction of hexylmagnesium bromide with valeronitrile. The intermediate imine is subsequently hydrolyzed to yield the desired ketone.
Method 3: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for the formation of aryl ketones, but its application to the synthesis of aliphatic ketones is less common and can be challenging due to potential rearrangements and the need for a suitable substrate and catalyst. A potential, though less conventional, approach for this compound could involve the acylation of a suitable hydrocarbon with valeryl chloride or a related acylating agent, although specific examples for this direct synthesis are not readily found in the literature.[9][10]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Method | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Swern Oxidation | 5-Undecanol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 2-4 hours | -78 °C to RT | High |
| PCC Oxidation | 5-Undecanol | Pyridinium Chlorochromate (PCC), Celite | Dichloromethane | 2-4 hours | Room Temperature | ~85% |
| Grignard Reaction | Valeronitrile, Hexylmagnesium bromide | Diethyl ether, Aqueous acid workup | Diethyl ether | Not specified | Not specified | Moderate |
| Friedel-Crafts Acylation | Heptane, Valeric anhydride | Aluminum chloride (catalyst) | Carbon disulfide | 4 hours | Reflux | ~50% |
Experimental Protocols
Swern Oxidation of 5-Undecanol
Materials:
-
5-Undecanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.[1]
-
A solution of DMSO (2.5-3.0 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15-30 minutes at -78 °C.[1]
-
A solution of 5-undecanol (1.0 equivalent) in a small amount of anhydrous DCM is added dropwise to the reaction mixture. The reaction is stirred for another 30-45 minutes at -78 °C.[1]
-
Triethylamine (5.0-7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.[1]
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is purified by column chromatography.
Oxidation of 5-Undecanol with Pyridinium Chlorochromate (PCC)
Materials:
-
5-Undecanol
-
Pyridinium Chlorochromate (PCC)
-
Celite
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 5-undecanol (1 equivalent) in anhydrous DCM, add PCC (1.2 equivalents) and Celite at 0 °C.[6]
-
The suspension is stirred at room temperature for 2 to 4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is filtered through a bed of Celite, and the filter cake is washed with DCM.[6]
-
The combined organic filtrates are washed with water and brine.[6]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.[6]
-
If necessary, the product can be further purified by column chromatography.
Synthesis of this compound via Grignard Reaction
Materials:
-
Valeronitrile
-
Hexylmagnesium bromide (prepared from hexyl bromide and magnesium)
-
Anhydrous diethyl ether
-
Aqueous acid (e.g., HCl) for workup
Procedure:
-
A solution of valeronitrile in anhydrous diethyl ether is added dropwise to a solution of hexylmagnesium bromide in anhydrous diethyl ether at a controlled temperature.
-
The reaction mixture is stirred for a specified period to ensure the formation of the intermediate imine-magnesium complex.
-
The reaction is then quenched by the slow addition of an aqueous acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed, dried, and the solvent is evaporated to give the crude this compound.
-
Purification is typically achieved by distillation or column chromatography.
Friedel-Crafts Acylation for this compound Synthesis
Materials:
-
Heptane
-
Valeric anhydride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (solvent)
-
Aqueous acid (e.g., HCl) for workup
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, a mixture of heptane and valeric anhydride is added dropwise at a controlled temperature.
-
The reaction mixture is then heated to reflux for approximately 4 hours.
-
After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and final product for each synthetic method, the following diagrams are provided in the DOT language.
Caption: Swern Oxidation workflow for this compound synthesis.
Caption: PCC Oxidation of 5-Undecanol to this compound.
Caption: Grignard synthesis of this compound from Valeronitrile.
Caption: Friedel-Crafts Acylation for this compound synthesis.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including desired yield, scale, available starting materials, and tolerance for certain reagents. Oxidation methods, particularly the Swern oxidation, offer a mild and high-yielding route from the corresponding alcohol. The Grignard reaction provides a robust C-C bond formation strategy, while Friedel-Crafts acylation, though potentially lower-yielding for this specific target, remains a fundamental tool in a synthetic chemist's arsenal. The provided data and protocols aim to facilitate an informed decision-making process for the efficient synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Comparative Analysis of the Biological Activities of 5-Undecanone and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 5-undecanone and its structural isomers, including 2-undecanone, 3-undecanone, and 4-undecanone. The information presented is based on available experimental data to facilitate objective evaluation and inform future research and development.
Summary of Biological Activities
The structural isomers of undecanone exhibit a range of biological activities, with the most studied being their antimicrobial, insect repellent, and immunomodulatory effects. Notably, the position of the carbonyl group within the undecanone structure appears to influence the type and potency of these activities.
Antimicrobial Activity
Studies have shown that undecanone isomers possess significant fungistatic activity, particularly against Aspergillus niger. Their antibacterial activity, however, is generally low against both Gram-positive and Gram-negative bacteria.[1]
Table 1: Antimicrobial Activity of Undecanone Isomers
| Compound | Target Microorganism | Activity Type | Quantitative Data (MIC/MFC) | Reference |
| 2-Undecanone | Candida mycoderma | High Activity | MIC: 1 µl/ml, MFC: 20 µl/ml | |
| Aspergillus niger | Strongest Effect | - | [1] | |
| Escherichia coli | Low Activity | - | ||
| Bacillus subtilis | Low Activity | - | ||
| 3-Undecanone | Candida mycoderma | High Activity | MIC: 5 µl/ml, MFC: 10 µl/ml | |
| Aspergillus niger | Strongest Effect | - | [1] | |
| Escherichia coli | Low Activity | - | [2] | |
| Bacillus subtilis | Low Activity | - | [2] | |
| 4-Undecanone | Candida mycoderma | Inactive | - | |
| Aspergillus niger | Strongest Effect | MIC: 5 µl/ml, MFC: 20 µl/ml | ||
| Escherichia coli | Low Activity | - | ||
| Bacillus subtilis | Low Activity | - | ||
| This compound | Not Reported | - | No quantitative data available | - |
MIC: Minimal Inhibitory Concentration; MFC: Minimal Fungicidal Concentration.
Insect Repellent Activity
2-Undecanone is a well-documented insect repellent, with efficacy comparable to DEET against certain mosquito species.[3][4] It is a naturally occurring compound found in wild tomatoes.[5] While this compound is also used as an insect repellent, specific comparative efficacy data is limited.[6]
Table 2: Insect Repellent Efficacy of 2-Undecanone
| Compound | Target Insect | Concentration | Efficacy | Reference |
| 2-Undecanone (BioUD) | Mosquitoes | 7.75% | Up to 5 hours of repellency | [3] |
| Ticks | 7.75% | Up to 2 hours of repellency | [3] | |
| Mosquitoes | - | Comparable to 7-15% DEET in laboratory studies | [3] |
Immunomodulatory Activity
Several undecanone isomers and their derivatives have been shown to modulate immune responses. 2-undecanone, produced by Pseudomonas aeruginosa, can activate neutrophils but also inhibit their response to lipopolysaccharides (LPS).[7] In contrast, studies on 3-undecanone and 4-undecanone derivatives (specifically the corresponding alcohols and acetals) have shown stimulatory effects on cellular and humoral immunity in mice.[2][8]
Cytotoxicity
There is limited publicly available data on the cytotoxic effects of this compound and its structural isomers against cancer cell lines. One study on 4-undecanone and its derivatives showed that while 4-undecanone itself had no anti-tumor properties, its alcohol and acetal derivatives did diminish the mass of Sarcoma L-1 tumors in mice.[8] 2-Undecanone has been reported to inhibit lung tumorigenesis.[9]
Experimental Protocols
Antimicrobial Susceptibility Testing (Impedimetric and Agar Disc Diffusion Methods)
This protocol is based on the methodology described for testing the antimicrobial activity of undecan-x-ones (x=2-4).
-
Microorganism Preparation: Activate microbial strains (e.g., E. coli, B. subtilis, C. mycoderma, A. niger) by double passaging on appropriate culture media.
-
Inoculum Standardization: Prepare a suspension of the test microorganism in a physiological salt solution and standardize the density to approximately 10⁷ CFU/ml.
-
Impedimetric Method:
-
To each well of an impedimeter module, add 0.1 ml of the cell suspension and the test compound (undecanone isomer) at various concentrations.
-
Complete the volume to 1 ml with the appropriate medium.
-
Include positive (microorganisms in medium without test compound) and negative (medium with known inhibitors) controls.
-
Incubate for 72 hours at the optimal growth temperature for the specific microorganism.
-
Monitor changes in impedance to determine microbial growth inhibition.
-
-
Viability Control (Plate Count): After incubation in the impedimeter, control the viability of the microorganisms by surface culture on Plate Count Agar (PCA).
-
MIC and MFC/MBC Determination:
-
MIC (Minimal Inhibitory Concentration): The lowest concentration of the test compound that inhibits the visible growth of the microorganism.[2]
-
MFC (Minimal Fungicidal Concentration) / MBC (Minimal Bactericidal Concentration): The lowest concentration of the test compound at which no microbial growth is observed in both the impedimeter wells and on the PCA plates.[2]
-
Insect Repellent Arm-in-Cage Assay
This is a standard method for evaluating the efficacy of topical insect repellents.
-
Test Subjects: Use laboratory-reared, host-seeking adult female mosquitoes that have been starved for a period (e.g., 12 hours) with access to water.
-
Repellent Application: Apply a standardized amount of the test compound (undecanone isomer) in a suitable carrier (e.g., ethanol) to a defined area on a volunteer's forearm. A control arm is treated with the carrier alone.
-
Exposure: Insert the treated and control arms into a cage containing a known number of mosquitoes.
-
Data Collection: Record the number of mosquito landings and/or probings on each arm over a specific time period. The time from application until the first confirmed bite can also be measured to determine the complete protection time.
-
Repellency Calculation: Calculate the percent repellency using the formula: ((C-T)/C) * 100, where C is the number of mosquitoes on the control arm and T is the number of mosquitoes on the treated arm.
Signaling Pathways
2-Undecanone and Neutrophil Modulation
2-Undecanone, a metabolite from Pseudomonas aeruginosa, has been shown to modulate neutrophil activity through a Gαi-phospholipase C pathway. While it acts as a chemoattractant for neutrophils, it paradoxically inhibits their response to bacterial lipopolysaccharide (LPS) by inducing apoptosis. This suggests a mechanism by which the bacterium may evade the host's innate immune response.[7]
Conclusion
The available data indicates that the structural isomers of undecanone possess distinct biological activity profiles. 2-, 3-, and 4-undecanone show promise as antifungal agents, while 2-undecanone is a notable insect repellent. The immunomodulatory effects of these compounds are complex and warrant further investigation. A significant gap in knowledge exists regarding the biological activities of this compound and the cytotoxic potential of all undecanone isomers against cancer cell lines. Further comparative studies are necessary to fully elucidate the structure-activity relationships and potential therapeutic applications of this class of ketones.
References
- 1. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ceji.termedia.pl [ceji.termedia.pl]
- 3. secure.medicalletter.org [secure.medicalletter.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Undecanone - Wikipedia [en.wikipedia.org]
- 6. This compound, 33083-83-9 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. ceji.termedia.pl [ceji.termedia.pl]
- 9. biocompare.com [biocompare.com]
Assessing the Reproducibility of Experimental Results with 2-Undecanone as an Insect Repellent
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the repellent efficacy of 2-Undecanone, a naturally derived compound, against other leading insect repellents. While the initial topic specified 5-Undecanone, the vast majority of scientific literature and commercially available products relate to 2-Undecanone (also known as methyl nonyl ketone) for insect repellent applications. 2-Undecanone is the active ingredient in the commercially available repellent BioUD® and has been the subject of numerous efficacy studies.[1] This guide will focus on the experimental data available for 2-Undecanone to ensure a robust and evidence-based comparison.
2-Undecanone is a naturally occurring methyl ketone found in wild tomatoes and other plants, and has gained significant attention for its insect repellent and insecticidal properties.[1] It offers a promising alternative to synthetic repellents, with studies demonstrating comparable efficacy to DEET in some scenarios.[1][2] This document presents quantitative data from various studies, details the experimental protocols used to assess its performance, and provides visualizations of its mechanism of action and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of 2-Undecanone in comparison to the widely used synthetic repellent, DEET, and other alternatives against various arthropods. The data is compiled from studies utilizing standardized laboratory and field testing protocols.
Table 1: Efficacy Against Mosquitoes
| Active Ingredient | Concentration | Mosquito Species | Efficacy Metric | Result | Source |
| 2-Undecanone (BioUD®) | 7.75% | Aedes aegypti | Mean Protection Time | ~6.0 hours | [3] |
| DEET | 7% | Aedes aegypti | Mean Protection Time | ~6.0 hours | [3] |
| DEET | 15% | Aedes aegypti | Mean Protection Time | >6.0 hours | [3] |
| 2-Undecanone | 7.75% | Mosquitoes (general) | Complete Protection Time | Up to 5 hours | [2][4] |
| DEET | 7-15% | Mosquitoes (general) | Complete Protection Time | Comparable to 7.75% 2-Undecanone | [2][5] |
| 2-Undecanone | Not Specified | Anopheles albimanus | Spatial Repellency (EC₅₀ in µg/cm²) | 10.8 ± 1.2 | [2] |
| DEET | Not Specified | Anopheles albimanus | Spatial Repellency (EC₅₀ in µg/cm²) | 13.1 ± 1.2 | [2] |
| 2-Undecanone | Not Specified | Anopheles quadrimaculatus | Spatial Repellency (EC₅₀ in µg/cm²) | 10.4 ± 1.1 | [2] |
| DEET | Not Specified | Anopheles quadrimaculatus | Spatial Repellency (EC₅₀ in µg/cm²) | 5.4 ± 0.4 | [2] |
Table 2: Efficacy Against Ticks
| Active Ingredient | Concentration | Tick Species | Efficacy Metric | Result | Source |
| 2-Undecanone (BioUD®) | 7.75% | Amblyomma americanum | Mean % Repellency | Significantly greater than 98.11% DEET | [6] |
| DEET | 98.11% | Amblyomma americanum | Mean % Repellency | - | [6] |
| 2-Undecanone (BioUD®) | 7.75% | Ixodes scapularis | Mean % Repellency | Significantly greater than 98.11% DEET | [6] |
| DEET | 98.11% | Ixodes scapularis | Mean % Repellency | - | [6] |
| 2-Undecanone (BioUD®) | 7.75% | Dermacentor variabilis | Mean % Repellency | No significant difference from 98.11% DEET | [6] |
| DEET | 98.11% | Dermacentor variabilis | Mean % Repellency | - | [6] |
Experimental Protocols
The reproducibility of these findings is contingent on the adherence to standardized experimental protocols. Below are detailed methodologies for key experiments cited in the assessment of insect repellents.
Arm-in-Cage Test for Mosquito Repellency
This laboratory method is a standard for assessing the complete protection time (CPT) of a topical repellent formulation against mosquitoes.[7][8][9]
Materials:
-
Test formulation of 2-Undecanone (e.g., lotion, spray)
-
Reference standard repellent (e.g., DEET solution)
-
Control substance (e.g., ethanol or the formulation base without the active ingredient)
-
Test cage (e.g., 40 x 40 x 40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)
-
Human volunteers (typically 5-10 for product registration studies)[9]
-
Protective glove (e.g., elbow-length, mosquito-proof) with a defined exposure window (e.g., 4 x 6 cm)
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using scented soaps, lotions, or perfumes for at least 24 hours prior to the test. Forearms are washed with unscented soap and rinsed thoroughly with water.[7]
-
Formulation Application: A standardized amount of the test formulation (e.g., 1.0 mL) is applied evenly to a defined area of one forearm. The other forearm can be used for a concurrent test of a different repellent or as an untreated control.[3][7]
-
Acclimatization: The applied formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.[7]
-
Exposure: The volunteer inserts the treated forearm into the mosquito cage through a sleeve. The hand is protected by the glove, leaving only the treated skin exposed. The arm is exposed for a set period (e.g., 3 minutes).[7][8]
-
Observation: The number of mosquito landings and probes (attempts to bite) are recorded during the exposure period. The test is typically repeated at 30 or 60-minute intervals.[7][9]
-
Endpoint: The test for a given formulation is concluded when the first confirmed bite occurs. A confirmed bite is often defined as a bite followed by another within the same or next 30-minute exposure period.[9] The Complete Protection Time (CPT) is the time from application to the first confirmed bite.[8]
-
Control: An untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity remains high throughout the test period.[7]
Tick Repellency Assay (Filter Paper Method)
This laboratory assay evaluates the ability of a 2-Undecanone formulation to repel ticks on a treated surface.[6]
Materials:
-
Test formulation of 2-Undecanone
-
Solvent control (e.g., ethanol)
-
Filter paper discs
-
Petri dishes
-
Ticks (e.g., Amblyomma americanum, Dermacentor variabilis, Ixodes scapularis)
-
Forceps
Procedure:
-
Preparation of Test Surface: A filter paper disc is cut in half. A specific volume of the 2-Undecanone formulation is applied evenly to one half of the filter paper, while the other half is treated with the solvent control.[7]
-
Drying: The solvent is allowed to evaporate completely from both halves of the filter paper in a fume hood.[7]
-
Assay Setup: The two halves of the filter paper are placed back together in a petri dish, leaving a small gap (e.g., 0.5 cm) between them.[7]
-
Tick Introduction: A predetermined number of ticks (e.g., 10) are carefully placed in the center of the petri dish, in the gap between the two treated halves.[7]
-
Observation: At specified time intervals (e.g., 15, 30, 60, 120 minutes), the number of ticks on the treated side, the control side, and in the neutral zone are counted.[7]
-
Data Analysis: The percentage of ticks repelled from the treated surface is calculated at each time point.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The repellent effect of 2-Undecanone is primarily mediated through the insect's olfactory system. It is believed to act as a modulator of odorant receptors (ORs), disrupting the insect's ability to locate a host.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 5. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Arm-In-Cage test – Biogents AG [eu.biogents.com]
Comparative study of 5-Undecanone's performance as a fragrance component
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance chemistry, the selection of individual components is paramount to achieving a desired olfactory profile with robust performance. This guide provides a comparative study of 5-Undecanone, a lesser-known aliphatic ketone, evaluating its performance as a fragrance ingredient against more commonly utilized alternatives. By presenting available experimental data and detailed methodologies, this document aims to equip researchers and professionals with the objective information needed to make informed decisions in fragrance formulation and development.
Physicochemical Properties and Odor Profile
This compound, also known as pentyl hexyl ketone, is a colorless liquid with a characteristically oily, yet slightly pungent-fruity and herbaceous odor. Its scent is often described as less wine-like and more green and fruity compared to its isomer, 2-undecanone. A summary of its key physicochemical properties, alongside those of selected alternatives, is presented in Table 1. The alternatives chosen for this comparison are 2-Undecanone, recognized for its fruity and floral notes, and Raspberry Ketone, a popular choice for sweet, jam-like, and fruity-floral compositions.[1][2][3][4]
Table 1: Physicochemical Properties of this compound and Alternative Fragrance Ketones
| Property | This compound | 2-Undecanone | Raspberry Ketone |
| CAS Number | 33083-83-9 | 112-12-9 | 5471-51-2 |
| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O | C₁₀H₁₂O₂ |
| Molar Mass | 170.29 g/mol | 170.29 g/mol | 164.20 g/mol [1] |
| Boiling Point | 227 °C[4] | 231-232 °C[5] | 200 °C[6] |
| Vapor Pressure | 0.081 mmHg @ 25°C[4] | <1 mmHg @ 20°C[5] | 0.001 mmHg @ 25°C[6] |
| Odor Profile | Oily, pungent-fruity, herbaceous | Fruity, citrus, waxy, slightly floral[5] | Sweet, berry, jammy, raspberry, woody, ripe, with a floral nuance[6][7][8] |
| Solubility | Soluble in alcohol, insoluble in water[4] | Soluble in ethanol and other organic solvents; insoluble in water[5] | Soluble in alcohol, dipropylene glycol, propylene glycol; very slightly soluble in water[6] |
Comparative Performance Analysis: A Data-Driven Approach
The performance of a fragrance component is a multifaceted assessment that includes its odor threshold, intensity, longevity, and stability within a formulation. While direct, side-by-side comparative studies involving this compound are limited in publicly available literature, this section compiles relevant data for each compound to facilitate an objective comparison.
Table 2: Sensory and Performance Characteristics
| Parameter | This compound | 2-Undecanone | Raspberry Ketone |
| Odor Threshold | Data not available | Data not available, but recommended usage in food is 0.1-3 ppm[9] | Low, highly potent[10] |
| Odor Intensity | Moderate to poor tenacity | Medium strength | High strength[1] |
| Longevity (on smelling strip) | Moderate to poor | 128 hours at 100% | 80 hours[7] |
| Recommended Usage Level in Perfume Concentrate | Not for fragrance use (as per some sources)[4] | Not specified | 0.14% - 11.4%[7] |
It is important to note that "not for fragrance use" can sometimes be a recommendation based on various factors including regulatory status, potential for irritation at high concentrations, or lack of extensive safety data, rather than a reflection of its olfactory properties alone.[4]
Experimental Protocols
To ensure a comprehensive understanding of how the performance of fragrance components is evaluated, this section details the methodologies for key experiments.
Protocol 1: Sensory Evaluation via Descriptive Analysis
This protocol outlines the procedure for characterizing the odor profile of a fragrance ingredient using a trained sensory panel.
1. Objective: To qualitatively and quantitatively describe the olfactory characteristics of the fragrance compound at various concentrations.
2. Materials:
-
Fragrance compound (e.g., this compound) of high purity (≥98%).
-
Odorless solvent (e.g., diethyl phthalate or ethanol).
-
Glass vials with PTFE-lined caps.
-
Perfumer's smelling strips.
-
A panel of 8-12 trained sensory assessors.
-
Sensory evaluation booths with controlled ventilation and lighting.
3. Procedure:
-
Sample Preparation: Prepare a series of dilutions of the fragrance compound in the chosen solvent (e.g., 10%, 5%, 1%, and 0.1% w/w).
-
Panelist Training: Panelists are trained to identify and rate the intensity of a standardized set of odor descriptors relevant to the fruity and herbaceous fragrance families.
-
Evaluation:
-
Each panelist is presented with smelling strips dipped into each dilution in a randomized and blind-coded order.
-
Panelists evaluate the odor at three distinct time points to assess the top, middle, and base notes: immediately after dipping, after 15 minutes, and after 1 hour.
-
For each time point, panelists rate the intensity of each perceived odor descriptor on a labeled magnitude scale (LMS) or a numerical scale (e.g., 0-10).
-
-
Data Analysis: The intensity ratings for each descriptor are averaged across all panelists. The results are used to generate a sensory profile for the fragrance compound at each concentration.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines instrumental separation with human sensory detection to identify odor-active compounds in a sample.
1. Objective: To identify the specific volatile compounds that contribute to the overall aroma of a fragrance material.
2. Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Humidified air supply for the ODP.
3. Procedure:
-
Sample Preparation: A dilute solution of the fragrance compound in a suitable solvent is prepared.
-
GC Separation: The sample is injected into the GC. The oven temperature is programmed to separate the individual volatile components.
-
Detection: The column effluent is split between the FID and the ODP.
-
The FID provides a chromatogram showing the chemical composition of the sample.
-
A trained assessor at the ODP sniffs the effluent and records the retention time, odor descriptor, and intensity of each detected odor.
-
-
Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the FID. This allows for the correlation of specific chemical compounds with their perceived odors.
Protocol 3: Stability Testing
This protocol assesses the stability of a fragrance ingredient in a finished product under accelerated aging conditions.
1. Objective: To evaluate the physical and chemical stability of a fragrance compound in a specific product base (e.g., lotion, soap, ethanol-based perfume) over time and under various environmental stresses.
2. Materials:
-
Finished product samples containing the fragrance ingredient at a typical concentration.
-
Control samples of the product base without the fragrance.
-
Environmental chambers (for controlled temperature and humidity).
-
UV light exposure chamber.
-
pH meter and viscometer.
3. Procedure:
-
Initial Evaluation: The initial color, odor, pH, and viscosity of the test and control samples are recorded.
-
Accelerated Aging:
-
Thermal Stability: Samples are stored in ovens at elevated temperatures (e.g., 40°C and 50°C) for a period of 4, 8, and 12 weeks.
-
Light Stability: Samples in clear containers are exposed to controlled UV light to simulate exposure to sunlight.
-
Freeze-Thaw Stability: Samples are subjected to multiple cycles of freezing and thawing.
-
-
Periodic Evaluation: At each time point, samples are removed from the stress conditions and allowed to equilibrate to room temperature. The color, odor, pH, and viscosity are re-evaluated and compared to the initial measurements and the control samples.
-
Data Analysis: Any significant changes in the measured parameters are noted. Olfactory evaluation by a trained panel is also conducted to detect any changes in the fragrance profile.
Visualizing the Process and Pathway
To further elucidate the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of fragrance components.
Caption: A simplified diagram of the olfactory signal transduction pathway.
Conclusion
This comparative guide provides a foundational understanding of this compound's performance as a fragrance component in relation to established alternatives. While its unique odor profile presents interesting possibilities for fragrance creation, the current lack of comprehensive, publicly available data on its sensory performance metrics, such as odor threshold and longevity, highlights an area for future research. The detailed experimental protocols provided herein offer a standardized framework for conducting such evaluations. For researchers and formulators, this compound may represent an opportunity for novel scent creation, particularly in applications where its characteristic oily, fruity, and herbaceous notes are desired. However, thorough in-house sensory and stability testing is recommended to fully ascertain its suitability for specific fragrance applications.
References
- 1. Raspberry Ketone (CAS 5471-51-2) – Synthetic Fruity Powdery Ketone for Perfumery — Scentspiracy [scentspiracy.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. 2-undecanone, 112-12-9 [thegoodscentscompany.com]
- 4. This compound, 33083-83-9 [thegoodscentscompany.com]
- 5. 2-Undecanone analytical standard 112-12-9 [sigmaaldrich.com]
- 6. raspberry ketone, 5471-51-2 [thegoodscentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. olfactorian.com [olfactorian.com]
- 9. benchchem.com [benchchem.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
Safety Operating Guide
Proper Disposal of 5-Undecanone: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 5-undecanone is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to be familiar with the potential hazards of this compound. It is a combustible liquid that may cause irritation.[1][2] Proper personal protective equipment (PPE) must be worn at all times.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Quantitative Safety Data for this compound
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O[2][4] |
| Molecular Weight | 170.29 g/mol [2] |
| Flash Point | 88°C (190.4°F)[3] |
| Boiling Point | 226 - 227°C (438.8 - 440.6°F)[3][5] |
| Physical State | Liquid[3] |
| Water Solubility | 42.95 mg/L at 25°C (estimated)[5] |
Step-by-Step Disposal Protocol
Disposing of this compound is managed by treating it as a hazardous chemical waste. Under regulations set by agencies like the Environmental Protection Agency (EPA), chemical waste must be handled in a specific manner to ensure safety and compliance.[6][7]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All unwanted this compound, including residues and contaminated materials (e.g., paper towels, absorbent pads), must be treated as hazardous waste.
-
Do Not Mix: Avoid mixing this compound waste with other, less hazardous chemical wastes to prevent potentially reactive mixtures and increased disposal costs.[8]
-
Segregate Incompatibles: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[3][8]
Step 2: Container Management
-
Select a Proper Container: Use a container that is in good condition, leak-proof, and chemically compatible with ketones. Often, the original container is a suitable choice.[9] Do not use metal containers if the waste is corrosive.[9]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9][10] The label should also indicate the start date of accumulation.
-
Keep the Container Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][9][10] This prevents the release of vapors and reduces the risk of spills.[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] An SAA is a location at or near the point of waste generation and under the control of the operator.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]
-
Volume Limits: Be aware of the volume limits for hazardous waste storage in an SAA (typically up to 55 gallons of non-acute waste, though institutional policies may be stricter).[10]
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (often one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8][10]
-
Licensed Disposal Service: The waste will be collected and transported for disposal by a licensed professional waste disposal service.[11]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[11][12] Evaporation in a fume hood is also not a permissible disposal method.[10]
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[13]
-
Remove Ignition Sources: As this compound is a combustible liquid, remove all nearby flames, sparks, and hot surfaces.[1]
-
Contain the Spill: Use an inert, absorbent material such as sand, earth, or vermiculite to contain the spill.[13][14]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[1] Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol outlined above.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C11H22O | CID 98677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 33083-83-9 [thegoodscentscompany.com]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. axxence.de [axxence.de]
Personal protective equipment for handling 5-Undecanone
For laboratory professionals engaged in research and development, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 5-Undecanone, including personal protective equipment (PPE) specifications, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and vapors that may cause eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Prevents skin contact, which can lead to irritation or rash.[1] |
| Respiratory Protection | Vapor respirator is recommended, especially in areas with inadequate ventilation.[1] | Protects against inhalation of vapors, which may cause respiratory tract irritation. |
| Body Protection | Protective clothing, such as a lab coat or overalls.[1] For larger spills, a chemical-resistant suit may be necessary. | Protects skin from accidental splashes and contamination.[1] |
| Footwear | Closed-toe shoes. Protective boots may be required depending on the situation.[1] | Protects against spills and falling objects. |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate action is crucial.
-
Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Promptly wash the contaminated skin with soap and water.[2] Remove any contaminated clothing. If skin irritation or a rash develops, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3] If eye irritation persists, get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Operational Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Detailed Protocols
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of vapor or mist.[1] Keep the chemical away from flames, hot surfaces, and other sources of ignition.[1] Take measures to prevent the buildup of electrostatic charge.[1] After handling, wash hands and face thoroughly.[1] Store this compound in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]
Accidental Release Measures:
In the event of a spill, ensure adequate ventilation and eliminate all sources of ignition.[1] Wear appropriate personal protective equipment, including a vapor respirator.[1] Absorb the spilled material with a suitable absorbent such as dry sand, earth, or sawdust.[1] For large spills, contain the spill by bunding.[1] The collected material should be promptly disposed of in accordance with local, state, and federal regulations.[1]
Disposal Plan:
Waste this compound should not be disposed of with household garbage or allowed to reach the sewage system.[4] All waste disposal must be conducted in accordance with local, state, and federal regulations.[5] It may be possible to dispose of the chemical waste through a licensed chemical incinerator equipped with an afterburner and scrubber system.[1] Always consult with your institution's environmental health and safety office for specific disposal guidance.[6]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
